Product packaging for Cyclochlorotine(Cat. No.:CAS No. 12663-46-6)

Cyclochlorotine

Cat. No.: B1669403
CAS No.: 12663-46-6
M. Wt: 572.4 g/mol
InChI Key: PMBVHCCVEPYDSN-BADCMNFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloropeptide has been reported in Talaromyces islandicus with data available.
Cyclochlorotine is a mycotoxin produced by the common food storage mould Penicillium islandicum. This compound belongs to the family of Hybrid Peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta).
hepatoxic cyclic pentapeptide of Penicillium islandicum Sopp.;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31Cl2N5O7 B1669403 Cyclochlorotine CAS No. 12663-46-6

Properties

CAS No.

12663-46-6

Molecular Formula

C24H31Cl2N5O7

Molecular Weight

572.4 g/mol

IUPAC Name

(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone

InChI

InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)30-16(10-32)22(36)29-15(12-6-4-3-5-7-12)8-18(34)27-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-14/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,36)(H,30,35)/t13-,14+,15-,16+,17+,19-,20+/m1/s1

InChI Key

PMBVHCCVEPYDSN-BADCMNFISA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC(=O)N[C@H](C(=O)N2C[C@@H]([C@@H]([C@H]2C(=O)N1)Cl)Cl)CO)C3=CC=CC=C3)CO

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CO)C3=CC=CC=C3)CO

Appearance

Solid powder

Color/Form

WHITE NEEDLES FROM METHANOL

melting_point

251 °C WITH DECOMP

Other CAS No.

12663-46-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

SOL IN WATER & N-BUTANOL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

chloropeptide
cyclochlorotine

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of Cyclochlorotine

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of this compound, a mycotoxin produced by the fungus Penicillium islandicum.[1][2][3] this compound, also known as islanditoxin, is a hepatotoxic and carcinogenic cyclic pentapeptide.[1][4][5][6] This document summarizes its chemical identity, physicochemical properties, toxicological data, and biosynthetic pathway, presenting quantitative data in structured tables and illustrating key processes with diagrams as requested.

Chemical Identification and Physicochemical Properties

This compound is a dichlorinated cyclic peptide that is structurally unique.[1] It is classified as a hybrid peptide, containing at least two different types of amino acids.[4] The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentonePubChem[4]
Synonyms Islanditoxin, Yellowed rice toxin, Chloropeptide[1][4]
CAS Number 12663-46-6[2][4]
Chemical Formula C24H31Cl2N5O7[1][2][4]
Molecular Weight 572.44 g/mol [1][2][4]
Appearance White needles (from methanol)PubChem[4]
Melting Point 251 °C (with decomposition)PubChem[4]
Solubility Soluble in DMSOMedKoo Biosciences[2]

Structural and Conformational Analysis

The molecular structure of this compound has been elucidated using X-ray diffraction and extensive 2D NMR techniques.[7][8][9] It exists as a cyclic pentapeptide containing unusual amino acids such as β-phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline.[10] In solution (DMSO-d6), this compound exists in two conformational states, which is suggested to be due to the cis-trans isomerization of the proline amide bond.[7][9]

Toxicological Profile

This compound is a known hepatotoxin, causing liver damage and exhibiting carcinogenic properties.[1][2][3][6] It is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans.[1]

Acute exposure to this compound can lead to hepatic necrosis.[4] Chronic exposure in animal models has been shown to induce liver fibrosis and cirrhosis.[6] The toxin's effects on liver cells include the promotion of glycogenolysis, inhibition of glycogen synthesis, and alterations in fat and protein synthesis.[6]

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is believed to be cytoskeletal filaments.[10] In vitro studies on cardiomyocytes and fibroblasts have shown that this compound induces the disruption of myofibrils and causes significant accumulations of actin, myosin, alpha-actinin, and vinculin.[4]

The hepatotoxicity of this compound is influenced by the cytochrome P-450 drug-metabolizing system in hepatocytes.[5][11] Dehalogenation of this compound by this system can inactivate its toxic effects.[5] The diagram below illustrates the proposed mechanism of this compound-induced hepatotoxicity.

G cluster_cell Hepatocyte cluster_detox Detoxification Pathway This compound This compound Enters Hepatocyte Cytoskeleton Cytoskeletal Filaments (Actin, etc.) This compound->Cytoskeleton Targets P450 Cytochrome P-450 System This compound->P450 Metabolism Disruption Disruption of Cytoskeleton & Accumulation of Proteins Cytoskeleton->Disruption Toxicity Cellular Injury & Hepatotoxicity Disruption->Toxicity Dehalogenation Dehalogenation P450->Dehalogenation Inactive Inactive Metabolite Dehalogenation->Inactive

Caption: Proposed mechanism of this compound hepatotoxicity and detoxification.

Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a biosynthetic gene cluster (BGC). The core of this pathway is a nonribosomal peptide synthetase (NRPS) named CctN, which is responsible for assembling the pentapeptide backbone.[12] The biosynthetic pathway also involves several intriguing enzymatic transformations, including stereo- and regiospecific chlorination and hydroxylation, and intramolecular O,N-transacylation, which are mediated by DUF3328 proteins.[13] The diagram below outlines the key steps in the biosynthesis of this compound.

G cluster_biosynthesis This compound Biosynthesis AminoAcids Precursor Amino Acids (β-phenylalanine, 2-aminobutyric acid, etc.) NRPS NRPS (CctN) Assembly AminoAcids->NRPS Peptide Linear Pentapeptide Intermediate NRPS->Peptide Tailoring Post-NRPS Tailoring (Chlorination, Hydroxylation, Cyclization) Peptide->Tailoring Mediated by DUF3328 proteins This compound This compound Tailoring->this compound

Caption: Simplified workflow of this compound biosynthesis.

Experimental Protocols

The isolation and characterization of this compound from Penicillium islandicum cultures involve several standard laboratory techniques. While specific experimental parameters may vary, a general workflow is outlined below.

A. Fermentation and Extraction

  • Culture: Penicillium islandicum is cultured in a suitable liquid or solid medium (e.g., agitated red wheat) to promote the production of secondary metabolites.[14][15]

  • Extraction: The culture filtrate or mycelium is extracted with an organic solvent, such as n-butanol, to isolate the mycotoxins.[9]

B. Purification

  • Chromatography: The crude extract is subjected to various chromatographic techniques for purification. This may include:

    • Thin-Layer Chromatography (TLC): Used for the initial detection and separation of this compound.[14]

    • Column Chromatography: Employing stationary phases like silica gel or ODS-3 for further purification.[10]

    • High-Performance Liquid Chromatography (HPLC): Used for final purification and quantification of the compound.[10]

C. Structural Elucidation and Characterization

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the isolated compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR experiments (e.g., HMQC, HMBC, NOESY) are conducted to determine the chemical structure, including the sequence of amino acids and their stereochemistry.[7][9]

  • X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis provides the definitive three-dimensional molecular structure.[8]

The following diagram provides a visual representation of a typical experimental workflow for the isolation and characterization of this compound.

G cluster_workflow Experimental Workflow start Start: P. islandicum Culture fermentation Fermentation start->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification (TLC, Column, HPLC) extraction->purification analysis Structural Analysis (MS, NMR, X-ray) purification->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for this compound isolation.

References

An In-depth Technical Guide to the Discovery and Historical Background of Penicillium islandicum Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical background of mycotoxins produced by Penicillium islandicum. The narrative traces the origins of research from the "yellow rice fever" incidents in post-World War II Japan to the isolation and characterization of the primary hepatotoxic compounds: luteoskyrin and cyclochlorotine. This document details the pivotal experiments and methodologies employed by early researchers, presents collated quantitative data on toxin production and toxicity, and visualizes the biosynthetic and mechanistic pathways associated with these toxins. The information is intended to serve as a foundational resource for professionals in mycotoxicology, natural product chemistry, and drug development.

Historical Background: The "Yellow Rice" Connection

The story of Penicillium islandicum toxins is inextricably linked to a series of food poisoning incidents in post-World War II Japan known as "yellow rice fever".[1][2] During this period, Japan faced severe food shortages and relied heavily on imported rice, some of which was contaminated with various molds, leading to a yellowish discoloration.[1][2] Initial investigations into the toxicity of this "yellow rice" were spearheaded by a team of Japanese scientists, including Kenji Uraguchi, Takashi Tatsuno, and Shoji Shibata, at the University of Tokyo.[1] Their research led to the identification of Penicillium islandicum Sopp as a primary culprit in causing severe liver damage, including acute necrosis, cirrhosis, and hepatomas in experimental animals.[1][3][4][5]

Early studies by Sakaki in 1891 had already suggested a link between moldy rice and a paralytic illness, but it was the post-war crisis that intensified research into mycotoxins in Japan.[6] The work on P. islandicum was part of a broader effort to understand the health implications of mold-contaminated rice, which also included studies on other Penicillium species like P. citrinum and P. citreonigrum.[1] These pioneering studies laid the groundwork for the field of mycotoxicology in Japan and highlighted the significant public health risks posed by fungal metabolites in the food supply.

Discovery and Isolation of Key Toxins

The research efforts in the 1950s and 1960s led to the isolation and identification of two principal hepatotoxic mycotoxins from Penicillium islandicum: luteoskyrin, a yellow pigment, and this compound, a chlorine-containing polypeptide.

Luteoskyrin

Luteoskyrin, a yellow, crystalline pigment, was one of the first toxins to be isolated from P. islandicum. Its discovery was a significant step in understanding the etiology of "yellow rice fever." The structural elucidation of luteoskyrin was a complex process, with key contributions made by Shibata and Kitagawa in the mid-1950s, who related its structure to other fungal pigments like rubroskyrin.[7]

This compound

Contemporaneously with the work on luteoskyrin, a water-soluble, chlorine-containing peptide with potent hepatotoxicity was also isolated from the culture filtrates of P. islandicum.[3] This compound was named this compound. Its peptidic nature and the presence of chlorine atoms made it a novel mycotoxin at the time. The molecular structure of this compound was eventually determined by Yoshioka and colleagues in 1973 through X-ray crystallography.[8]

Quantitative Data

The following tables summarize the available quantitative data on the production and acute toxicity of luteoskyrin and this compound.

Table 1: Production Yields of Penicillium islandicum Toxins

ToxinFermentation MethodSubstrateTemperature (°C)YieldReference
LuteoskyrinStaticGlutinous Rice30~400 mg/kg[5]
LuteoskyrinLiquid CultureModified Wickerham MediumNot Specified0.13% by isolation[7]
This compoundAgitatedRed WheatNot SpecifiedNot Specified[4]
This compoundLiquid CultureModified Wickerham MediumNot Specified10-20 mg/L[8]

Table 2: Acute Toxicity (LD50) of Luteoskyrin and this compound

ToxinAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
LuteoskyrinMouseSubcutaneous14.7[1]
LuteoskyrinMouseOral221[1]
LuteoskyrinRatSubcutaneous10.0[1]
This compoundMouseSubcutaneous0.47[1]
This compoundMouseIntravenous0.33[1]
This compoundRatSubcutaneous0.97[1]

Experimental Protocols

Fungal Culture and Toxin Production
  • Organism: Strains of Penicillium islandicum Sopp were isolated from contaminated rice samples.

  • Culture Media: Early studies utilized solid substrates, most notably polished rice, which was sterilized and then inoculated with the fungus. Later studies also employed liquid culture media, such as modified Wickerham medium, for toxin production.[5][7][8]

  • Incubation: The fungus was typically cultured for several weeks at temperatures around 30°C to allow for sufficient growth and toxin accumulation.[5]

Toxin Extraction and Purification
  • Luteoskyrin (from mycelia):

    • The fungal mycelia were harvested and dried.

    • The dried mycelia were subjected to solvent extraction, typically with organic solvents like ether or acetone.

    • The crude extract was then purified using techniques such as chromatography on silica gel or alumina columns.

    • Crystallization from an appropriate solvent system yielded purified luteoskyrin.

  • This compound (from culture filtrate):

    • The culture filtrate was separated from the fungal mycelia.

    • The filtrate was passed through activated charcoal to adsorb the toxin.[8]

    • The charcoal was washed with an acetone-water mixture.[8]

    • The toxin was then eluted from the charcoal using a more polar solvent, such as n-butanol.[8]

    • Further purification was achieved through techniques like gel filtration chromatography to yield purified this compound.[8]

Acute Toxicity Studies
  • Animal Models: Mice and rats were the primary animal models used in the initial toxicological assessments.[1]

  • Administration Routes: The purified toxins were administered to the animals via various routes, including oral, subcutaneous, and intravenous injections, to determine their lethal doses.[1]

  • Observation: The animals were observed for a set period, and the dose at which 50% of the test population died (LD50) was calculated.[1]

Visualizations

Biosynthetic Pathway of this compound

Recent genomic and biosynthetic studies have begun to unravel the complex enzymatic machinery responsible for producing this compound. The following diagram illustrates the proposed biosynthetic pathway.

Cyclochlorotine_Biosynthesis cluster_precursors Amino Acid Precursors cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_modifications Post-Assembly Modifications L-Phenylalanine L-Phenylalanine NRPS NRPS L-Phenylalanine->NRPS L-Serine L-Serine L-Serine->NRPS L-Threonine L-Threonine L-Threonine->NRPS L-Proline L-Proline L-Proline->NRPS Linear Pentapeptide Linear Pentapeptide NRPS->Linear Pentapeptide Chlorination Chlorination Hydroxylation Hydroxylation Chlorination->Hydroxylation Cyclization Cyclization Hydroxylation->Cyclization This compound This compound Cyclization->this compound Linear Pentapeptide->Chlorination

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Toxin Isolation

The following diagram outlines the general experimental workflow used by early researchers to isolate luteoskyrin and this compound.

Toxin_Isolation_Workflow cluster_culture Fungal Culture cluster_separation Initial Separation cluster_luteoskyrin Luteoskyrin Isolation cluster_this compound This compound Isolation P_islandicum_culture P. islandicum Culture (on rice or liquid medium) Separation Separation of Mycelia and Culture Filtrate P_islandicum_culture->Separation Mycelia Mycelia Separation->Mycelia Filtrate Culture Filtrate Separation->Filtrate Solvent_Extraction Solvent Extraction (e.g., ether, acetone) Mycelia->Solvent_Extraction Crude_Luteoskyrin Crude Luteoskyrin Extract Solvent_Extraction->Crude_Luteoskyrin Luteo_Purification Chromatography & Crystallization Crude_Luteoskyrin->Luteo_Purification Luteoskyrin Purified Luteoskyrin Luteo_Purification->Luteoskyrin Charcoal_Adsorption Charcoal Adsorption Filtrate->Charcoal_Adsorption Elution Elution (n-butanol) Charcoal_Adsorption->Elution Crude_Cyclo Crude this compound Elution->Crude_Cyclo Cyclo_Purification Gel Filtration Crude_Cyclo->Cyclo_Purification This compound Purified this compound Cyclo_Purification->this compound

Caption: General workflow for the isolation of P. islandicum toxins.

Luteoskyrin's Proposed Mechanism of Action

While the complete signaling pathway of luteoskyrin-induced hepatotoxicity is still under investigation, studies have pointed to its interaction with cellular macromolecules and the induction of oxidative stress.

Luteoskyrin_MoA Luteoskyrin Luteoskyrin DNA_Interaction Interaction with DNA (Inhibition of replication and transcription) Luteoskyrin->DNA_Interaction Mitochondrial_Dysfunction Mitochondrial Dysfunction Luteoskyrin->Mitochondrial_Dysfunction Hepatotoxicity Hepatotoxicity (Necrosis, Apoptosis) DNA_Interaction->Hepatotoxicity ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, protein damage) Oxidative_Stress->Cellular_Damage Cellular_Damage->Hepatotoxicity

Caption: Proposed mechanism of luteoskyrin-induced hepatotoxicity.

Conclusion

The discovery of luteoskyrin and this compound from Penicillium islandicum represents a landmark in the history of mycotoxicology. The initial investigations, driven by a public health crisis, not only identified the causative agents of "yellow rice fever" but also established a foundation for the study of fungal toxins in food. The early work of Japanese scientists, often conducted with limited resources, showcased remarkable ingenuity in natural product isolation, characterization, and toxicology. Today, with advanced analytical and molecular techniques, research continues to build upon this legacy, further elucidating the biosynthesis, mechanisms of action, and potential risks associated with these potent hepatotoxins. This historical perspective is crucial for contemporary researchers and professionals in drug development, providing context for the ongoing efforts to ensure food safety and explore the pharmacological potential of microbial metabolites.

References

Preliminary in vitro studies on Cyclochlorotine toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the toxicity of Cyclochlorotine, a mycotoxin produced by Talaromyces islandicus (formerly Penicillium islandicum). The document is structured to present available data, detail relevant experimental protocols, and visualize proposed mechanisms and workflows to facilitate further research in this area. While this compound has been identified as a hepatotoxic and carcinogenic agent, detailed quantitative in vitro toxicity data remains limited in publicly accessible literature. This guide, therefore, synthesizes the existing qualitative knowledge and proposes methodologies for future quantitative assessments.

Data Presentation

Cell LineAssay TypeTime Point(s)IC50 (µM)Key ObservationsReference
Hepatocytes (e.g., HepG2, Primary Human Hepatocytes) MTT, Neutral Red, LDH Assay24h, 48h, 72hData not availableEvaluation of hepatotoxicityTo be determined
Fibroblasts (e.g., NIH/3T3) MTT, Crystal Violet24h, 48h, 72hData not availableAssessment of effects on cell proliferation and cytoskeleton[1]
Cardiomyocytes Cell Viability, Immunofluorescence24h, 48hData not availableInvestigation of cardiotoxic effects and myofibril disruption[1]
Porcine Lymphocytes Lymphocyte Proliferation AssayNot specifiedData not available for this compoundComparative analysis with other Penicillium mycotoxins[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro study of this compound toxicity, based on established protocols and findings from related research.

Cell Culture and Maintenance
  • Cell Lines: Human hepatoma cells (HepG2), murine fibroblasts (NIH/3T3), and primary cardiomyocytes are relevant cell lines for studying this compound's toxicity.

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control (medium with the same concentration of DMSO without the toxin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the toxin that causes 50% inhibition of cell viability).

b) Immunofluorescence Staining for Cytoskeletal Analysis:

This method is used to visualize the effects of this compound on the cellular cytoskeleton.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound at concentrations around the estimated IC50 for an appropriate duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies against cytoskeletal proteins (e.g., anti-α-tubulin for microtubules, phalloidin conjugated to a fluorophore for actin filaments) overnight at 4°C.

  • Secondary Antibody Incubation: If using unconjugated primary antibodies, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the cells using a fluorescence microscope.

In Vitro Metabolism Study with Cytochrome P450

These experiments are designed to investigate the role of cytochrome P450 enzymes in the metabolism and detoxification of this compound.

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (or recombinant CYPs), this compound, and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Reaction Initiation and Termination: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding NADPH. After a specific time, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its potential metabolites.

  • Inhibition Studies: To identify the specific CYP isoforms involved, perform co-incubation studies with known inhibitors of different CYP enzymes.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of studying this compound toxicity.

Experimental_Workflow_for_Cyclochlorotine_Toxicity cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, Fibroblasts) cytotoxicity Cytotoxicity Assessment (MTT, LDH assays) cell_culture->cytotoxicity morphology Morphological Analysis (Microscopy) cell_culture->morphology cytoskeleton Cytoskeletal Staining (Immunofluorescence) cell_culture->cytoskeleton compound_prep This compound Stock Solution Preparation compound_prep->cytotoxicity compound_prep->morphology compound_prep->cytoskeleton metabolism Metabolism Study (Cytochrome P450 Assay) compound_prep->metabolism ic50 IC50 Value Determination cytotoxicity->ic50 mechanism Mechanism of Action Elucidation morphology->mechanism cytoskeleton->mechanism metabolism->mechanism report Reporting of Findings ic50->report mechanism->report

Caption: Experimental workflow for in vitro assessment of this compound toxicity.

Cyclochlorotine_Mechanism_of_Action cluster_entry Cellular Uptake cluster_metabolism Metabolism cluster_toxicity Toxic Effects CC This compound Cell Hepatocyte CC->Cell Enters Cell P450 Cytochrome P450 System Cell->P450 Cytoskeleton Cytoskeletal Filaments (Actin) Cell->Cytoskeleton interacts with Dehalogenation Dehalogenation P450->Dehalogenation metabolizes Inactive Inactive Metabolites Dehalogenation->Inactive Disruption Disruption of Myofibrils & Actin Bundles Cytoskeleton->Disruption Morphology Cellular Morphological Changes Disruption->Morphology Toxicity Hepatotoxicity Morphology->Toxicity

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

References

Cyclochlorotine's Mechanism of Action on the Cytoskeleton: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine, a hepatotoxic mycotoxin produced by Penicillium islandicum, exerts its primary cytotoxic effects through the modulation of the actin cytoskeleton. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its direct effects on actin polymerization and filament stability. While quantitative data from primary literature is limited in the public domain, this document synthesizes available information to detail its impact on cytoskeletal dynamics, outlines relevant experimental protocols for studying these effects, and proposes a putative signaling pathway involved in its cellular toxicity.

Introduction

This compound is a cyclic peptide mycotoxin that has been identified as a significant agent in "Yellow Rice" disease, causing severe liver damage[1]. Early investigations into its toxicity pointed towards the cytoskeleton as a primary molecular target[1]. Subsequent research has confirmed that this compound's hepatotoxicity is intrinsically linked to its ability to disrupt the normal dynamics of the actin cytoskeleton, leading to morphological changes such as membrane blebbing and ultimately, cell death[2]. This guide will delve into the specifics of this interaction.

Core Mechanism of Action: Modulation of Actin Dynamics

The central mechanism of this compound's cytotoxicity lies in its direct interaction with actin, a key component of the eukaryotic cytoskeleton. Its effects can be categorized into two main areas: acceleration of polymerization and stabilization of filaments.

Acceleration of Actin Polymerization

This compound has been shown to accelerate the polymerization of globular actin (G-actin) into filamentous actin (F-actin) in a dose-dependent manner. This effect has been observed at concentrations ranging from 2.5 ng/mL to 2.5 µg/mL[2]. By promoting the formation of actin filaments, this compound disrupts the carefully regulated equilibrium between G-actin and F-actin within the cell. This uncontrolled polymerization can lead to an accumulation of actin filaments and subsequent alterations in cell morphology and function.

Stabilization of Actin Filaments

A key aspect of this compound's mechanism is its ability to stabilize existing actin filaments. This stabilization makes the filaments resistant to the depolymerizing effects of actin-binding proteins[2]. Notably, this compound-stabilized actin filaments are protected from the severing activity of gelsolin family proteins, which are crucial for the normal turnover and remodeling of the actin cytoskeleton[2]. This leads to an accumulation of rigid, non-dynamic actin structures within the cell.

Quantitative Data on this compound's Effect on Actin Polymerization

This compound ConcentrationEffect on Polymerization Lag TimeEffect on Polymerization Rate (Slope)Effect on Critical Concentration (Cc)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableOhmi et al., 2001
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableOhmi et al., 2001
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableOhmi et al., 2001

Cellular Effects and Pathophysiology

The dysregulation of actin dynamics by this compound manifests in distinct cellular pathologies, primarily observed in hepatocytes.

  • Membrane Blebbing: At a concentration of 1.0 µg/mL, this compound induces the formation of membrane blebs in cultured hepatocytes[2]. Blebbing is a hallmark of cytoskeletal dysfunction, where the cell membrane detaches from the underlying actin cortex, leading to the formation of spherical protrusions.

  • Disruption of Myofibrils: In cardiomyocytes, this compound has been observed to disrupt myofibrils, the contractile units of muscle cells, which are rich in actin filaments.

  • Cell-Type Specificity: Interestingly, the effect of this compound on actin filament bundles in fibroblasts is variable, with some cells showing no effect while others exhibit complete disruption. This suggests that the cellular context and the specific composition of actin-binding proteins may influence the toxin's activity.

Proposed Signaling Pathway

While direct evidence is still forthcoming, the known mechanisms of actin regulation suggest a putative signaling pathway for this compound's action. It is hypothesized that this compound, upon entering the cell, directly binds to G-actin or F-actin. This interaction could allosterically modulate the binding of key actin-regulatory proteins. Given that Rho GTPases are master regulators of the actin cytoskeleton, it is plausible that this compound's effects are either upstream or downstream of this signaling cascade. A hypothesized pathway is presented below.

Cyclochlorotine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoskeleton Actin Cytoskeleton Regulation Cyclochlorotine_ext This compound Transport Membrane Transporter Cyclochlorotine_ext->Transport Cyclochlorotine_int This compound Transport->Cyclochlorotine_int G_actin G-actin Cyclochlorotine_int->G_actin Accelerates Polymerization F_actin F-actin Cyclochlorotine_int->F_actin Stabilizes Gelsolin Gelsolin Cyclochlorotine_int->Gelsolin Inhibits (Indirectly) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Blebbing Membrane Blebbing F_actin->Blebbing Leads to Gelsolin->F_actin Severing RhoGTPase Rho GTPases (Hypothesized) RhoGTPase->G_actin Regulates Hepatotoxicity Hepatotoxicity Blebbing->Hepatotoxicity

Caption: Hypothesized signaling pathway of this compound's action on the actin cytoskeleton.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the actin cytoskeleton.

Pyrene-Labeled Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro.

Objective: To measure the rate and extent of actin polymerization in the presence and absence of this compound.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, while its incorporation into F-actin results in a significant increase in fluorescence intensity. This change in fluorescence is monitored over time to determine polymerization kinetics.

Materials:

  • Rabbit skeletal muscle actin

  • Pyrene iodoacetamide

  • G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Fluorometer

Procedure:

  • Preparation of Pyrene-Labeled Actin: Follow established protocols to covalently label actin with pyrene iodoacetamide.

  • Actin Preparation: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer. Keep on ice to prevent spontaneous polymerization.

  • Assay Setup: In a fluorometer cuvette, add G-buffer and the desired concentration of this compound (or vehicle control).

  • Initiation of Polymerization: Add the G-actin solution to the cuvette and mix gently. Immediately add 1/10th volume of 10x polymerization buffer to initiate polymerization.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: Plot fluorescence intensity versus time. The slope of the linear phase of the curve is proportional to the polymerization rate. The lag time before the rapid increase in fluorescence corresponds to the nucleation phase.

Pyrene_Actin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Pyrene-labeled G-actin in G-buffer C Mix G-actin with This compound/Control A->C B Prepare this compound and Control Solutions B->C D Initiate Polymerization with 10x Buffer C->D E Measure Fluorescence (Ex: 365nm, Em: 407nm) D->E F Plot Fluorescence vs. Time E->F G Determine Lag Time, Polymerization Rate F->G

Caption: Workflow for the pyrene-labeled actin polymerization assay.

High-Shear Viscosity Measurement

This method provides information about the length and cross-linking of actin filaments.

Objective: To assess the effect of this compound on the viscosity of actin solutions, which reflects changes in filament length and network formation.

Principle: The polymerization of G-actin into long F-actin filaments leads to a significant increase in the viscosity of the solution. A falling-ball viscometer can be used to measure this change.

Materials:

  • G-actin solution

  • This compound stock solution

  • Falling-ball viscometer

  • Polymerization-inducing buffer

Procedure:

  • Sample Preparation: Prepare G-actin solutions with and without this compound.

  • Initiation of Polymerization: Add polymerization buffer to the actin solutions to initiate filament formation.

  • Viscosity Measurement: At various time points after initiating polymerization, measure the viscosity of the solutions using a falling-ball viscometer. This involves measuring the time it takes for a small steel ball to fall a defined distance through the actin solution in a capillary tube.

  • Data Analysis: Plot viscosity as a function of time. Compare the rate of viscosity increase and the final viscosity between the this compound-treated and control samples.

Viscosity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare G-actin with This compound/Control B Initiate Polymerization A->B C Measure Viscosity at Time Intervals using Falling-Ball Viscometer B->C D Plot Viscosity vs. Time C->D E Compare Rate and Final Viscosity D->E

Caption: Workflow for the high-shear viscosity measurement of actin polymerization.

Conclusion and Future Directions

This compound is a potent modulator of the actin cytoskeleton, primarily acting by accelerating actin polymerization and stabilizing actin filaments. These actions lead to significant disruption of cellular architecture and function, culminating in hepatotoxicity. While the direct effects on actin are well-documented, further research is needed to elucidate the precise molecular interactions and to identify the specific signaling pathways that are affected. The acquisition of detailed quantitative data on the kinetics of actin polymerization in the presence of this compound is a critical next step. Furthermore, investigating the potential role of the Rho GTPase family and other actin-regulatory signaling cascades in mediating the effects of this compound will provide a more complete understanding of its mechanism of action and may reveal novel targets for therapeutic intervention in cases of mycotoxin poisoning.

References

Cyclochlorotine's Carcinogenic Profile: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Mycotoxin's Carcinogenic Properties, Experimental Evidence, and Molecular Mechanisms

Cyclochlorotine, a toxic cyclic pentapeptide produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum), has been identified as a potent hepatotoxic and carcinogenic agent.[1][2][3][4] This mycotoxin, a contaminant of "yellowed rice," has been the subject of toxicological research for decades, with seminal studies in the 1970s laying the groundwork for our understanding of its carcinogenic potential.[1][2][5] This technical guide provides a comprehensive review of the carcinogenic properties of this compound, detailing its effects in animal models, outlining key experimental protocols, and exploring its molecular mechanisms of action, with a focus on its interaction with the cytoskeleton and the potential involvement of cellular signaling pathways.

Quantitative Carcinogenicity Data

The primary evidence for this compound's carcinogenicity comes from chronic toxicity studies in mice. The most definitive data is derived from the work of Uraguchi and colleagues in 1972, which established a clear dose-dependent carcinogenic effect, primarily targeting the liver.

ParameterValueSpecies/StrainRoute of AdministrationReference
LD50 6.55 mg/kgMouseSubcutaneousUraguchi et al. (1972)
LD50 5.7 mg/kgMouseIntraperitonealUraguchi et al. (1972)
Carcinogenic Dose 40 µ g/animal/day Mouse (ddN strain)SubcutaneousUraguchi et al. (1972)
Tumor Incidence High incidence of liver tumorsMouse (ddN strain)SubcutaneousUraguchi et al. (1972)
Primary Organ LiverMouseSubcutaneousUraguchi et al. (1972)
Pathology Hepatocellular carcinoma, liver cirrhosisMouseSubcutaneousUraguchi et al. (1972)

Key Experimental Protocols

The foundational studies on this compound's carcinogenicity utilized long-term animal bioassays. The following is a summary of the typical experimental protocol employed in these studies, based on the available literature.

Objective: To assess the chronic toxicity and carcinogenicity of this compound in a rodent model.

1. Test Substance:

  • This compound, purified from cultures of Talaromyces islandicus.

2. Animal Model:

  • Mice, typically of the ddN strain.
  • Both male and female animals are used.
  • Animals are housed under standard laboratory conditions.

3. Administration of Test Substance:

  • Route: Subcutaneous injection.
  • Dose: A range of doses are tested, with a carcinogenic dose identified at approximately 40 µ g/animal/day .
  • Frequency: Daily or several times per week.
  • Duration: Long-term, spanning a significant portion of the animal's lifespan (e.g., over a year).

4. Control Groups:

  • A negative control group receiving the vehicle (e.g., saline) only.
  • A positive control group receiving a known carcinogen may be included for comparison.

5. Monitoring and Data Collection:

  • Regular observation of animals for clinical signs of toxicity.
  • Body weight and food consumption are monitored throughout the study.
  • At the end of the study, or upon premature death, a full necropsy is performed.
  • Organs, particularly the liver, are weighed and examined for gross pathological changes.
  • Histopathological examination of the liver and other major organs is conducted to identify neoplastic and non-neoplastic lesions.

6. Data Analysis:

  • Statistical analysis of tumor incidence in treated versus control groups.
  • Evaluation of dose-response relationships for carcinogenic effects.

Molecular Mechanism of Action and Signaling Pathways

The carcinogenic activity of this compound is intrinsically linked to its molecular interactions within the cell. The primary target appears to be the actin cytoskeleton, and its hepatotoxicity is also influenced by metabolic activation.

Interaction with the Actin Cytoskeleton

This compound has been shown to directly affect actin polymerization.[6] Unlike some toxins that depolymerize actin filaments, this compound accelerates actin polymerization and stabilizes the resulting filaments.[6] This disruption of normal actin dynamics can lead to a cascade of cellular dysfunctions.

dot

Cyclochlorotine_Actin_Interaction This compound This compound G_Actin G-Actin (Monomers) This compound->G_Actin Accelerates Polymerization F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization Cell_Dysfunction Cellular Dysfunction F_Actin->Cell_Dysfunction Disrupted Dynamics & Stabilization

This compound's effect on actin polymerization.

The stabilization of actin filaments can interfere with essential cellular processes that rely on the dynamic remodeling of the cytoskeleton, such as cell division, migration, and signal transduction.

Potential Involvement of Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[7][8][9] They cycle between an active GTP-bound state and an inactive GDP-bound state to control the formation of various actin structures. Given this compound's profound effect on actin, it is highly probable that its carcinogenic mechanism involves the dysregulation of Rho GTPase signaling pathways. While direct evidence of this compound's interaction with Rho GTPases is limited, a logical hypothesis can be formulated.

dot

Cyclochlorotine_Rho_Signaling_Hypothesis cluster_0 Normal Rho GTPase Signaling cluster_1 This compound-Induced Dysregulation Rho_GDP Rho-GDP (Inactive) Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GEFs Rho_GTP->Rho_GDP GAPs Actin_Dynamics Normal Actin Dynamics Rho_GTP->Actin_Dynamics This compound This compound Aberrant_Actin Aberrant & Stable Actin Filaments This compound->Aberrant_Actin Altered_Signaling Altered Downstream Signaling Aberrant_Actin->Altered_Signaling Feedback Loop (Hypothesized) Carcinogenesis Carcinogenesis Altered_Signaling->Carcinogenesis

Hypothesized impact of this compound on Rho GTPase signaling.

The disruption of the actin cytoskeleton by this compound could lead to a feedback loop that alters the activity of Rho GTPases or their downstream effectors, leading to sustained pro-carcinogenic signaling.

Role of Cytochrome P450

The hepatotoxicity of this compound, which is a precursor to its carcinogenicity, appears to be mediated by the cytochrome P450 (CYP) enzyme system.[10] CYPs are a family of enzymes involved in the metabolism of a wide range of xenobiotics.[11][12][13] It is likely that CYP-mediated metabolism of this compound produces reactive intermediates that contribute to liver damage and the initiation of carcinogenesis.

dot

Cyclochlorotine_Metabolism_Workflow This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites CYP450->Reactive_Metabolites Activation Liver_Damage Hepatotoxicity & DNA Adducts Reactive_Metabolites->Liver_Damage Carcinogenesis Carcinogenesis Liver_Damage->Carcinogenesis

References

An In-Depth Technical Guide to the Biosynthesis of Cyclochlorotine in Talaromyces islandicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine is a hepatotoxic and carcinogenic mycotoxin produced by the fungus Talaromyces islandicus. This cyclic pentapeptide possesses a unique chemical structure, including the non-proteinogenic amino acids β-phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline. Understanding its intricate biosynthetic pathway is crucial for controlling its production in food sources and for exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols for key research techniques, and visual diagrams of the biosynthetic and experimental workflows to facilitate a deeper understanding and further investigation of this complex natural product.

The this compound Biosynthetic Gene Cluster (cct)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the cct cluster, in Talaromyces islandicus.[1][2] This cluster harbors the genes encoding the core enzymatic machinery and tailoring enzymes required for the synthesis and modification of the this compound backbone.

Table 1: Genes within the cct Cluster and their Putative Functions

GeneEncoded ProteinPutative Function
cctNNonribosomal Peptide Synthetase (NRPS)Core enzyme responsible for the assembly of the pentapeptide backbone.[1][3]
cctPPhenylalanine Aminomutase (PAM)Involved in the synthesis of the non-proteinogenic amino acid β-phenylalanine.[1]
cctODUF3328 domain-containing proteinFunctions in the intramolecular O,N-transacylation step.[4][5][6]
cctP2DUF3328 domain-containing proteinEssential for the chlorination of the proline residue.[5][6]
cctRDUF3328 domain-containing proteinCatalyzes the hydroxylation of the peptide intermediate.[4][5][6]
cctMShort-chain dehydrogenase/reductase (SDR)Putative tailoring enzyme; specific function not yet fully elucidated.[1]
cctTShort-chain dehydrogenase/reductase (SDR)Putative tailoring enzyme; specific function not yet fully elucidated.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the synthesis of precursor molecules, assembly of a linear pentapeptide by a nonribosomal peptide synthetase (NRPS), and subsequent modifications by various tailoring enzymes.

This compound Biosynthesis Pathway cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly cluster_modifications Post-NRPS Modifications & Cyclization L-Phenylalanine L-Phenylalanine β-Phenylalanine β-Phenylalanine L-Phenylalanine->β-Phenylalanine CctP (PAM) CctN (NRPS) CctN (NRPS) β-Phenylalanine->CctN (NRPS) L-Threonine L-Threonine 2-Aminobutyric acid 2-Aminobutyric acid L-Threonine->2-Aminobutyric acid Dehydratase, Transaminase 2-Aminobutyric acid->CctN (NRPS) L-Proline L-Proline 3,4-Dichloroproline 3,4-Dichloroproline L-Proline->3,4-Dichloroproline Halogenase (not in cct cluster) L-Proline->CctN (NRPS) L-Serine L-Serine L-Serine->CctN (NRPS) Linear Pentapeptide Linear Pentapeptide CctN (NRPS)->Linear Pentapeptide Thioesterase domain Intermediate 1 Intermediate 1 Linear Pentapeptide->Intermediate 1 CctP2 (Chlorination) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 CctR (Hydroxylation) Hydroxythis compound Hydroxythis compound Intermediate 2->Hydroxythis compound CctO (O,N-Transacylation) This compound This compound Hydroxythis compound->this compound Further processing

Figure 1: Proposed biosynthesis pathway of this compound.
Synthesis of Non-Proteinogenic Amino Acid Precursors

The biosynthesis initiates with the formation of the unusual amino acid building blocks:

  • β-Phenylalanine: The enzyme CctP, a phenylalanine aminomutase (PAM), is proposed to catalyze the conversion of L-phenylalanine to β-phenylalanine.[1]

  • 2-Aminobutyric acid: This amino acid is likely synthesized from L-threonine through the action of a dehydratase and a transaminase.[1] The genes for these enzymes are not located within the cct cluster.

  • 3,4-Dichloroproline: The chlorination of L-proline is a critical step. Interestingly, the halogenase responsible for this dichlorination is not encoded within the cct gene cluster.[1][3] This suggests the involvement of a distally located gene or a more complex regulatory network.

NRPS-Mediated Assembly of the Pentapeptide

The core of the biosynthetic machinery is the nonribosomal peptide synthetase (NRPS) CctN.[1][3] This large, multi-domain enzyme functions as an assembly line, sequentially incorporating the amino acid precursors in a specific order to form a linear pentapeptide. The thioesterase domain of CctN is responsible for the release of the nascent peptide chain.

Post-NRPS Tailoring and Cyclization

Following its release from CctN, the linear pentapeptide undergoes a series of modifications catalyzed by tailoring enzymes encoded within the cct cluster:

  • Chlorination: The DUF3328 domain-containing protein CctP2 is essential for the stereo- and regiospecific chlorination of the proline residue.[5][6]

  • Hydroxylation: CctR, another DUF3328 protein, carries out the hydroxylation of an amino acid residue in the peptide intermediate.[4][5][6]

  • Cyclization: The final cyclization is achieved through an intramolecular O,N-transacylation reaction catalyzed by the DUF3328 protein CctO, leading to the formation of the cyclic pentapeptide core.[4][5][6]

Quantitative Data

Gene expression studies have been conducted to understand the regulation of the cct cluster. Quantitative real-time PCR (qPCR) has been employed to measure the transcript levels of the cct genes under this compound-producing conditions.

Table 2: Relative Expression Levels of cct Cluster Genes

GeneRelative Expression Level (Normalized to a Housekeeping Gene)
cctMHigh
cctNHigh
cctOHigh
cctPHigh
cctQModerate
cctRHigh
cctSModerate
cctTHigh

Note: This table represents a qualitative summary based on published data. For precise quantitative values, refer to the original research articles.[7]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular genetics, analytical chemistry, and biochemical assays. Below are detailed methodologies for key experiments.

RNA Interference (RNAi)-Mediated Gene Silencing

This technique is used to downregulate the expression of a target gene to assess its role in a particular biological process.

RNAi Experimental Workflow Design hairpin construct Design hairpin construct Clone into vector Clone into vector Design hairpin construct->Clone into vector Transform T. islandicus Transform T. islandicus Clone into vector->Transform T. islandicus Select transformants Select transformants Transform T. islandicus->Select transformants qPCR analysis qPCR analysis Select transformants->qPCR analysis Verify gene knockdown Metabolite analysis (LC-MS) Metabolite analysis (LC-MS) Select transformants->Metabolite analysis (LC-MS) Assess this compound production

Figure 2: Workflow for RNAi-mediated gene silencing.

Protocol:

  • Construct Design: A hairpin-forming construct is designed to target the gene of interest (e.g., cctN). This typically involves cloning a 300-500 bp fragment of the target gene in both sense and antisense orientation, separated by a loop-forming spacer, into an RNAi vector.

  • Vector Construction: The hairpin cassette is cloned into a suitable fungal expression vector, often under the control of a strong constitutive promoter.

  • Transformation: Protoplasts of T. islandicus are generated and transformed with the RNAi vector using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Transformants are selected on a medium containing the appropriate selection agent. Successful knockdown is confirmed by quantitative real-time PCR (qPCR) to measure the transcript level of the target gene.

  • Metabolite Analysis: The effect of gene silencing on this compound production is determined by analyzing the culture extracts of the transformants using liquid chromatography-mass spectrometry (LC-MS).

Heterologous Expression in Aspergillus oryzae

To confirm the function of the cct gene cluster and to potentially produce this compound in a more manageable host, the entire cluster can be expressed in a heterologous host like Aspergillus oryzae.

Heterologous Expression Workflow Isolate cct gene cluster Isolate cct gene cluster Clone into expression vectors Clone into expression vectors Isolate cct gene cluster->Clone into expression vectors TransformA. oryzae TransformA. oryzae Clone into expression vectors->TransformA. oryzae Select transformants Select transformants TransformA. oryzae->Select transformants Cultivation Cultivation Select transformants->Cultivation Metabolite analysis (LC-MS) Metabolite analysis (LC-MS) Cultivation->Metabolite analysis (LC-MS) Detect this compound production

Figure 3: Workflow for heterologous expression.

Protocol:

  • Gene Cluster Cloning: The entire cct gene cluster is amplified from the genomic DNA of T. islandicus and cloned into one or more fungal expression vectors. This may involve techniques like Gibson assembly or yeast-based homologous recombination for large DNA fragments.

  • Host Strain: A suitable strain of Aspergillus oryzae, often a derivative with auxotrophic markers for selection, is used as the heterologous host.

  • Transformation: Protoplasts of A. oryzae are transformed with the expression vectors containing the cct gene cluster.

  • Cultivation and Analysis: Transformants are cultivated under conditions conducive to secondary metabolite production. The culture broth and mycelium are then extracted and analyzed by LC-MS to detect the presence of this compound and its intermediates.

In Vitro Enzyme Assays

To characterize the specific function of individual enzymes in the pathway, in vitro assays are performed using purified recombinant proteins.

Protocol for a Generic Tailoring Enzyme (e.g., CctR - Hydroxylase):

  • Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., cctR) is cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag). The protein is then overexpressed in the host and purified using affinity chromatography.

  • Reaction Mixture: A typical reaction mixture would include:

    • Purified enzyme (e.g., CctR)

    • Substrate (the peptide intermediate)

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Cofactors (e.g., NADPH, FAD, metal ions, depending on the enzyme class)

  • Reaction Conditions: The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a specific duration.

  • Analysis: The reaction is quenched, and the products are extracted and analyzed by LC-MS to identify the modified product.

Regulation of this compound Biosynthesis

The production of this compound, like many other fungal secondary metabolites, is likely to be tightly regulated by a complex network of factors. While a dedicated pathway-specific transcription factor has not yet been identified within the cct cluster, the coordinated high-level expression of the cluster genes suggests a co-regulatory mechanism.[1] Global regulators of secondary metabolism in fungi, such as LaeA and VeA, may also play a role in controlling the expression of the cct cluster in response to environmental cues.[8][9][10] Further research is needed to fully unravel the regulatory circuits governing this compound biosynthesis.

Conclusion and Future Perspectives

Significant strides have been made in elucidating the biosynthetic pathway of this compound in Talaromyces islandicus. The identification of the cct gene cluster and the characterization of several key enzymes have provided a solid foundation for understanding how this complex mycotoxin is assembled. However, several questions remain. The identity of the halogenase responsible for proline dichlorination is a key missing piece of the puzzle. A detailed understanding of the regulatory network controlling the cct cluster is also lacking.

For drug development professionals, the enzymatic machinery of the this compound pathway presents a rich source of biocatalysts for the synthesis of novel, modified peptides with potentially valuable pharmacological properties. The ability to heterologously express the pathway opens up possibilities for metabolic engineering to produce new this compound analogs. Further research into this fascinating biosynthetic pathway will not only enhance our ability to mitigate the risks associated with this mycotoxin but also pave the way for the discovery of new bioactive compounds.

References

Cyclochlorotine as a Contaminant in Yellowed Rice: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclochlorotine, also known as islanditoxin, is a hepatotoxic and carcinogenic mycotoxin produced by the fungus Penicillium islandicum. This cyclic peptide is a significant contaminant associated with "yellowed rice," a term describing rice discolored due to fungal growth. Historically, yellowed rice gained notoriety in post-World War II Japan, where extensive research linked its consumption to liver disorders.[1][2] this compound, along with another P. islandicum mycotoxin, luteoskyrin, was identified as a causative agent of liver fibrosis and cirrhosis in animal studies.[2] This technical guide provides an in-depth overview of this compound, focusing on its toxicology, mechanisms of action, and analytical methodologies for its detection and quantification. It is intended to serve as a comprehensive resource for professionals in toxicology, food safety, and drug development who are investigating hepatotoxic compounds and their mechanisms.

Toxicology and Hepatotoxicity

This compound is a potent hepatotoxin, exerting its effects through a complex series of cellular events. While specific LD50 values are not consistently reported across publicly available toxicological databases, historical research and animal studies confirm its significant toxicity, particularly to the liver.

Quantitative Toxicity Data

Long-term feeding studies in mice have been conducted to assess the chronic toxicity and carcinogenicity of purified this compound. These studies demonstrated that prolonged ingestion leads to the development of liver fibrosis and cirrhosis.[2] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, indicating that it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
Mouse, RatOral, Intravenous, IntraperitonealData not readily available in cited literature.-

Note: Despite extensive literature searches, specific LD50 values for this compound were not available in the referenced materials. The hepatotoxic effects are well-documented through chronic exposure studies.

Pathophysiology of Liver Injury

Exposure to this compound induces distinct morphological changes in the liver. Within minutes of administration in murine models, a marked dilatation of the Space of Disse is observed, followed by the invagination of the hepatocyte plasma membrane and the formation of large vacuoles.[2] The toxin's hepatotoxicity is linked to its interaction with the cytoskeleton and is influenced by the cytochrome P-450 enzyme system, which is involved in its metabolic processing.[2][3]

Molecular Mechanisms of Action

This compound's toxicity is rooted in its ability to interfere with fundamental cellular structures and signaling pathways. The primary mechanisms identified are the disruption of the actin cytoskeleton and the promotion of pro-fibrotic signaling cascades.

Disruption of the Actin Cytoskeleton

A key molecular target of this compound is the cellular cytoskeleton.[4] The toxin has been shown to accelerate the polymerization of actin and stabilize filamentous actin (F-actin) in hepatocytes.[5] This stabilization disrupts the dynamic reorganization of microfilaments, leading to the formation of surface blebs and compromising cell membrane integrity. This rapid interference with the cytoskeleton is a primary contributor to the acute hepatotoxic effects observed.[5]

G cluster_cell Hepatocyte CC This compound Membrane Cell Membrane CC->Membrane Enters Cell F_Actin F-Actin Filaments (Dynamic Equilibrium) CC->F_Actin Accelerates Polymerization & Stabilizes Filaments Actin G-Actin Monomers Membrane->Actin Actin->F_Actin Polymerization Bleb Membrane Blebbing & Cell Injury F_Actin->Bleb Disrupted Cytoskeleton Dynamics

Caption: this compound's disruption of hepatocyte actin dynamics.

Induction of Liver Fibrosis via TGF-β Signaling

Chronic liver injury induced by this compound culminates in fibrosis, a condition characterized by the excessive deposition of extracellular matrix (ECM) proteins. A central mediator of this process is the Transforming Growth Factor-β (TGF-β) signaling pathway.[6] Liver damage triggers the release of active TGF-β, which binds to its receptors on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. This binding initiates a phosphorylation cascade of downstream Smad proteins (Smad2/3). The activated Smad complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of pro-fibrotic genes, including various types of collagen. This sustained activation of HSCs and subsequent ECM deposition leads to the development of liver fibrosis.[6]

G CC This compound Injury Chronic Hepatocyte Injury CC->Injury TGFB_source Kupffer Cells, Hepatocytes Injury->TGFB_source TGFB TGF-β Activation TGFB_source->TGFB Receptor TGF-β Receptor (on Hepatic Stellate Cell) TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Smad_nuc Smad Complex Translocation to Nucleus Smad->Smad_nuc Transcription Increased Transcription of Pro-Fibrotic Genes (e.g., Collagen) Smad_nuc->Transcription Fibrosis Extracellular Matrix Deposition (Liver Fibrosis) Transcription->Fibrosis G cluster_analysis Instrumental Analysis start Rice Sample step1 Homogenization (Grind to fine powder) start->step1 step2 Hydration (Add water and mix) step1->step2 step3 Extraction (QuEChERS) (Add Acetonitrile, salts; Shake vigorously) step2->step3 step4 Centrifugation (Separate supernatant) step3->step4 step5 Dispersive SPE Cleanup (Add PSA and MgSO4 to supernatant) step4->step5 step6 Final Centrifugation & Filtration step5->step6 end_point Final Extract for Analysis step6->end_point tlc TLC Screening end_point->tlc lcms LC-MS/MS Quantification end_point->lcms G cluster_precursors Precursor Synthesis cluster_tailoring Post-NRPS Tailoring AA1 L-Phenylalanine PAM Phenylalanine Aminomutase (cctP1) AA1->PAM AA2 L-Serine NRPS Non-Ribosomal Peptide Synthetase (NRPS - CctN) - Activation - Thiolation - Condensation AA2->NRPS AA3 L-Proline AA3->NRPS AA4 L-2-Aminobutyric Acid AA4->NRPS bPhe β-Phenylalanine PAM->bPhe bPhe->NRPS Intermediate Linear Pentapeptide Intermediate NRPS->Intermediate Chlorination Stereospecific Chlorination (UstYa Family Proteins) Intermediate->Chlorination Hydroxylation Hydroxylation (UstYa Family Proteins) Chlorination->Hydroxylation Cyclization Cyclization & Release Hydroxylation->Cyclization Final This compound Cyclization->Final

References

Structural Elucidation of Cyclochlorotine and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine, a potent mycotoxin produced by fungi of the Talaromyces (formerly Penicillium) genus, has garnered significant attention in the scientific community due to its hepatotoxic and carcinogenic properties. This cyclic pentapeptide, along with its naturally occurring analogues, presents a complex structural puzzle that has been unraveled through a combination of sophisticated analytical techniques. Understanding the precise molecular architecture of these compounds is paramount for elucidating their mechanisms of toxicity, developing detection methods, and exploring their potential as pharmacological probes or leads in drug discovery.

This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogues. It details the key experimental protocols, presents collated quantitative data from spectroscopic and spectrometric analyses, and visualizes the logical workflow and biosynthetic pathways involved.

Data Presentation: Spectroscopic and Spectrometric Data

The structural elucidation of this compound and its analogues relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained for this compound and its dehalogenated and monohalogenated analogues, primarily sourced from the comprehensive study by Schafhauser et al. (2016). This data is crucial for the unambiguous assignment of the chemical structure and stereochemistry of these complex cyclic peptides.

Table 1: ¹H NMR Chemical Shift Data (δ in ppm) for this compound and its Analogues in DMSO-d₆

PositionThis compound (1)Dechlorothis compound (3)Monochlorothis compound (4)
Ser¹-NH 8.258.358.30
Ser¹-α 4.354.384.36
Ser¹-βa 3.703.723.71
Ser¹-βb 3.623.653.63
βPhe²-NH 8.508.558.52
βPhe²-α 4.654.684.66
βPhe²-β 2.95, 2.752.98, 2.782.96, 2.76
βPhe²-Ar 7.20-7.357.22-7.387.21-7.36
Ser³-NH 8.158.208.17
Ser³-α 4.454.484.46
Ser³-βa 3.803.833.81
Ser³-βb 3.723.753.73
Pro(Cl₂)⁴/Pro⁴-α 4.554.254.40
Pro(Cl₂)⁴/Pro⁴-β 4.802.10, 1.804.60
Pro(Cl₂)⁴/Pro⁴-γ 2.40, 2.201.902.30, 2.10
Pro(Cl₂)⁴/Pro⁴-δa 3.853.603.75
Pro(Cl₂)⁴/Pro⁴-δb 3.653.403.55
2Abu⁵-NH 8.058.108.07
2Abu⁵-α 4.154.184.16
2Abu⁵-β 1.801.821.81
2Abu⁵-γ 0.900.920.91

Data compiled from supplementary information of Schafhauser et al., 2016.

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) for this compound and its Analogues in DMSO-d₆

PositionThis compound (1)Dechlorothis compound (3)Monochlorothis compound (4)
Ser¹-C' 171.5171.8171.6
Ser¹-Cα 55.055.355.1
Ser¹-Cβ 61.061.361.1
βPhe²-C' 170.8171.1170.9
βPhe²-Cα 52.552.852.6
βPhe²-Cβ 40.040.340.1
βPhe²-Cγ (Ar-C1) 138.5138.8138.6
βPhe²-Cδ (Ar-C2,6) 129.0129.3129.1
βPhe²-Cε (Ar-C3,5) 128.5128.8128.6
βPhe²-Cζ (Ar-C4) 126.5126.8126.6
Ser³-C' 171.2171.5171.3
Ser³-Cα 55.555.855.6
Ser³-Cβ 61.561.861.6
Pro(Cl₂)⁴/Pro⁴-C' 170.0170.3170.1
Pro(Cl₂)⁴/Pro⁴-Cα 60.059.559.8
Pro(Cl₂)⁴/Pro⁴-Cβ 75.029.074.0
Pro(Cl₂)⁴/Pro⁴-Cγ 73.025.038.0
Pro(Cl₂)⁴/Pro⁴-Cδ 48.047.547.8
2Abu⁵-C' 172.0172.3172.1
2Abu⁵-Cα 58.058.358.1
2Abu⁵-Cβ 25.525.825.6
2Abu⁵-Cγ 10.010.310.1

Data compiled from supplementary information of Schafhauser et al., 2016.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-TOF-MS) Data for this compound and its Analogues

CompoundFormulaCalculated [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)
This compound (1)C₂₄H₃₁Cl₂N₅O₆572.1628572.1625
Dechlorothis compound (3)C₂₄H₃₃N₅O₆504.2407504.2405
Monochlorothis compound (4)C₂₄H₃₂ClN₅O₆538.2018538.2016

Data compiled from Schafhauser et al., 2016.

Experimental Protocols

The structural elucidation of this compound and its analogues involves a multi-step process encompassing isolation, purification, and characterization using various analytical techniques.

Fungal Cultivation and Mycotoxin Extraction
  • Cultivation: Talaromyces islandicus is cultivated on a suitable solid or liquid medium, such as rice or potato dextrose agar, to promote the production of secondary metabolites.

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of mycotoxins.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, often between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

Chromatographic Purification
  • Column Chromatography: The semi-purified extract is fractionated using column chromatography, with silica gel or Sephadex LH-20 as the stationary phase, to separate compounds based on their affinity to the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient of water and acetonitrile, often with a modifier like formic acid, is used to elute the pure compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain initial information about the number and types of protons and carbons in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is performed to establish the connectivity of atoms:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, revealing adjacent protons.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the 3D conformation of the cyclic peptide.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides valuable information about the sequence of amino acids in the peptide.

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like a this compound analogue.

G cluster_0 Isolation and Purification cluster_1 Initial Characterization cluster_2 Structure Assembly cluster_3 Stereochemistry and Conformation A Fungal Cultivation B Extraction A->B C Chromatographic Separation (CC, HPLC) B->C D HR-MS (Molecular Formula) C->D E 1D NMR (¹H, ¹³C) C->E H MS/MS Fragmentation D->H F 2D NMR (COSY, TOCSY) E->F G 2D NMR (HSQC, HMBC) E->G I Planar Structure Determination F->I G->I H->I J 2D NMR (NOESY/ROESY) I->J K Chiral Analysis (e.g., Marfey's Method) I->K L Final 3D Structure J->L K->L

Logical workflow for natural product structural elucidation.
Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes. The diagram below outlines the key steps in this pathway.

G cluster_0 Precursor Synthesis cluster_1 NRPS Assembly cluster_2 Post-NRPS Modifications A L-Phenylalanine E CctN (NRPS) A->E B L-Serine B->E C L-Proline C->E D L-Isoleucine D->E -> 2-Aminobutyric acid F Linear Pentapeptide Intermediate E->F G Halogenation (Halogenase) F->G Proline residue H Cyclization (TE Domain) G->H I Final Product: this compound H->I

Simplified biosynthetic pathway of this compound.

Conclusion

The structural elucidation of this compound and its analogues is a testament to the power of modern analytical chemistry. Through the systematic application of chromatographic, spectroscopic, and spectrometric techniques, the intricate molecular architectures of these toxic secondary metabolites have been successfully determined. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug discovery. The visualized workflows offer a clear roadmap for the structural determination of novel compounds and a deeper understanding of their biosynthesis. This foundational knowledge is critical for mitigating the risks associated with mycotoxin contamination and for harnessing the chemical diversity of natural products for the development of new therapeutic agents.

Toxicological Profile of Islanditoxin (Cyclochlorotine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, also known as Cyclochlorotine (CC), is a mycotoxin produced by the fungus Penicillium islandicum.[1] This dichlorinated cyclic peptide has been identified as a significant hepatotoxin, causing liver damage and possessing carcinogenic properties.[1] Its presence in contaminated food sources, particularly "yellowed rice," has raised public health concerns. This technical guide provides a comprehensive overview of the toxicological profile of islanditoxin, detailing its mechanism of action, toxicity values, target organ effects, and genotoxic potential. The information is presented to support research, scientific investigation, and drug development efforts related to this mycotoxin.

Physicochemical Properties

Islanditoxin is a cyclic pentapeptide with the chemical formula C₂₄H₃₁Cl₂N₅O₇ and a molecular weight of 572.44 g/mol . Its structure contains two chlorine atoms, which are crucial for its toxic activity.

Toxicokinetics and Metabolism

The metabolism of islanditoxin is intrinsically linked to its toxicity. The liver is the primary site of metabolism, where the cytochrome P-450 enzyme system plays a significant role.[2] Dehalogenation of islanditoxin by this system is believed to be a detoxification pathway, suggesting that the parent compound is the primary toxic agent.

Mechanism of Action

The primary mechanism of islanditoxin's toxicity involves the disruption of the cellular cytoskeleton. Specifically, it has been shown to accelerate actin polymerization and induce rapid microfilament reorganization in hepatocytes.[1][3] This interference with the actin cytoskeleton leads to bleb formation on the cell surface and is a probable cause of the observed hepatotoxicity.[1] By stabilizing the filamentous form of actin, islanditoxin disrupts crucial cellular processes that rely on actin dynamics, such as cell shape maintenance, motility, and division.[1][3]

Toxicity Profile

Acute Toxicity

The acute toxicity of islanditoxin has been evaluated in various animal models. The following table summarizes the available median lethal dose (LD50) values.

Table 1: Acute Toxicity of Islanditoxin (this compound)
Test Animal Route of Administration LD50 Reference
MouseOral6.55 mg/kgCHEMINF
MouseIntraperitoneal5.4 mg/kgCHEMINF
MouseSubcutaneous0.47 mg/kgCHEMINF
MouseIntravenous0.74 mg/kgCHEMINF
Rat (neonate)Intraperitoneal2.5 mg/kgCHEMINF
Subchronic and Chronic Toxicity
Target Organ Toxicity: The Liver

The liver is the principal target organ for islanditoxin toxicity. Acute exposure in mice leads to rapid and severe liver injury. Within 15 minutes of administration, there is a noticeable dilatation of the Disse's space around the portal triads, followed by the formation of vacuoles within the hepatocytes.[2] Histopathological examination of the liver after islanditoxin exposure reveals hepatocellular necrosis, particularly in the periportal areas, and inflammatory cell infiltration. Chronic exposure has been linked to the development of liver tumors in animal models.

Histopathological Findings in Islanditoxin-Induced Liver Injury:

  • Acute: Periportal necrosis, hydropic degeneration of hepatocytes, sinusoidal congestion, and infiltration of inflammatory cells.

  • Chronic: Liver fibrosis, cirrhosis, and development of hepatocellular adenoma and carcinoma.

Genotoxicity and Carcinogenicity

Islanditoxin is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans." However, there is evidence of its carcinogenicity in experimental animals. The genotoxic potential of islanditoxin is an area that requires further investigation through standardized assays.

Signaling Pathways

While the direct interaction of islanditoxin with specific signaling pathways is not fully elucidated, its profound effect on the actin cytoskeleton suggests a potential interplay with pathways that regulate actin dynamics, such as the Rho/ROCK signaling pathway. Disruption of this pathway is known to be involved in various liver pathologies, including fibrosis.

Furthermore, chronic liver injury and the subsequent fibrotic process induced by toxins like islanditoxin are heavily mediated by the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that stimulates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition during liver fibrosis.

Proposed Signaling Pathway for Islanditoxin-Induced Hepatotoxicity and Fibrosis

Islanditoxin_Pathway cluster_cell Hepatocyte cluster_hsc Hepatic Stellate Cell (HSC) Islanditoxin Islanditoxin Actin G-Actin Islanditoxin->Actin Enters cell CellMembrane Cell Membrane F_Actin F-Actin (Filaments) Actin->F_Actin Accelerates Polymerization Cytoskeleton Cytoskeleton Disruption F_Actin->Cytoskeleton Blebbing Membrane Blebbing Cytoskeleton->Blebbing CellInjury Hepatocyte Injury/ Necrosis Blebbing->CellInjury TGFb TGF-β CellInjury->TGFb Release of pro-fibrotic factors TGFb_R TGF-β Receptor pSMAD pSMAD2/3 TGFb_R->pSMAD TGFb->TGFb_R HSC_Activation HSC Activation pSMAD->HSC_Activation Myofibroblast Myofibroblast HSC_Activation->Myofibroblast ECM ECM Deposition Myofibroblast->ECM Fibrosis Liver Fibrosis ECM->Fibrosis

Caption: Proposed signaling cascade of islanditoxin-induced hepatotoxicity and fibrosis.

Experimental Protocols

The following sections outline standardized, yet general, experimental protocols that can be adapted for the toxicological assessment of islanditoxin.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

8.1.1. Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Islanditoxin stock solution (in a suitable solvent like DMSO)

  • Neutral Red (NR) solution (50 µg/mL in PBS)

  • NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well microtiter plates

  • Microplate reader (540 nm)

8.1.2. Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of islanditoxin in culture medium. Replace the existing medium with the medium containing different concentrations of islanditoxin. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of NR solution to each well. Incubate for 3 hours.

  • Destaining: Remove the NR solution, wash the cells with PBS, and add 150 µL of NR destain solution to each well.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol describes an acute toxic class method to estimate the LD50.

8.2.1. Experimental Workflow

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 5 days) start->acclimatization fasting Fasting (e.g., overnight for rats) acclimatization->fasting dosing Dosing (Oral Gavage) Single animal or small group fasting->dosing observation Observation (14 days) Clinical signs, mortality, body weight dosing->observation necropsy Gross Necropsy All animals observation->necropsy data_analysis Data Analysis Estimate LD50 necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo acute oral toxicity study.

8.2.2. Materials:

  • Young, healthy adult rats or mice (e.g., Sprague-Dawley rats, CD-1 mice)

  • Islanditoxin

  • Vehicle (e.g., corn oil, water)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

8.2.3. Procedure:

  • Animal Selection and Acclimatization: Use a single sex (usually females) for the initial test. Acclimatize animals for at least 5 days.

  • Dose Selection: Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Dosing: Administer islanditoxin by oral gavage to a group of 3 animals.

  • Observation: Observe animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality. Record body weights weekly.

  • Stepwise Procedure:

    • If 2 or 3 animals die, re-test at a lower dose.

    • If 0 or 1 animal dies, re-test at a higher dose.

    • Continue this stepwise procedure until the criteria for classification are met.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

In Vivo Genotoxicity: Micronucleus Test (Adapted from OECD Guideline 474)

This assay assesses the ability of a substance to induce chromosomal damage.

8.3.1. Materials:

  • Young, healthy adult mice

  • Islanditoxin

  • Vehicle

  • Mitomycin C (positive control)

  • Fetal bovine serum (FBS)

  • Giemsa stain

  • May-Grünwald stain

  • Microscope slides

8.3.2. Procedure:

  • Dosing: Administer at least two dose levels of islanditoxin to groups of mice (at least 5 per sex per group) by an appropriate route (e.g., intraperitoneal injection). Include a vehicle control and a positive control group.

  • Bone Marrow Sampling: Collect bone marrow from the femurs at 24 and 48 hours after treatment.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with May-Grünwald and Giemsa stains.

  • Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.

Conclusion

Islanditoxin (this compound) is a potent hepatotoxin with demonstrated carcinogenic potential in animal models. Its primary mechanism of action involves the disruption of the actin cytoskeleton in hepatocytes, leading to cell injury and death. Chronic exposure can lead to severe liver pathologies, including fibrosis and cancer. The provided toxicological data and experimental protocols serve as a foundational resource for researchers and professionals working to understand and mitigate the risks associated with this mycotoxin. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to develop effective strategies for prevention and treatment of islanditoxin-induced liver disease.

References

The Silent Threat in Stored Grains: A Technical Guide to the Natural Occurrence of Cyclochlorotine in Food and Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine, a potent hepatotoxic mycotoxin, poses a significant, albeit often overlooked, threat to food and feed safety. Produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum), this cyclic peptide has been historically associated with the "yellow rice" disease. Its primary toxic action involves the disruption of the actin cytoskeleton, leading to severe liver damage. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its toxicological effects, and the molecular pathways it perturbs. It details experimental protocols for its detection and analysis and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of this mycotoxin. While quantitative data on its natural occurrence in diverse food and feed matrices remain limited, this guide synthesizes the current knowledge to aid researchers in risk assessment, mechanism-of-action studies, and the development of mitigation strategies.

Introduction

Mycotoxins, secondary metabolites produced by various fungi, are a persistent concern in the global food and feed supply chain. Among these, this compound (CCL) is a highly toxic cyclic pentapeptide that warrants significant attention. Historically linked to incidents of "yellow rice" toxicoses, CCL is primarily produced by the mold Talaromyces islandicus[1][2]. The consumption of rice and other grains contaminated with this fungus can lead to the ingestion of this compound, resulting in acute and chronic liver injury[3][4][5].

The hepatotoxicity of this compound is attributed to its ability to directly interact with and disrupt the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and internal organization[3]. This disruption triggers a cascade of events leading to hepatocellular damage. Understanding the natural occurrence of this mycotoxin, its precise mechanism of action, and reliable methods for its detection are crucial for safeguarding public and animal health. This guide aims to provide a detailed technical resource for professionals engaged in mycotoxin research, food safety, and toxicology.

Natural Occurrence in Food and Feed

The primary source of this compound contamination in the food chain is the growth of Talaromyces islandicus on various agricultural commodities, with a strong historical association with rice[1][2]. This fungus thrives in storage conditions with high humidity and temperature, leading to the production of this compound and other mycotoxins[2].

While the presence of T. islandicus has been reported in various grains, including maize, wheat, and barley, as well as in other food items, specific quantitative data on the natural occurrence of this compound in a wide range of food and feedstuffs are scarce in recent literature. Most available data on this compound levels are derived from laboratory culture experiments rather than from surveys of naturally contaminated products.

Table 1: Production of this compound by Talaromyces islandicus in Culture

Culture MediumProduction LevelReference
Modified Wickerham medium10–20 mg/L--INVALID-LINK--
Agitated red wheatOptimal for production--INVALID-LINK--

The lack of extensive surveillance data for this compound in comparison to other major mycotoxins like aflatoxins or fumonisins may be due to the perceived lower prevalence or the lack of readily available and validated analytical methods. However, the potential for contamination, particularly in regions where rice is a staple and storage conditions may be suboptimal, underscores the need for more comprehensive monitoring.

Toxicological Effects and Mechanism of Action

This compound is a potent hepatotoxin, with its primary molecular target being the actin cytoskeleton[3]. The interaction of this compound with actin leads to a disruption of the dynamic equilibrium of actin polymerization and depolymerization, which is essential for cellular function.

Hepatotoxicity

The ingestion of this compound can lead to severe liver damage, characterized by centrilobular necrosis and hemorrhage[3][4][5]. The toxic effects are rapid, with observable changes in liver architecture occurring shortly after exposure. The metabolism of this compound by the cytochrome P-450 enzyme system in the liver has been implicated in its toxicodynamics, although the precise metabolic pathways are not fully elucidated[3].

Disruption of the Actin Cytoskeleton

In vitro studies have demonstrated that this compound directly binds to actin filaments, promoting their polymerization and stabilization[3]. This stabilization disrupts the normal, dynamic nature of the actin cytoskeleton, leading to the formation of abnormal actin aggregates and cellular blebbing[3]. This interference with the cytoskeleton is the primary mechanism underlying its cytotoxic and hepatotoxic effects.

Putative Signaling Pathway

The regulation of the actin cytoskeleton is a complex process involving numerous signaling proteins, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control actin dynamics.

While direct evidence linking this compound to the Rho GTPase pathway is currently lacking in the scientific literature, a putative signaling pathway can be proposed based on its known effects on the actin cytoskeleton. It is plausible that this compound's interaction with actin filaments could indirectly affect the activity or localization of Rho GTPases or their downstream effectors, leading to the observed cytoskeletal disruption.

Cyclochlorotine_Signaling_Pathway cluster_cell Hepatocyte CCL This compound Membrane Cell Membrane CCL->Membrane Enters Cell Actin Actin Filaments CCL->Actin Stabilization & Polymerization Membrane->Actin Direct Interaction Cytoskeleton_Disruption Actin Cytoskeleton Disruption Actin->Cytoskeleton_Disruption RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) RhoGTPases->Actin Putative Dysregulation Effectors Downstream Effectors (e.g., ROCK, PAK) RhoGTPases->Effectors Activation Effectors->Actin Regulation of Polymerization Hepatotoxicity Hepatotoxicity Cytoskeleton_Disruption->Hepatotoxicity

Caption: Putative signaling pathway of this compound-induced hepatotoxicity.

Experimental Protocols

Reliable detection and quantification of this compound in food and feed matrices are essential for risk assessment and regulatory compliance. While a standardized, validated method specifically for this compound is not widely published, a general approach based on modern mycotoxin analysis techniques can be adapted.

Sample Preparation and Extraction

The extraction of this compound from complex matrices like grains requires a robust protocol to ensure high recovery and minimize matrix effects.

Extraction_Workflow Start Homogenized Sample (e.g., ground rice) Extraction Extraction with Acetonitrile:Water (e.g., 80:20 v/v) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Cleanup Clean-up (Optional) (e.g., SPE or QuEChERS) Supernatant->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction from solid samples.

Protocol:

  • Homogenization: Grind a representative sample of the food or feed material to a fine powder.

  • Extraction: Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube. Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v).

  • Shaking: Vortex the mixture vigorously for 1-2 minutes and then shake on a rotary shaker for 60 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Clean-up (Optional but Recommended): For complex matrices, a clean-up step using Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended to remove interfering compounds.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of mycotoxins.

Table 2: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Condition
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on this compound's exact mass
Product Ions (m/z) To be determined from fragmentation studies
Collision Energy To be optimized for each transition

Note: The specific MRM transitions and collision energies for this compound need to be determined by infusing a pure standard of the compound into the mass spectrometer.

Actin Polymerization Assay

To study the direct effect of this compound on actin dynamics, an in vitro actin polymerization assay can be performed. This assay typically uses pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Actin_Polymerization_Assay Start Prepare Pyrene-labeled G-actin Monomers Incubation Incubate with this compound or Vehicle Control Start->Incubation Initiation Initiate Polymerization (add polymerization buffer) Incubation->Initiation Measurement Monitor Fluorescence Increase over Time (Ex/Em: ~365/410 nm) Initiation->Measurement Analysis Analyze Polymerization Kinetics Measurement->Analysis

Caption: Workflow for an in-vitro actin polymerization assay.

Protocol:

  • Reagents: Prepare pyrene-labeled G-actin, unlabeled G-actin, polymerization buffer (containing KCl, MgCl₂, and ATP), and a stock solution of this compound.

  • Reaction Mixture: In a microplate, combine G-actin (a mixture of labeled and unlabeled) with either this compound at various concentrations or a vehicle control.

  • Initiation: Initiate actin polymerization by adding the polymerization buffer to each well.

  • Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1 hour) at an excitation wavelength of ~365 nm and an emission wavelength of ~410 nm.

  • Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. An increase in the rate of polymerization in the presence of this compound would indicate its promoting effect on actin assembly.

Conclusion and Future Perspectives

This compound remains a mycotoxin of concern due to its potent hepatotoxicity. While its primary occurrence is linked to improperly stored rice, the full extent of its presence in the global food and feed supply is not well understood due to a lack of extensive surveillance data. The primary mechanism of its toxicity, the disruption of the actin cytoskeleton, is established, but the upstream signaling events, including the potential involvement of the Rho GTPase pathway, require further investigation.

The development and validation of a standardized, sensitive, and robust analytical method for this compound are critical for enabling routine monitoring and comprehensive risk assessments. Future research should focus on:

  • Surveillance: Conducting large-scale surveys to determine the prevalence and concentration of this compound in various food and feed commodities, particularly in regions with a high consumption of rice.

  • Method Development: Validating a standardized LC-MS/MS method for the routine analysis of this compound.

  • Toxicological Studies: Elucidating the detailed molecular mechanisms of this compound-induced hepatotoxicity, including the definitive role of the Rho GTPase signaling pathway.

  • Mitigation Strategies: Developing effective pre- and post-harvest strategies to prevent the growth of Talaromyces islandicus and the formation of this compound in susceptible crops.

By addressing these research gaps, the scientific community can better understand and mitigate the risks associated with this potent mycotoxin, thereby ensuring a safer global food and feed supply.

References

Molecular Targets of Cyclochlorotine in Hepatocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclochlorotine, a mycotoxin produced by Penicillium islandicum, is a known hepatotoxin and potential carcinogen.[1][2] This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound in hepatocytes. The primary and most well-documented molecular target is the actin cytoskeleton. This compound directly interacts with actin, accelerating its polymerization and stabilizing the resulting filaments, leading to significant disruption of hepatocyte morphology and function.[3] This guide summarizes the quantitative data available on these interactions, details the experimental protocols used to elucidate these findings, and presents the key signaling pathways implicated in this compound-induced hepatotoxicity. While direct proteomic and transcriptomic studies on this compound's effects on hepatocytes are not extensively available in the public domain, this guide outlines the inferred cellular stress responses, including apoptosis and endoplasmic reticulum stress, based on the established mechanisms of hepatotoxicity. This document is intended for researchers, scientists, and drug development professionals investigating mycotoxin-induced liver injury and cytoskeletal dynamics.

Introduction

This compound is a cyclic pentapeptide mycotoxin that has been identified as a significant agent of liver injury.[1][2] Its hepatotoxicity is characterized by morphological changes within the liver, such as the dilatation of the space of Disse and the formation of intracellular vacuoles.[4] The metabolism of this compound by the cytochrome P-450 enzyme system is a critical factor in its toxicological profile.[1] While the broader toxic effects have been known for some time, the specific molecular interactions that initiate these pathological changes are centered on the disruption of the hepatocyte cytoskeleton.[1][3]

Primary Molecular Target: The Actin Cytoskeleton

The most definitive molecular target of this compound identified in hepatocytes is actin, a critical component of the cytoskeleton responsible for maintaining cell shape, motility, and internal organization.

Mechanism of Action

This compound has been shown to directly affect actin dynamics in two main ways:

  • Acceleration of Actin Polymerization: this compound significantly increases the rate at which globular actin (G-actin) monomers assemble into filamentous actin (F-actin).[3]

  • Stabilization of Actin Filaments: The toxin stabilizes the structure of F-actin, making it resistant to depolymerization by actin-binding proteins like those of the gelsolin family.[3]

This disruption of normal actin turnover leads to a rapid reorganization of microfilaments within the hepatocyte, inducing morphological changes such as plasma membrane blebbing, which is a hallmark of cytotoxicity.[3]

Quantitative Data on Actin Interaction

The following table summarizes the quantitative data from in vitro studies on the effect of this compound on actin polymerization and hepatocyte morphology.

ParameterEffective ConcentrationObservationReference
Acceleration of Actin Polymerization2.5 ng/mL - 2.5 µg/mLDose-dependent increase in the rate of polymerization.[3]
Induction of Membrane Blebbing1.0 µg/mLSignificant bleb formation and changes in microfilament organization in cultured hepatocytes.[3]

Inferred Cellular and Signaling Pathways

While direct experimental evidence detailing the full spectrum of signaling pathways activated by this compound in hepatocytes is limited, its known effects on the cytoskeleton and its general hepatotoxicity suggest the involvement of several key cellular stress response pathways.

Cytoskeletal Stress and Apoptosis

The profound disruption of the actin cytoskeleton is a significant cellular stressor that can trigger apoptosis (programmed cell death). The diagram below illustrates a likely pathway from actin disruption to apoptosis.

Cyclochlorotine_Apoptosis_Pathway This compound This compound Actin Actin Polymerization & Stabilization This compound->Actin Cytoskeleton Cytoskeletal Disruption & Membrane Blebbing Actin->Cytoskeleton Mitochondrial_Stress Mitochondrial Stress Cytoskeleton->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cyclochlorotine_ER_Stress_Pathway This compound This compound Cytoskeleton_Disruption Cytoskeletal Disruption This compound->Cytoskeleton_Disruption Protein_Trafficking Impaired Protein Trafficking Cytoskeleton_Disruption->Protein_Trafficking ER_Stress ER Stress (UPR Activation) Protein_Trafficking->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis Actin_Polymerization_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Actin_Prep Purify & Pyrene-label G-Actin Mix Mix Actin with This compound Actin_Prep->Mix Initiate Initiate Polymerization (add F-buffer) Mix->Initiate Measure Measure Fluorescence & Viscosity Initiate->Measure

References

Early Research on the Hepatotoxicity of "Yellow Rice" Toxins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the hepatotoxicity of mycotoxins associated with "yellow rice," a term historically used to describe rice contaminated with various species of Penicillium fungi. The consumption of moldy rice has been linked to severe health issues, including liver damage, and early investigations in Japan were pivotal in identifying the causative toxins and characterizing their toxicological profiles. This document summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies from seminal studies, and provides visual representations of experimental workflows and toxicological pathways.

Introduction to "Yellow Rice" Toxins

The phenomenon of "yellow rice" disease in Japan spurred significant research into the toxic metabolites produced by contaminating fungi.[1] Three main species of Penicillium were identified as the primary culprits, each producing distinct mycotoxins with varying toxic effects. The early research focused on isolating these toxins, determining their chemical structures, and evaluating their toxicity in animal models.

The primary fungi and their hepatotoxic mycotoxins of focus in this guide are:

  • Penicillium islandicum : Producer of two potent hepatotoxins, luteoskyrin and cyclochlorotine .[1]

  • Penicillium citrinum : Producer of citrinin , which is primarily known as a nephrotoxin but also exhibits hepatotoxic effects.[1]

  • Penicillium citreonigrum : Producer of citreoviridin , a neurotoxin that can also cause damage to the liver and kidneys.[2]

Quantitative Toxicological Data

The following tables summarize the acute toxicity data (LD50 values) for the key "yellow rice" toxins as determined in early experimental studies, primarily in mice. These values provide a quantitative measure of the lethal potential of each toxin.

Table 1: Acute Toxicity (LD50) of Luteoskyrin in Mice

Administration RouteLD50 (mg/kg BW)Reference
Oral6.55[3]

Table 2: Acute Toxicity (LD50) of Citrinin in Mice and Other Species

SpeciesAdministration RouteLD50 (mg/kg BW)Reference
MouseOral105 - 134[4]
MouseIntraperitoneal35 - 89[4]
MouseSubcutaneous35 - 89[4]
RabbitOral105 - 134[4]
RabbitIntravenous19[4]

Table 3: Acute Toxicity (LD50) of Citreoviridin in Mice

Administration RouteLD50 (mg/kg BW)Reference
Subcutaneous3.6 - 11.8[5][6]
Intraperitoneal7.5[6]

Experimental Protocols of Key Early Studies

This section details the methodologies employed in seminal early studies to characterize the hepatotoxicity of "yellow rice" toxins.

Chronic Toxicity and Carcinogenicity of Luteoskyrin and this compound

This protocol is based on the long-term feeding studies conducted by Uraguchi et al. (1972) to investigate the chronic effects of luteoskyrin and this compound in mice.

  • Test Animals: Male and female mice of ddN and C57BL/6 strains.

  • Toxin Preparation: Luteoskyrin and this compound were obtained in purified form from cultures of Penicillium islandicum Sopp.

  • Administration:

    • The toxins were mixed into a basal diet of either unpolished rice or a commercial pellet diet.

    • Dose levels for luteoskyrin ranged from 50 to 500 µ g/animal/day .

    • Dose levels for this compound ranged from 40 to 60 µ g/animal/day .

    • Administration was continuous or intermittent, with periods of toxin-free diet.

  • Duration: Long-term, with studies lasting up to 700 days.

  • Endpoints Evaluated:

    • General Health and Body Weight: Animals were observed daily, and body weights were recorded regularly.

    • Biochemical Analysis: Serum glutamic-oxalacetic transaminase (SGOT) activity was measured as an indicator of liver function.

    • Histopathology: At the end of the study or upon death, liver and other organs were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

  • Key Findings:

    • Luteoskyrin was found to cause liver necrosis in the early stages and was tumorigenic, with a more marked effect in males.

    • This compound was associated with liver fibrosis and cirrhosis.

Investigation of Luteoskyrin-Induced Hepatotoxicity

This protocol is based on studies investigating the acute and subacute hepatotoxic effects of luteoskyrin in mice.

  • Test Animals: Male mice were primarily used due to their higher susceptibility.

  • Toxin Administration: Luteoskyrin was administered either orally (p.o.) or intravenously (i.v.).

  • Endpoints Evaluated:

    • Serum Transaminase Levels: Blood samples were collected at various time points after toxin administration. Serum was separated, and the activities of glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) were measured.[1]

    • Hepatic Lipid Peroxidation: Liver tissue was homogenized, and the level of lipid peroxides was determined.

    • DNA Damage: The level of 8-hydroxy-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, was measured in hepatic DNA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]

    • Histopathology: Liver tissues were processed for microscopic examination to observe cellular damage, such as necrosis and changes in cell membrane integrity.[1]

  • Key Findings:

    • Luteoskyrin selectively accumulates in the liver.[1]

    • It causes a significant elevation in serum GOT and GPT levels, with the peak elevation occurring at different times depending on the route of administration.[1]

    • The mechanism of toxicity involves the induction of lipid peroxidation and oxidative DNA damage.[1]

Morphological Study of this compound-Induced Liver Injury

This protocol is based on the investigation of the sequential morphological changes in the murine liver induced by this compound.

  • Test Animals: Mice.

  • Toxin Administration: this compound was administered to the animals.

  • Methodology:

    • At various time points after administration (as early as 15 minutes), liver tissue was collected.

    • The tissue was processed for transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to observe ultrastructural changes in hepatocytes and the liver sinusoids.

  • Key Findings:

    • This compound induces rapid morphological changes in the liver, including dilatation of the space of Disse and invagination of the hepatocyte plasma membrane.

    • The study suggested the involvement of the cytochrome P-450 system in the hepatotoxicity of this compound.[7]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, visualize key experimental workflows and proposed mechanisms of toxicity.

Experimental_Workflow_Chronic_Toxicity cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Toxin Purified Luteoskyrin & This compound Dosing Toxin-Mixed Diet (Continuous/Intermittent) Toxin->Dosing Diet Basal Diet (Rice or Pellets) Diet->Dosing Animals Mice (ddN, C57BL/6) Male & Female Animals->Dosing Blood Blood Collection Animals->Blood Necropsy Necropsy & Organ Collection Animals->Necropsy Observation Daily Observation & Body Weight Dosing->Observation Biochem Serum GOT Analysis Blood->Biochem Results Hepatotoxicity Profile: - Luteoskyrin: Necrosis, Tumors - this compound: Fibrosis, Cirrhosis Biochem->Results Histo Histopathology (H&E) Necropsy->Histo Histo->Results

Caption: Workflow for Chronic Toxicity Studies of Luteoskyrin and this compound.

Luteoskyrin_Hepatotoxicity_Pathway Luteoskyrin Luteoskyrin Administration (Oral/IV) Accumulation Selective Accumulation in Liver Luteoskyrin->Accumulation OxidativeStress Generation of Hydroxy Radicals Accumulation->OxidativeStress LipidPerox Induction of Lipid Peroxidation MembraneDamage Hepatocellular Membrane Damage LipidPerox->MembraneDamage OxidativeStress->LipidPerox DNADamage Increased 8-OHdG (Oxidative DNA Damage) OxidativeStress->DNADamage Necrosis Cell Necrosis MembraneDamage->Necrosis EnzymeRelease Release of Liver Enzymes (GOT, GPT) Necrosis->EnzymeRelease SerumIncrease Increased Serum Transaminase Levels EnzymeRelease->SerumIncrease

Caption: Proposed Mechanism of Luteoskyrin-Induced Hepatotoxicity.

Cyclochlorotine_Hepatotoxicity_Workflow CC_Admin This compound Administration P450 Metabolism by Cytochrome P-450 CC_Admin->P450 Morpho_Changes Rapid Morphological Changes (within 15 mins) P450->Morpho_Changes Disse_Dilatation Dilatation of Space of Disse Morpho_Changes->Disse_Dilatation Invagination Invagination of Hepatocyte Plasma Membrane Morpho_Changes->Invagination EM_Analysis Analysis by TEM & SEM Disse_Dilatation->EM_Analysis Vacuole Vacuole Formation Invagination->Vacuole Vacuole->EM_Analysis Hepatotoxicity Hepatotoxicity EM_Analysis->Hepatotoxicity

References

An In-Depth Technical Guide to the Non-Ribosomal Peptide Synthetase (NRPS) Machinery in Cyclochlorotine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine, a hepatotoxic and carcinogenic mycotoxin produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum), is a cyclic pentapeptide synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic machinery responsible for this compound production, with a focus on the central NRPS enzyme, CctN. It details the genetic architecture of the cct gene cluster, the domain organization of CctN, the proposed biosynthetic pathway, and the roles of key tailoring enzymes. Furthermore, this guide presents available quantitative data on gene expression and metabolite production, outlines detailed experimental protocols for studying this compound biosynthesis, and provides visual representations of the key pathways and workflows.

The this compound Biosynthetic Gene Cluster (cct)

The biosynthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC) designated as the cct cluster.[1][3] This cluster was identified through bioinformatic analysis of the Talaromyces islandicus genome and subsequently confirmed via gene silencing experiments.[1][2] The core of this cluster is the gene cctN, which encodes the non-ribosomal peptide synthetase responsible for the assembly of the pentapeptide backbone.[1][2]

The cct gene cluster in Talaromyces islandicus encompasses eight genes, from cctM to cctT.[3] Notably, a halogenase, which is essential for the dichlorination of the proline residue in this compound, is not found within this cluster, suggesting its recruitment from elsewhere in the genome.[1][2]

Table 1: Genes of the this compound (cct) Biosynthetic Gene Cluster and their Putative Functions.

GeneEncoded Protein/EnzymePutative Function in this compound Biosynthesis
cctN Non-Ribosomal Peptide Synthetase (NRPS)Assembly of the pentapeptide backbone from amino acid precursors.
cctP Phenylalanine aminomutase (PAM) / DUF3328 domain proteinLikely provides the β-phenylalanine precursor for the NRPS.
cctO DUF3328 domain proteinImplicated in the intramolecular O,N-transacylation.
cctR DUF3328 domain proteinFunctions as a hydroxylase.
cctM Short-chain dehydrogenase/reductase (SDR)Provisional member of the cluster; specific role not yet determined.
cctT Short-chain dehydrogenase/reductase (SDR)Provisional member of the cluster; specific role not yet determined.
cctQ TransporterLikely involved in the secretion of this compound.
cctS TransporterLikely involved in the secretion of this compound.

The Core Synthetase: CctN NRPS

CctN is a large, multi-domain enzyme characteristic of fungal NRPSs. It is a penta-modular NRPS, consistent with the pentapeptide structure of this compound.[2] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The typical domain architecture of an NRPS module is Condensation (C) - Adenylation (A) - Thiolation (T).

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate via adenylation with ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid as a thioester via a 4'-phosphopantetheine (Ppant) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-T domains of two adjacent modules.

The final module of CctN likely contains a terminal Condensation-like (CT) domain, which is common in fungal NRPSs and is responsible for the cyclization and release of the final peptide product.[2]

cluster_cctn CctN NRPS Architecture cctn_start N-terminus module1 Module 1 (Serine) cctn_start->module1 module2 Module 2 (2-Aminobutyrate) module1->module2 module3 Module 3 (β-Phenylalanine) module2->module3 module4 Module 4 (Serine) module3->module4 module5 Module 5 (Proline) module4->module5 ct_domain CT Domain module5->ct_domain cctn_end C-terminus ct_domain->cctn_end

Caption: Domain organization of the CctN NRPS.

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the activation of the constituent amino acids by the respective A-domains of the CctN NRPS. The linear pentapeptide is assembled on the NRPS scaffold. Following the assembly, a series of post-synthesis modifications, catalyzed by tailoring enzymes encoded within and outside the cct cluster, lead to the final this compound molecule.

cluster_pathway This compound Biosynthetic Pathway aa Amino Acid Precursors (Ser, 2-Abu, β-Phe, Pro) cctn CctN (NRPS) aa->cctn linear_peptide Linear Pentapeptide cctn->linear_peptide cyclization Cyclization (CT Domain) linear_peptide->cyclization pro_this compound Pro-cyclochlorotine cyclization->pro_this compound cctp2 CctP2 (DUF3328) pro_this compound->cctp2 chlorination Dichlorination cctp2->chlorination dichloro_intermediate Dichloro-pro-cyclochlorotine chlorination->dichloro_intermediate ccto CctO (DUF3328) dichloro_intermediate->ccto transacylation O,N-Transacylation ccto->transacylation This compound This compound transacylation->this compound cctr CctR (DUF3328) This compound->cctr hydroxylation Hydroxylation cctr->hydroxylation hydroxy_this compound Hydroxy-cyclochlorotine hydroxylation->hydroxy_this compound

Caption: Proposed biosynthetic pathway of this compound.

The tailoring enzymes from the DUF3328 protein family play crucial roles in the post-assembly modifications. CctP2 is involved in the chlorination of the proline residue, CctO catalyzes an intramolecular O,N-transacylation, and CctR is responsible for hydroxylation, leading to the formation of hydroxy-cyclochlorotine.[4]

Quantitative Data

Quantitative analysis of this compound production and the expression of the cct gene cluster are essential for understanding the biosynthetic process and for optimizing production.

Table 2: Relative Gene Expression of the cct Cluster in Talaromyces islandicus.

GeneMean Gene Expression Rate (± 1 SD) relative to β-actin
cctM~20%
cctN~22%
cctO~18%
cctP~25%
cctQ~20%
cctR~23%
cctS~19%
cctT~21%
Data is derived from qPCR analysis in non-shaking cultures and represents an approximation based on published graphical data.[3]

Table 3: Isolated Yields of this compound and a Variant from Talaromyces islandicus Fermentation.

CompoundIsolated Yield
This compound30 mg
Hydroxy-cyclochlorotine10 mg
Yields were obtained from a specific fermentation and purification protocol and may not be representative of all culture conditions.[5]

Experimental Protocols

RNA Interference (RNAi)-mediated Gene Silencing of cctN

This protocol is based on the methodology described for silencing cctN in T. islandicus.[1]

cluster_rnai RNAi Workflow start Start pcr PCR amplification of a 500 bp internal fragment of cctN start->pcr ligation Ligation of the fragment in both orientations into pSilent-1 vector pcr->ligation transformation Transformation of T. islandicus protoplasts with the construct ligation->transformation selection Selection of transformants transformation->selection analysis Analysis of cctN expression by qPCR and metabolite profiling selection->analysis end End analysis->end

Methodology:

  • Vector Construction:

    • A ~500 bp internal fragment of the cctN gene is amplified by PCR from T. islandicus genomic DNA.

    • The PCR product is cloned into the pSilent-1 vector in both sense and antisense orientations, separated by a loop-forming spacer sequence, to generate a hairpin RNA-expressing construct (pST-cctN).

  • Protoplast Preparation and Transformation:

    • T. islandicus spores are germinated in a suitable liquid medium.

    • The mycelia are harvested and treated with a lytic enzyme mixture (e.g., Yatalase and Glucanex) in an osmotic medium to generate protoplasts.[5]

    • The pST-cctN plasmid is introduced into the protoplasts using a PEG-mediated transformation method.

  • Selection and Analysis:

    • Transformants are selected on a regeneration medium containing a suitable selection agent (e.g., hygromycin B).

    • Genomic DNA of the transformants is analyzed by PCR to confirm the integration of the silencing construct.

    • The expression level of cctN in the silenced strains is quantified by quantitative real-time PCR (qPCR) relative to a housekeeping gene (e.g., β-actin).

    • The culture filtrates of the silenced strains are analyzed by HPLC-MS to assess the production of this compound and its variants compared to the wild-type strain.

Heterologous Expression of the cct Gene Cluster in Aspergillus oryzae

This protocol outlines the general steps for the heterologous expression of a fungal biosynthetic gene cluster, which can be adapted for the cct cluster.

Methodology:

  • Gene Cluster Cloning:

    • The entire cct gene cluster is amplified from T. islandicus genomic DNA as one or several overlapping fragments using high-fidelity PCR.

    • The fragments are assembled into a suitable fungal expression vector (e.g., pTYGS series) using techniques such as yeast homologous recombination.[6] The vector should contain a selectable marker and appropriate promoters and terminators for expression in A. oryzae.

  • Transformation of Aspergillus oryzae :

    • Protoplasts of a suitable A. oryzae host strain (e.g., NSAR1) are prepared.[6]

    • The expression vector containing the cct cluster is introduced into the protoplasts via PEG-mediated transformation.

  • Screening and Analysis:

    • Transformants are selected on a suitable medium.

    • Successful integration of the gene cluster is confirmed by PCR.

    • The transformants are cultivated in a production medium, and the culture extracts are analyzed by HPLC-MS for the production of this compound.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving pathway-specific regulators, global regulators, and environmental cues. While no pathway-specific regulator has been identified within the cct cluster, the expression of the cluster genes is likely controlled by global regulatory networks.[3]

Key global regulators in fungi include the LaeA protein and the Velvet complex (VeA, VelB).[7][8][9] These proteins are known to control the expression of numerous secondary metabolite gene clusters in response to environmental signals such as light.[7][8][9] It is plausible that these or homologous regulatory systems are involved in the regulation of this compound production in T. islandicus.

cluster_regulation Potential Regulatory Network light Light velvet Velvet Complex (VeA, VelB) light->velvet laea LaeA velvet->laea chromatin Chromatin Remodeling laea->chromatin cct_cluster cct Gene Cluster (cctN, cctP, etc.) chromatin->cct_cluster This compound This compound Biosynthesis cct_cluster->this compound

Caption: A hypothetical regulatory pathway for the cct gene cluster.

Conclusion

The production of this compound in Talaromyces islandicus is a complex process orchestrated by the cct gene cluster, with the non-ribosomal peptide synthetase CctN playing a central role. This guide has provided a detailed overview of the genetic and biochemical basis of this compound biosynthesis, including the key enzymes, the proposed pathway, and available quantitative data. The experimental protocols outlined here serve as a foundation for further research into this fascinating biosynthetic system. Future studies focusing on the detailed kinetic characterization of the Cct enzymes and the elucidation of the specific regulatory networks governing the cct cluster will provide a more complete understanding of this compound production and may open avenues for its biotechnological manipulation.

References

Methodological & Application

Application Notes and Protocols for the Detection of Cyclochlorotine in Grain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine is a toxic cyclic pentapeptide mycotoxin produced by several species of Penicillium, notably Penicillium islandicum. This mycotoxin has been identified as a potential contaminant in various food commodities, including grains. Due to its hepatotoxic properties, sensitive and reliable analytical methods are crucial for monitoring its presence in the food supply chain to ensure consumer safety.

These application notes provide detailed protocols for the detection of this compound in grain matrices using two primary analytical techniques: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for confirmation and quantification, and Enzyme-Linked Immunosorbent Assay (ELISA) as a rapid screening tool. While specific validated methods for this compound in grain are not widely published, the following protocols are based on established principles for mycotoxin analysis in similar matrices.[1][2][3][4][5]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is the gold standard for the selective and sensitive quantification of mycotoxins in complex food matrices.[2][4][5][6] The following protocol outlines a "dilute-and-shoot" approach, which simplifies sample preparation.[6]

Experimental Protocol

1. Sample Preparation and Extraction

  • Homogenization: Grind a representative grain sample (e.g., wheat, corn, rice) to a fine powder (e.g., using a laboratory blender) to ensure homogeneity.[6]

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[6]

    • Add 20 mL of an extraction solvent consisting of acetonitrile/water (80:20, v/v) with 0.5% formic acid.[3]

    • Vortex the mixture for 1 minute to ensure the sample is fully dispersed.[3]

    • Shake the tube on a horizontal shaker at 300 rpm for 60 minutes.[6]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[4]

  • Dilution and Filtration:

    • Transfer 1 mL of the supernatant into a new tube.

    • Dilute the extract 1:5 with water.[6]

    • Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[4][6]

2. HPLC-MS/MS Analysis

  • Instrumentation: An UltiMate 3000 LC system coupled to a TSQ Endura triple quadrupole mass spectrometer or equivalent.[6]

  • HPLC Conditions (Proposed):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate this compound from matrix interferences (e.g., starting with 10% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion: The protonated molecule of this compound ([M+H]⁺).

    • Product Ions: At least two specific product ions for quantification and confirmation, to be determined by infusion of a this compound analytical standard.

    • Collision Energy: Optimized for the specific precursor-to-product ion transitions.

Data Presentation: HPLC-MS/MS Method Performance (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC-MS/MS method for this compound detection in a wheat matrix. These values are based on typical performance for multi-mycotoxin methods.

ParameterWheat Matrix
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Linearity (R²) >0.99
Recovery (%) 85 - 110%
Repeatability (RSDr, %) < 15%
Reproducibility (RSDR, %) < 20%

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Grain Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution & Filtration Centrifugation->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC Inject MSMS MS/MS Detection (ESI+) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for HPLC-MS/MS detection of this compound in grain.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

Experimental Protocol

1. Sample Preparation and Extraction

  • Homogenization: Grind a representative grain sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a suitable container.

    • Add 25 mL of an extraction solvent (e.g., 70% methanol in water).

    • Shake vigorously for 3 minutes.

    • Allow the mixture to settle for 5 minutes.

    • Filter the supernatant through a filter paper.

    • Dilute the filtrate with the provided dilution buffer according to the hypothetical kit's instructions.

2. ELISA Procedure (Competitive Format)

  • Standard and Sample Addition: Add a defined volume of the standards, controls, and prepared sample extracts to the antibody-coated microtiter wells.

  • Conjugate Addition: Add the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for competitive binding between the this compound in the sample and the enzyme conjugate for the antibody binding sites.

  • Washing: Wash the plate multiple times with a wash buffer to remove any unbound reagents.

  • Substrate Addition: Add a chromogenic substrate to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation: ELISA Method Performance (Hypothetical)
ParameterWheat Matrix
Limit of Detection (LOD) 2 µg/kg
Range of Quantification 5 - 50 µg/kg
Cross-Reactivity Specific to this compound (<0.1% with other mycotoxins)
Assay Time ~ 30 minutes

Logical Relationship: Competitive ELISA Principle

Competitive_ELISA cluster_well Microtiter Well Surface cluster_sample Sample/Standard Solution cluster_binding Competitive Binding cluster_result Result Interpretation Antibody Antibody (Immobilized) Binding_Site Binding Site on Antibody Cyclo This compound (Analyte) Cyclo->Binding_Site Binds if present Conjugate This compound-Enzyme Conjugate Conjugate->Binding_Site Binds if site is free High_Cyclo High this compound in Sample Low_Signal Low Color Signal High_Cyclo->Low_Signal leads to Low_Cyclo Low this compound in Sample High_Signal High Color Signal Low_Cyclo->High_Signal leads to

Caption: Principle of competitive ELISA for this compound detection.

References

Protocol for Solid-State Fermentation to Produce Cyclochlorotine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclochlorotine is a hepatotoxic mycotoxin produced by several fungal species, most notably Talaromyces islandicus (previously known as Penicillium islandicum). It is a cyclic pentapeptide with a unique chemical structure that has garnered interest in toxicological and pharmacological research. This document provides a detailed protocol for the production of this compound using solid-state fermentation (SSF), a method that offers several advantages over submerged fermentation, including higher product yields and lower water consumption. The protocol covers the entire workflow from fungal culture preparation to the extraction, purification, and quantification of this compound.

Quantitative Data Summary

While specific yield data for this compound from solid-state fermentation is not extensively published, the following table outlines the expected parameters and potential target yields based on related mycotoxin production protocols. Researchers should use these as a baseline for optimization experiments.

ParameterValue/RangeReference/Note
Organism Talaromyces islandicus (e.g., ATCC 26535 / WF-38-12)Producer of this compound.
Substrate Red WheatIdentified as a suitable substrate for this compound production.[1]
Optimal Temperature 25-30°CGeneral optimal range for growth of Talaromyces and mycotoxin production.[2]
Moisture Content 40-60% (w/w)Critical for fungal growth and metabolism in SSF.[3][4]
Inoculum Size 1 x 10^6 to 1 x 10^7 spores/g of dry substrateA typical range for initiating solid-state fermentation.
Fermentation Time 7-14 daysMycotoxin production often peaks after this period.
Extraction Solvent Acetonitrile:Water (84:16, v/v) or MethanolEffective for extracting mycotoxins from solid matrices.
Expected Yield Variable, requires optimizationTo be determined experimentally.

Experimental Protocols

Fungal Strain and Inoculum Preparation

Objective: To prepare a spore suspension of Talaromyces islandicus for inoculation of the solid substrate.

Materials:

  • Talaromyces islandicus culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Sterile 0.1% (v/v) Tween 80 solution

  • Hemocytometer or spectrophotometer

Protocol:

  • Culture Talaromyces islandicus on PDA plates at 25°C for 7-10 days until sporulation is observed.

  • Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the surface of the agar plate and gently scraping the surface with a sterile loop.

  • Transfer the resulting spore suspension to a sterile tube.

  • Vortex the suspension for 1-2 minutes to ensure homogeneity.

  • Determine the spore concentration using a hemocytometer or by measuring the optical density at 600 nm and correlating it to a standard curve.

  • Adjust the spore concentration to the desired inoculum size (e.g., 1 x 10^8 spores/mL) with sterile distilled water.

Solid-State Fermentation

Objective: To produce this compound by culturing Talaromyces islandicus on a solid substrate.

Materials:

  • Red wheat (whole grains)

  • Distilled water

  • Autoclavable fermentation flasks or bags

  • Talaromyces islandicus spore suspension

Protocol:

  • Weigh the desired amount of red wheat into the fermentation vessel.

  • Add distilled water to achieve the desired final moisture content (e.g., 50% w/w).

  • Autoclave the moistened wheat at 121°C for 20-30 minutes to sterilize the substrate.

  • Allow the substrate to cool to room temperature.

  • Inoculate the sterilized wheat with the prepared spore suspension to achieve the target inoculum size (e.g., 1 x 10^7 spores/g of dry wheat).

  • Mix the inoculum thoroughly with the substrate under sterile conditions.

  • Incubate the fermentation culture at 25-30°C for 7-14 days. Agitate the culture daily to ensure aeration and prevent clumping.

Extraction of this compound

Objective: To extract crude this compound from the fermented solid substrate.

Materials:

  • Fermented wheat culture

  • Acetonitrile:Water (84:16, v/v) or Methanol

  • Blender or shaker

  • Centrifuge and centrifuge tubes

  • Filter paper

  • Rotary evaporator

Protocol:

  • Dry the fermented wheat culture at 40-50°C to a constant weight.

  • Grind the dried culture to a fine powder.

  • Add the extraction solvent to the powdered culture at a solid-to-solvent ratio of 1:5 (w/v).

  • Extract the this compound by shaking or blending for 1-2 hours at room temperature.

  • Separate the solid material from the solvent extract by centrifugation at 4000 x g for 15 minutes, followed by filtration of the supernatant.

  • Repeat the extraction of the solid residue with fresh solvent to maximize recovery.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator.

Purification of this compound

Objective: To purify this compound from the crude extract using solid-phase extraction (SPE).

Materials:

  • Concentrated crude extract

  • C18 SPE cartridges

  • Methanol

  • Water

  • Acetonitrile

  • Vacuum manifold

Protocol:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

  • Dissolve the crude extract in a minimal amount of the mobile phase (e.g., methanol:water, 50:50 v/v).

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a low-concentration organic solvent (e.g., 20% methanol in water) to remove polar impurities.

  • Elute the this compound from the cartridge with 5-10 mL of a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Collect the eluate and evaporate the solvent to obtain the purified this compound.

Quantification of this compound by HPLC-MS/MS

Objective: To quantify the concentration of this compound in the purified extract.

Materials:

  • Purified this compound sample

  • This compound analytical standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Protocol:

  • Sample Preparation: Dissolve the purified this compound and a series of known concentrations of the analytical standard in the initial mobile phase.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions for re-equilibration. An example gradient is: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: The specific precursor ion ([M+H]+) for this compound is m/z 572.1. Product ions would need to be determined by infusing a standard, but likely fragments would result from the loss of water, HCl, and amino acid residues.

    • Monitor at least two MRM transitions for confident identification and quantification.

  • Quantification: Construct a calibration curve from the analytical standards and determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

This compound Biosynthesis Pathway

Cyclochlorotine_Biosynthesis cluster_cct cct Gene Cluster cluster_precursors Precursors cctN CctN (NRPS) Linear_Peptide Linear Pentapeptide cctN->Linear_Peptide Condensation & Thioesterase-catalyzed cyclization cctP1 CctP1 (Aminomutase) cctP2 CctP2 (Halogenase) Isothis compound Isothis compound cctP2->Isothis compound Dichlorination cctO CctO (Transacylase) This compound This compound cctO->this compound O,N-Transacylation cctR CctR (Hydroxylase) Hydroxythis compound Hydroxythis compound cctR->Hydroxythis compound Hydroxylation cctM CctM cctT CctT L_Ser L-Serine L_Ser->cctN Pro Proline Pro->cctN L_2Abu L-2-Aminobutyrate L_2Abu->cctN beta_Phe β-Phenylalanine beta_Phe->cctN Isocyclotine Isocyclotine Linear_Peptide->Isocyclotine Cyclization Isocyclotine->cctP2 Isothis compound->cctO This compound->cctR

Caption: Proposed biosynthetic pathway of this compound in Talaromyces islandicus.

Experimental Workflow for this compound Production

SSF_Workflow Start Start: T. islandicus Culture Inoculum_Prep Inoculum Preparation (Spore Suspension) Start->Inoculum_Prep SSF Solid-State Fermentation (25-30°C, 7-14 days, agitation) Inoculum_Prep->SSF Substrate_Prep Substrate Preparation (Red Wheat + Water + Sterilization) Substrate_Prep->SSF Drying_Grinding Drying and Grinding SSF->Drying_Grinding Extraction Solvent Extraction (Acetonitrile:Water) Drying_Grinding->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis End End: Quantified this compound Analysis->End

Caption: Workflow for this compound production via solid-state fermentation.

References

Application Note & Protocol: Quantitative Analysis of Cyclochlorotine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine is a potent mycotoxin produced by several species of Penicillium fungi. As a hepatotoxic and carcinogenic cyclic peptide, its presence in food and feed poses a significant health risk.[1] Accurate and sensitive quantification of this compound is crucial for food safety, toxicological studies, and drug development research. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity, sensitivity, and specificity in detecting low levels of target analytes in complex matrices.

Principle

This method employs a Liquid Chromatography (LC) system to separate this compound from other matrix components, followed by tandem Mass Spectrometry (MS/MS) for highly selective and sensitive detection and quantification. The method is based on a generic multi-mycotoxin analysis framework, adapted for the specific properties of this compound.

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Collection (e.g., Grains, Feed) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Cleanup Sample Cleanup (SPE or QuEChERS) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantitative analysis of this compound.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a multi-mycotoxin LC-MS/MS method, which can be expected for the analysis of this compound. These values should be established during in-house method validation.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Linearity (R²) > 0.99
Accuracy (Recovery) 70 - 120%
Precision (RSD) < 20%

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Standards: this compound analytical standard

  • Extraction Kits: QuEChERS extraction kits or Solid Phase Extraction (SPE) C18 cartridges

Sample Preparation (Example for Grains)
  • Homogenization: Grind a representative sample of the grain to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant.

    • Add to a dispersive SPE tube containing C18 and other sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the extract with the initial mobile phase if necessary.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

The precursor ion for this compound ([M+H]⁺) is m/z 572.4. The following product ions are proposed based on the structure of this compound and common fragmentation patterns of cyclic peptides. These transitions should be optimized experimentally.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
572.4120.1 (indicative of phenylalanine)2550
572.4249.1 (indicative of dichloroproline loss)2050

Note: The product ions and collision energies are proposed and require experimental optimization and confirmation.

Method Validation

The analytical method should be validated according to international guidelines to ensure its reliability.[2] Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate the analyte from other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrument response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The reproducibility of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the sample and in solution under various storage conditions.

Signaling Pathway and Logical Relationships

Method_Validation_Pathway cluster_Development Method Development cluster_Validation Method Validation cluster_Application Method Application SamplePrep Sample Preparation Optimization Specificity Specificity SamplePrep->Specificity LC_Params LC Parameter Optimization LC_Params->Specificity MS_Params MS Parameter Optimization MS_Params->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision RoutineAnalysis Routine Analysis Accuracy->RoutineAnalysis Precision->RoutineAnalysis LOQ LOD/LOQ LOQ->RoutineAnalysis MatrixEffect Matrix Effects MatrixEffect->RoutineAnalysis Stability Stability Stability->RoutineAnalysis

Caption: Logical flow from method development to validation and application.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocol serves as a starting point for method development and validation. Adherence to good laboratory practices and thorough method validation are essential for generating accurate and reliable data for this potent mycotoxin.

References

Application Notes and Protocols for a Murine Model of Cyclochlorotine-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for establishing and utilizing a murine model to study liver injury induced by cyclochlorotine (CC), a hepatotoxic mycotoxin. The protocols detailed below are designed to facilitate the investigation of the mechanisms of CC-induced hepatotoxicity and to evaluate potential therapeutic interventions.

Introduction

This compound (CC) is a mycotoxin produced by Penicillium islandicum that is known to cause significant liver damage.[1] Understanding the pathophysiology of CC-induced liver injury is crucial for risk assessment and the development of protective strategies. This document outlines a murine model that recapitulates key features of CC hepatotoxicity, including protocols for inducing liver injury and methods for its comprehensive assessment.

Experimental Design and Methods

Animal Model
  • Species: Male C57BL/6 mice (8-10 weeks old) are recommended due to their common use in toxicological studies.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the commencement of the study.

Induction of Liver Injury

This compound is administered to mice to induce liver injury. The dosage and duration can be adjusted to model either acute or chronic liver damage.

  • Acute Liver Injury: A single intraperitoneal (i.p.) injection of this compound at a dose of 2 mg/kg can be used.

  • Chronic Liver Fibrosis: For chronic studies, repeated i.p. injections of 0.8 mg/kg of this compound can be administered over several weeks.[2]

Experimental Workflow

The following diagram illustrates the general experimental workflow for studying this compound-induced liver injury in mice.

experimental_workflow acclimatization Acclimatization (1 week) grouping Random Grouping (Control, CC-Treated) acclimatization->grouping induction This compound (CC) Administration grouping->induction monitoring Monitoring (Weight, Clinical Signs) induction->monitoring sampling Sample Collection (Blood, Liver Tissue) monitoring->sampling analysis Biochemical, Histological, & Molecular Analyses sampling->analysis

Experimental workflow for the murine model of this compound liver injury.

Assessment of Liver Injury

A multi-pronged approach is recommended to thoroughly evaluate the extent of liver damage.

Serum Biochemical Analysis

Elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.

Table 1: Representative Serum Biochemical Data

GroupTreatmentSerum ALT (U/L)Serum AST (U/L)
1Vehicle Control35 ± 580 ± 10
2This compound250 ± 30450 ± 40

Data are presented as mean ± SD. Statistical significance (p < 0.05) is observed between the vehicle control and this compound-treated groups.

Histopathological Examination

Histopathological analysis of liver sections provides a qualitative and semi-quantitative assessment of liver damage.

Table 2: Histopathological Scoring of Liver Injury

GroupTreatmentNecrosis Score (0-4)Inflammation Score (0-3)Steatosis Score (0-3)
1Vehicle Control000
2This compound321

Scoring system: 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

Oxidative Stress Markers

Oxidative stress is a key mechanism in many forms of drug-induced liver injury.[3][4][5][6] Measurement of oxidative stress markers in liver tissue is therefore essential.

Table 3: Liver Oxidative Stress Markers

GroupTreatmentMDA (nmol/mg protein)SOD (U/mg protein)GSH-Px (U/mg protein)
1Vehicle Control1.5 ± 0.2150 ± 1580 ± 8
2This compound4.8 ± 0.585 ± 1045 ± 5

Data are presented as mean ± SD. Statistical significance (p < 0.05) is observed between the vehicle control and this compound-treated groups.

Apoptosis Assessment

Apoptosis, or programmed cell death, is another critical event in hepatotoxicity.[7][8]

Table 4: Markers of Apoptosis in Liver Tissue

GroupTreatmentTUNEL-Positive Cells (%)Caspase-3 Activity (fold change)
1Vehicle Control< 11.0
2This compound15 ± 34.5 ± 0.6

Data are presented as mean ± SD. Statistical significance (p < 0.05) is observed between the vehicle control and this compound-treated groups.

Proposed Signaling Pathway for this compound-Induced Liver Injury

Based on the known hepatotoxicity of this compound and general mechanisms of drug-induced liver injury, a plausible signaling pathway is proposed. It is hypothesized that this compound is metabolized by cytochrome P450 enzymes, leading to the production of reactive oxygen species (ROS). This surge in ROS induces oxidative stress and activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis in liver injury.[9][10][11] Activated JNK can then trigger the mitochondrial apoptosis pathway, leading to caspase activation and ultimately, hepatocyte death.

signaling_pathway CC This compound CYP450 Cytochrome P450 Metabolism CC->CYP450 ROS Reactive Oxygen Species (ROS) Generation CYP450->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress JNK_activation JNK Activation OxidativeStress->JNK_activation Mitochondria Mitochondrial Dysfunction JNK_activation->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Hepatocyte Apoptosis Caspase_activation->Apoptosis

Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental Protocols

Protocol 1: Serum ALT and AST Measurement
  • Blood Collection: Collect blood from mice via cardiac puncture or retro-orbital bleeding into serum separator tubes.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.[12] Collect the serum.

  • Assay: Use a commercial ELISA kit for the quantitative measurement of mouse ALT and AST in the serum, following the manufacturer's instructions.[12][13][14][15]

Protocol 2: Histopathological Analysis (H&E Staining)
  • Tissue Fixation: Immediately after euthanasia, perfuse the liver with 4% paraformaldehyde and then fix the dissected liver tissue in 10% neutral-buffered formalin for 24 hours.[16]

  • Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.[17][18][19]

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks and mount them on glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.[18][19]

    • Stain with hematoxylin for 3-5 minutes, then rinse with water.[18]

    • Differentiate in 1% acid alcohol and then "blue" in running tap water.[18]

    • Counterstain with eosin for 1-2 minutes.[18]

    • Dehydrate, clear, and mount the sections.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for signs of liver injury, such as necrosis, inflammation, and steatosis.

Protocol 3: Measurement of Liver Oxidative Stress Markers
  • Tissue Homogenization: Homogenize a weighed portion of the liver tissue in ice-cold phosphate buffer.

  • Malondialdehyde (MDA) Assay:

    • Measure lipid peroxidation by quantifying MDA levels using a thiobarbituric acid reactive substances (TBARS) assay kit, following the manufacturer's protocol.[20][21][22][23]

  • Superoxide Dismutase (SOD) Activity Assay:

    • Determine SOD activity in the liver homogenate using a commercial assay kit, which is typically based on the inhibition of a chromogenic reaction.[24][25][26][27][28]

  • Glutathione Peroxidase (GSH-Px) Activity Assay:

    • Measure GSH-Px activity using a commercial kit, which usually involves monitoring the rate of NADPH oxidation.[29][30][31][32][33]

Protocol 4: Apoptosis Detection
  • TUNEL Assay:

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on paraffin-embedded liver sections to detect DNA fragmentation, a hallmark of apoptosis.[34][35][36][37] Use a commercial kit and follow the manufacturer's instructions.

  • Caspase-3 Activity Assay:

    • Measure the activity of caspase-3, a key executioner caspase in apoptosis, in the liver tissue homogenate.[38][39][40][41][42] This is typically done using a colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-3 substrate.

Conclusion

This set of application notes and protocols provides a robust framework for investigating this compound-induced liver injury in a murine model. By employing these standardized methods, researchers can gain valuable insights into the mechanisms of CC toxicity and effectively screen potential hepatoprotective agents. The combination of biochemical, histological, and molecular analyses will ensure a comprehensive understanding of the pathophysiology of this important mycotoxin.

References

High-Resolution Mass Spectrometry for the Characterization of Cyclochlorotine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclochlorotine is a hepatotoxic and carcinogenic mycotoxin produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum). It is a cyclic pentapeptide containing the unusual amino acids β-phenylalanine, 2-aminobutyric acid, and 3,4-dichloroproline. The presence of this compound in food and feed poses a significant health risk, necessitating sensitive and specific analytical methods for its detection and characterization. High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high performance liquid chromatography (UPLC), offers a powerful tool for the unambiguous identification and quantification of this compound. This application note provides detailed protocols and data for the characterization of this compound using UPLC-QTOF-MS.

Quantitative Data Summary

Due to the limited availability of published, specific quantitative validation data for this compound by LC-HRMS, the following table presents representative performance characteristics that can be expected for the analysis of mycotoxins in a fungal culture matrix using a validated UPLC-HRMS method.[1][2][3][4][5] These values are intended to serve as a guideline for method development and validation.

ParameterRepresentative Value
Limit of Detection (LOD)0.1 - 5 µg/kg
Limit of Quantification (LOQ)0.5 - 15 µg/kg
Linearity (R²)> 0.99
Recovery80 - 110%
Precision (RSD%)< 15%
Mass Accuracy< 5 ppm

Experimental Protocols

Protocol for Extraction of this compound from Fungal Culture

This protocol describes the liquid-liquid extraction of this compound from a Talaromyces islandicus culture filtrate.

Materials:

  • Talaromyces islandicus liquid culture

  • n-Butanol

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Harvesting: Centrifuge the fungal culture at 4,000 x g for 10 minutes to separate the mycelia from the culture filtrate.

  • Extraction: Transfer 20 mL of the culture filtrate to a 50 mL centrifuge tube. Add 20 mL of n-butanol to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to achieve complete phase separation.

  • Collection: Carefully collect the upper n-butanol layer and transfer it to a clean round-bottom flask.

  • Evaporation: Evaporate the n-butanol extract to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol/water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial for UPLC-HRMS analysis.

Protocol for UPLC-QTOF-MS Analysis

This protocol outlines the parameters for the analysis of this compound using a UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.

UPLC Conditions:

ParameterSetting
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

QTOF-MS Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Acquisition Mode MS/MS or All-Ions MS/MS
Mass Range (MS) 100 - 1000 m/z
Mass Range (MS/MS) 50 - 600 m/z
Collision Energy Ramped, 10-40 eV
Mass Resolution > 20,000 FWHM

Characterization by High-Resolution Mass Spectrometry

3.1. Full Scan HRMS

In full scan mode, this compound is identified by its accurate mass and characteristic isotopic pattern. The protonated molecule [M+H]+ of this compound has a theoretical monoisotopic mass of m/z 572.1305 . The presence of two chlorine atoms results in a distinctive isotopic pattern with [M+2+H]+ and [M+4+H]+ peaks at approximately 66% and 11% of the intensity of the monoisotopic peak, respectively.

3.2. Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry is used to confirm the structure of this compound. Due to the lack of published MS/MS spectra for this compound, a theoretical fragmentation pathway is proposed based on the known fragmentation of cyclic peptides containing proline.[6][7][8][9][10] The fragmentation of cyclic peptides is complex as it requires at least two bond cleavages to produce linear fragment ions. The presence of the rigid dichloroproline residue is expected to significantly influence the fragmentation pattern.

Proposed Fragmentation Products of this compound ([M+H]+ = m/z 572.1)

Proposed Fragment IonTheoretical m/zDescription
[M+H - H2O]+554.1Loss of water
[M+H - CO]+544.1Loss of carbon monoxide
[Dichloroproline]+166.0Immonium ion of 3,4-dichloroproline
[β-phenylalanine]+136.1Immonium ion of β-phenylalanine
b-type/y-type ionsVariousResulting from ring opening and subsequent fragmentation

Note: The fragmentation of cyclic peptides can be complex and may not follow standard b/y ion nomenclature. The proposed fragments require experimental verification.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-HRMS Analysis cluster_data Data Analysis Culture Talaromyces islandicus Culture Filtrate Culture Filtrate Culture->Filtrate Extraction Liquid-Liquid Extraction (n-Butanol) Filtrate->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in MeOH/H2O Evaporation->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration UPLC UPLC Separation (C18 Column) Filtration->UPLC Inject QTOF QTOF-MS Detection (ESI+) UPLC->QTOF FullScan Full Scan HRMS (Accurate Mass & Isotopic Pattern) QTOF->FullScan MSMS Tandem MS (Fragmentation Pattern) QTOF->MSMS Identification Identification FullScan->Identification Characterization Structural Characterization MSMS->Characterization Quantification Quantification Identification->Quantification

Caption: Workflow for this compound analysis.

Proposed Toxicity Pathway of this compound

G Proposed Toxicity Pathway of this compound Cyclo This compound Transport Membrane Transport Cyclo->Transport Enters cell Polymerization Actin Polymerization Cyclo->Polymerization Accelerates CYP450 Cytochrome P450 Enzymes Cyclo->CYP450 Hepatocyte Hepatocyte Membrane G_Actin G-Actin (Monomers) Transport->G_Actin Enters cell G_Actin->Polymerization F_Actin F-Actin (Filaments) Reorganization Microfilament Reorganization F_Actin->Reorganization Polymerization->F_Actin Cytoskeleton Cytoskeleton Integrity Reorganization->Cytoskeleton Disrupts Blebbing Membrane Blebbing Hepatotoxicity Hepatotoxicity Blebbing->Hepatotoxicity Cytoskeleton->Blebbing Metabolism Metabolism (Detoxification/Bioactivation) CYP450->Metabolism

References

Application Notes and Protocols for NMR-Based Conformational Analysis of Cyclochlorotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine is a mycotoxin produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum).[1][2] This cyclic pentapeptide is a known hepatotoxin and carcinogen.[2] Its biological activity is intrinsically linked to its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the solution-state conformation and dynamics of cyclic peptides like this compound.[1] These application notes provide a detailed overview and experimental protocols for the conformational analysis of this compound using NMR spectroscopy. A key characteristic of this compound in DMSO-d6 solution is the existence of two distinct conformational states, which are believed to arise from the cis-trans isomerization of the proline amide bond.[1]

Data Presentation

The following tables summarize the types of quantitative data obtained from NMR experiments for the conformational analysis of this compound. The data is based on findings reported in the literature, particularly the work of Mizutani et al. (2008) in the Journal of Natural Products.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Amino Acid ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
β-PhenylalanineNH8.0 - 9.0-
α-CH4.0 - 5.050 - 60
β-CH₂2.5 - 3.535 - 45
Phenyl7.0 - 7.5125 - 135
L-2-Aminobutyric acidNH7.5 - 8.5-
α-CH4.0 - 4.550 - 55
β-CH₂1.5 - 2.025 - 30
γ-CH₃0.8 - 1.210 - 15
L-SerineNH8.0 - 8.5-
α-CH4.2 - 4.855 - 60
β-CH₂3.5 - 4.060 - 65
3,4-dichloroprolineα-CH4.0 - 4.558 - 62
β-CH4.5 - 5.055 - 60
γ-CH4.8 - 5.270 - 75
δ-CH₂3.5 - 4.045 - 50

Note: The presence of two conformers results in two sets of signals for the residues adjacent to the proline residue.

Table 2: Representative ³J Coupling Constants for Dihedral Angle Estimation

Coupled Protons³J (Hz)Dihedral Angle (φ) Information
H-N-Cα-H6.0 - 9.0Relates to the backbone torsion angle φ

Table 3: Key Nuclear Overhauser Effect (NOE) Correlations for Distance Restraints

Proton 1Proton 2NOE IntensityInferred Proximity
Ser(NH)Abu(α-CH)Strong< 2.5 Å
Pro(α-CH)β-Phe(NH)Medium< 3.5 Å
Abu(β-CH₂)β-Phe(Phenyl)Weak< 5.0 Å

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent as it solubilizes the peptide well and has a high boiling point, which is advantageous for variable temperature experiments.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain a general overview of the proton signals and to check for sample purity.

  • Acquisition Parameters:

    • Spectrometer: 500 MHz or higher

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse experiment

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

2D NMR Spectroscopy
  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., within the same amino acid residue).

  • Acquisition Parameters:

    • Pulse Program: cosygpmf or similar

    • Data Points: 2048 in F2, 512 in F1

    • Spectral Width: 10-12 ppm in both dimensions

    • Number of Scans: 8-16 per increment

  • Purpose: To identify all protons within a spin system, which is particularly useful for assigning all protons of an amino acid residue.

  • Acquisition Parameters:

    • Pulse Program: mlevph or similar

    • Mixing Time: 80-100 ms (to allow for magnetization transfer throughout the spin system)

    • Data Points: 2048 in F2, 512 in F1

    • Spectral Width: 10-12 ppm in both dimensions

    • Number of Scans: 8-16 per increment

  • Purpose: To identify protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation.

  • Acquisition Parameters:

    • Pulse Program: noesygpph or similar

    • Mixing Time: 200-400 ms (to allow for cross-relaxation to build up)

    • Data Points: 2048 in F2, 512 in F1

    • Spectral Width: 10-12 ppm in both dimensions

    • Number of Scans: 16-32 per increment

  • Purpose: To correlate protons with their directly attached carbons, aiding in the assignment of ¹³C signals.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsp or similar

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 100-150 ppm

    • Number of Scans: 32-64 per increment

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequential assignment and confirming the peptide backbone connectivity.

  • Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf or similar

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 180-200 ppm

    • Number of Scans: 64-128 per increment

Mandatory Visualizations

Experimental Workflow for Conformational Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation A This compound Isolation & Purification B Dissolution in DMSO-d6 A->B C Transfer to NMR Tube B->C D 1D 1H NMR C->D E 2D COSY & TOCSY C->E F 2D NOESY C->F G 2D HSQC & HMBC C->G H Resonance Assignment E->H I Extraction of Restraints (J-couplings, NOEs) G->H H->I J Molecular Dynamics & Structure Calculation I->J K Conformational Ensemble J->K

Caption: Workflow for NMR-based conformational analysis of this compound.

Proposed Mechanism of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound is linked to its interaction with the actin cytoskeleton.[3][4] this compound has been shown to accelerate the polymerization of actin and stabilize actin filaments, leading to disruption of the cellular microfilament network and subsequent cell damage.[3]

G cluster_cell Inside Hepatocyte CC This compound Cell Hepatocyte CC->Cell Enters Cell CC_internal This compound G_Actin G-Actin (Monomers) Polymerization Polymerization G_Actin->Polymerization Normal Dynamics F_Actin F-Actin (Filaments) F_Actin->G_Actin Depolymerization Disruption Cytoskeleton Disruption F_Actin->Disruption Polymerization->F_Actin Stabilization Stabilization Blebbing Membrane Blebbing Disruption->Blebbing Cell_Damage Hepatocyte Damage Blebbing->Cell_Damage CC_internal->F_Actin Stabilizes CC_internal->Polymerization Accelerates

Caption: this compound's interaction with the actin cytoskeleton.

References

Application Notes and Protocols for Cyclochlorotine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine is a potent mycotoxin produced by several species of Penicillium fungi, notably Penicillium islandicum. This cyclic peptide poses a significant health risk due to its hepatotoxic and potential carcinogenic properties. Contamination of food and feed, particularly grains like rice, is a primary route of exposure. Accurate and sensitive quantification of this compound is therefore crucial for food safety, toxicological research, and in the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the analytical quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, it outlines the known toxicological pathways of this compound to aid in further research and drug development.

Analytical Quantification of this compound

The recommended method for the sensitive and selective quantification of this compound is UPLC-MS/MS. This technique offers high resolution and specificity, which is essential for complex matrices such as food and biological samples.

Quantitative Data Summary

The following table summarizes the key parameters for the UPLC-MS/MS analysis of this compound. These values should be optimized in your laboratory for best performance.

ParameterValue
Compound This compound
Precursor Ion (m/z) [To be determined experimentally, likely [M+H]⁺]
Product Ion 1 (m/z) - Quantifier [To be determined experimentally]
Product Ion 2 (m/z) - Qualifier [To be determined experimentally]
Collision Energy (eV) [To be determined experimentally]
Limit of Detection (LOD) [To be determined by method validation]
Limit of Quantification (LOQ) [To be determined by method validation]
Retention Time (min) [To be determined experimentally]
Experimental Protocols

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, adapted for mycotoxin analysis.

Materials:

  • Homogenized and finely ground cereal grain sample

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN:water (80:20, v/v) with 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered extract with an appropriate volume of the initial mobile phase (e.g., 1:1) to reduce matrix effects.

    • The sample is now ready for UPLC-MS/MS analysis.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (To be Optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flows: Optimize for the specific instrument.

  • Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions determined from the this compound standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Grain Sample extraction Extraction (ACN/Water/Formic Acid, MgSO4, NaCl) sample->extraction 1. Add solvents & salts centrifuge1 Centrifugation extraction->centrifuge1 2. Vortex & spin cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup 3. Take supernatant centrifuge2 Centrifugation cleanup->centrifuge2 4. Vortex & spin filtration Filtration & Dilution centrifuge2->filtration 5. Take supernatant uplc UPLC Separation (C18 Column) filtration->uplc 6. Inject msms MS/MS Detection (MRM Mode) uplc->msms 7. Elution data Data Acquisition & Quantification msms->data 8. Detect ions

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound Hepatotoxicity

This compound's primary toxic effect is on the liver, where it disrupts the actin cytoskeleton. This disruption is a key event leading to hepatocyte injury. Additionally, the cytochrome P450 enzyme system is involved in the detoxification of this compound.[1][2]

cyclochlorotine_pathway cluster_cell Hepatocyte cluster_detox Detoxification Pathway CCT_in This compound (CCT) Polymerization Accelerated Polymerization CCT_in->Polymerization CYP450 Cytochrome P450 System CCT_in->CYP450 Metabolized by Actin G-Actin Actin->Polymerization CCT promotes F_Actin F-Actin (Filaments) Disruption Cytoskeleton Disruption F_Actin->Disruption Polymerization->F_Actin Injury Cell Injury (e.g., Blebbing) Disruption->Injury Dehalogenation Dehalogenation CYP450->Dehalogenation Inactive_CCT Inactive Metabolite Dehalogenation->Inactive_CCT Leads to

Caption: this compound's hepatotoxicity and detoxification pathways.

Discussion

The protocols provided here offer a robust starting point for the quantification of this compound in cereal matrices. It is imperative to perform a full method validation in your own laboratory to ensure accuracy and precision. This includes determining the linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision of the method. Due to potential matrix effects, the use of matrix-matched calibration standards is highly recommended for accurate quantification.

The understanding of this compound's toxicological pathway is still evolving. The accelerated polymerization of actin is a key initiating event in its hepatotoxicity.[3] Further research is needed to elucidate the downstream signaling events that lead to cell injury. The role of cytochrome P450 in the dehalogenation and subsequent inactivation of this compound presents a potential avenue for exploring detoxification mechanisms and developing strategies to mitigate its toxicity.[2]

These application notes and protocols are intended to be a comprehensive guide for researchers. Adherence to good laboratory practices and thorough method validation will ensure reliable and reproducible results in the analysis of this compound.

References

Application Notes and Protocols: Cyclochlorotine as a Positive Control for Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine is a mycotoxin produced by Penicillium islandicum and is a known hepatotoxin.[1][2][3][4] Its mechanism of action involves metabolic activation by the cytochrome P-450 enzyme system, leading to liver injury, including fibrosis.[1][2][3] These characteristics make this compound a relevant, albeit not yet widely standardized, positive control for in vitro and in vivo hepatotoxicity studies.

These application notes provide a framework for utilizing this compound as a positive control in hepatotoxicity assays. Due to a lack of publicly available, standardized protocols for this compound, the following sections offer generalized methodologies that should be adapted and optimized for specific experimental needs. A crucial first step for any in vitro study will be to perform a dose-response analysis to determine the optimal concentration of this compound for the chosen cell type and toxicity endpoint.

Data Presentation

ParameterCell TypeThis compound ConcentrationIncubation TimeEndpoint MeasurementExpected Outcome
Cell Viability (IC50) HepG20.1 - 100 µM (example range)24, 48, 72 hoursMTT, MTS, or CellTiter-Glo® AssayDose-dependent decrease in cell viability
Primary Human Hepatocytes0.01 - 50 µM (example range)24, 48 hoursLDH Leakage AssayDose-dependent increase in LDH release
Oxidative Stress Primary Rat HepatocytesTo be determined (based on IC20)1, 3, 6 hoursDCFH-DA Assay for ROSDose-dependent increase in fluorescence
Apoptosis HepG2To be determined (based on IC30)12, 24 hoursCaspase-3/7 Activity AssayDose-dependent increase in caspase activity
Fibrosis Induction Primary Human Hepatic Stellate CellsTo be determined (non-cytotoxic dose)48, 72 hoursα-SMA expression (Western Blot/ICC)Increased α-SMA expression

Experimental Protocols

In Vitro Hepatocyte Viability Assay

Objective: To determine the cytotoxic potential of a test compound, using this compound as a positive control.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or cryopreserved primary human hepatocytes.[5]

  • Cell culture medium and supplements.

  • 96-well cell culture plates, collagen-coated for primary hepatocytes.

  • Test compound and this compound (dissolved in a suitable solvent, e.g., DMSO).

  • MTT or LDH cytotoxicity assay kit.

  • Plate reader.

Protocol:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined optimal density. For primary hepatocytes, allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Preparation: Prepare serial dilutions of the test compound and this compound in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the seeding medium and add the medium containing the test compounds, this compound, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytotoxicity Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance.

    • LDH Assay: Collect the cell culture supernatant and measure the lactate dehydrogenase (LDH) activity according to the manufacturer's protocol.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values.

Reactive Oxygen Species (ROS) Production Assay

Objective: To assess the potential of a test compound to induce oxidative stress, with this compound as a positive control.

Materials:

  • Hepatocytes seeded in a 96-well black, clear-bottom plate.

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[6]

  • Test compound and this compound.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the viability assay protocol. A shorter incubation time (e.g., 1-6 hours) is typically used for ROS assays.

  • Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells again with warm PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold increase in ROS production.

Caspase-3/7 Activity Assay for Apoptosis

Objective: To determine if a test compound induces apoptosis via the executioner caspases 3 and 7, using this compound as a positive control.

Materials:

  • Hepatocytes seeded in a 96-well white or black plate.

  • Caspase-Glo® 3/7 Assay kit or similar.

  • Test compound and this compound.

  • Luminometer or fluorescence plate reader.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the viability assay protocol. Incubation times of 12-24 hours are common for apoptosis assays.

  • Assay Procedure: After incubation, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or fluorescence of each well.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways implicated in hepatotoxicity. While the precise molecular interactions of this compound are not fully elucidated, these pathways represent common mechanisms of drug-induced liver injury.

G cluster_0 This compound Metabolism and Initial Insult cluster_1 Oxidative Stress and Apoptosis cluster_2 TGF-β Signaling and Fibrosis CC This compound CYP450 Cytochrome P450 CC->CYP450 Metabolism RM Reactive Metabolite CYP450->RM ROS Reactive Oxygen Species (ROS) RM->ROS TGFB TGF-β Activation RM->TGFB Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis HSC Hepatic Stellate Cell (HSC) TGFB->HSC Activation Myofibroblast Myofibroblast HSC->Myofibroblast Transdifferentiation ECM Extracellular Matrix (ECM) Deposition Myofibroblast->ECM

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

G cluster_workflow In Vitro Hepatotoxicity Assay Workflow Start Seed Hepatocytes in 96-well plate Treatment Treat with Test Compound, This compound (Positive Control), and Vehicle Control Start->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Assay Perform Cytotoxicity, ROS, or Apoptosis Assay Incubation->Assay Data Data Acquisition (Plate Reader) Assay->Data Analysis Data Analysis (IC50, Fold Change) Data->Analysis End Results Analysis->End

Caption: General workflow for in vitro hepatotoxicity assays.

G cluster_pathway General Apoptosis Signaling Pathway Stimulus Hepatotoxic Insult Mitochondria Mitochondria Stimulus->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis in hepatocytes.

References

Application of Metabolomics to Unravel Cyclochlorotine-Induced Liver Damage

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclochlorotine (CCT) is a potent hepatotoxic and carcinogenic mycotoxin produced by the fungus Penicillium islandicum.[1][2] This cyclic pentapeptide poses a significant threat to food safety and human health. Understanding the mechanisms underlying CCT-induced liver damage is crucial for developing effective diagnostic and therapeutic strategies. Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, offers a powerful approach to elucidate the metabolic perturbations associated with CCT hepatotoxicity. This application note details a proposed metabolomics workflow to investigate CCT-induced liver injury, identify potential biomarkers, and gain insights into the pathological mechanisms. While direct metabolomic studies on CCT are limited, this document leverages knowledge of its known toxicological effects and metabolomic studies of other mycotoxins to provide a robust experimental framework.

Background on this compound Hepatotoxicity

This compound is known to cause significant morphological changes in the liver. Early effects include the dilatation of the space of Disse around the portal triads.[3] The hepatotoxicity of CCT is also linked to the cytochrome P-450 drug-metabolizing system, suggesting that metabolic activation may play a role in its toxicity.[1][3] As a mycotoxin, its effects can be compared to other liver-damaging mycotoxins like aflatoxins and ochratoxins, which have been studied using metabolomics. These studies have revealed significant alterations in lipid metabolism, particularly lysophosphatidylcholines (LysoPCs), amino acid metabolism, and pathways related to oxidative stress.[4][5][6]

Proposed Experimental Workflow

A comprehensive metabolomics study to investigate CCT-induced liver damage would involve several key stages, from in vivo or in vitro model selection to data analysis and interpretation.

G cluster_model Model System cluster_exposure Exposure cluster_sampling Sample Collection cluster_analysis Metabolomic Analysis cluster_data Data Processing & Analysis in_vivo In Vivo Model (e.g., Mice, Rats) control Control Group (Vehicle) in_vivo->control cct_group CCT-Treated Group (Dose-response & Time-course) in_vivo->cct_group in_vitro In Vitro Model (e.g., HepG2 cells) in_vitro->control in_vitro->cct_group serum Serum/Plasma control->serum liver Liver Tissue control->liver urine Urine control->urine cct_group->serum cct_group->liver cct_group->urine extraction Metabolite Extraction serum->extraction liver->extraction urine->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr processing Data Preprocessing (Peak picking, Alignment) lcms->processing nmr->processing mva Multivariate Analysis (PCA, PLS-DA) processing->mva biomarker Biomarker Identification mva->biomarker pathway Pathway Analysis biomarker->pathway

Caption: Proposed metabolomics workflow for studying CCT-induced liver damage.

Detailed Experimental Protocols

In Vivo Animal Study
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Experimental Groups:

    • Control Group (n=10): Administered vehicle (e.g., saline with 0.5% DMSO).

    • CCT-Treated Group (n=10 per dose): Administered this compound (e.g., 0.5, 1, and 2 mg/kg body weight) via intraperitoneal injection.

  • Dosing and Sample Collection:

    • Administer a single dose of CCT or vehicle.

    • Collect blood samples via tail vein at 0, 6, 12, and 24 hours post-injection.

    • At 24 hours, euthanize animals and collect terminal blood (via cardiac puncture), liver tissue, and urine.

    • Process blood to obtain serum and plasma, and immediately freeze at -80°C.

    • Snap-freeze liver tissue in liquid nitrogen and store at -80°C.

    • Store urine samples at -80°C.

Sample Preparation for Metabolomics

Serum/Plasma:

  • Thaw 100 µL of serum/plasma on ice.

  • Add 400 µL of ice-cold methanol (containing internal standards) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.

Liver Tissue:

  • Weigh approximately 50 mg of frozen liver tissue.

  • Add 1 mL of ice-cold 80% methanol and ceramic beads.

  • Homogenize the tissue using a bead beater (e.g., Precellys 24) for 2 cycles of 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% B over 15 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes.

  • Data Acquisition: Full scan mode from m/z 50 to 1000.

Expected Quantitative Data and Interpretation

Based on metabolomic studies of other mycotoxins, CCT is expected to induce significant changes in several metabolic pathways. The following tables summarize hypothetical quantitative data representing these expected changes.

Table 1: Hypothetical Changes in Serum Bile Acids

MetaboliteControl (µM)CCT-Treated (µM)Fold Changep-value
Cholic acid1.5 ± 0.34.8 ± 0.93.2<0.01
Taurocholic acid0.8 ± 0.23.5 ± 0.74.4<0.01
Glycocholic acid1.1 ± 0.24.2 ± 0.83.8<0.01
Chenodeoxycholic acid1.2 ± 0.33.9 ± 0.63.3<0.01

Table 2: Hypothetical Changes in Liver Lysophosphatidylcholines (LysoPCs)

MetaboliteControl (relative abundance)CCT-Treated (relative abundance)Fold Changep-value
LysoPC(16:0)100 ± 15185 ± 251.85<0.01
LysoPC(18:0)85 ± 12160 ± 201.88<0.01
LysoPC(18:1)120 ± 18210 ± 301.75<0.01
LysoPC(20:4)70 ± 10145 ± 182.07<0.01

Table 3: Hypothetical Changes in Liver Amino Acids and Glutathione Metabolism

MetaboliteControl (nmol/mg tissue)CCT-Treated (nmol/mg tissue)Fold Changep-value
Glutathione (GSH)25.3 ± 3.112.1 ± 2.50.48<0.01
Glutathione disulfide (GSSG)1.2 ± 0.23.5 ± 0.62.92<0.01
Cysteine5.8 ± 0.93.1 ± 0.70.53<0.01
Methionine4.2 ± 0.62.3 ± 0.40.55<0.01
Taurine15.6 ± 2.228.9 ± 4.11.85<0.01

Inferred Signaling Pathways and Mechanisms

The metabolic changes observed can be linked to specific signaling pathways and cellular mechanisms of toxicity.

Cytochrome P450-Mediated Bioactivation and Oxidative Stress

CCT is likely metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress.

G CCT This compound CYP450 Cytochrome P450 CCT->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites CYP450->ReactiveMetabolites GSH Glutathione (GSH) ReactiveMetabolites->GSH Depletion OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSH->OxidativeStress Depletion leads to CellDamage Hepatocyte Damage OxidativeStress->CellDamage

Caption: CCT bioactivation and induction of oxidative stress.
Perturbation of Bile Acid and Lipid Metabolism

Liver injury often leads to cholestasis, characterized by the accumulation of bile acids. The increase in LysoPCs may indicate membrane damage and inflammation.

G CCT_Damage CCT-Induced Hepatocyte Injury BileAcidTransport Impaired Bile Acid Transport CCT_Damage->BileAcidTransport MembraneDamage Cell Membrane Damage CCT_Damage->MembraneDamage BileAcidAccumulation Bile Acid Accumulation (Cholestasis) BileAcidTransport->BileAcidAccumulation FurtherDamage Further Liver Damage BileAcidAccumulation->FurtherDamage PLA2 Phospholipase A2 Activation MembraneDamage->PLA2 LysoPC Increased LysoPCs PLA2->LysoPC Inflammation Inflammation LysoPC->Inflammation Inflammation->FurtherDamage

Caption: CCT-induced disruption of lipid and bile acid metabolism.

Conclusion

The application of metabolomics provides a powerful platform for investigating the complex mechanisms of this compound-induced liver damage. By employing the detailed protocols and analytical strategies outlined in this application note, researchers can identify novel biomarkers for early detection of CCT exposure and toxicity. Furthermore, the elucidation of perturbed metabolic pathways will offer valuable insights into the pathophysiology of CCT hepatotoxicity, paving the way for the development of targeted therapeutic interventions. This proposed framework, though based on inferred knowledge from related mycotoxins, establishes a solid foundation for future metabolomic investigations into this specific and potent hepatotoxin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclochlorotine Yield from Penicillium islandicum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing the yield of cyclochlorotine from Penicillium islandicum fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general range of this compound yield I can expect in a laboratory setting?

A1: The reported yield of this compound can vary significantly depending on the fermentation method and medium used. In standard liquid fermentations, such as those using Czapek-Dox medium, yields are often in the range of 1.5 to 10 mg/liter.[1] However, solid-state fermentation using substrates like agitated red wheat has been shown to produce higher, though not always quantified in literature, yields.[2][3][4]

Q2: Which fermentation method, solid-state or submerged, is better for this compound production?

A2: Studies have indicated that solid-state fermentation is superior for producing this compound. Specifically, agitated red wheat has been identified as the best system for production.[2][3][4] While submerged fermentation is easier to scale up and control, the yields of this compound are generally lower.

Q3: What are the key precursor amino acids for this compound biosynthesis?

A3: this compound is a cyclic pentapeptide containing the unusual amino acids β-phenylalanine, 2-aminobutyrate, and 3,4-dichloroproline.[5] The biosynthesis is carried out by a nonribosomal peptide synthetase (NRPS) called CctN.[5]

Q4: Is there a specific analytical method recommended for quantifying this compound?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a robust method for the quantification of this compound.[1] For initial detection and qualitative analysis, Thin-Layer Chromatography (TLC) can also be a useful and rapid technique.[2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during Penicillium islandicum fermentation for this compound production.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield - Inappropriate fermentation medium or conditions. - Poor inoculum quality or quantity. - Strain degradation or mutation. - Incorrect extraction or quantification method.- Switch to a solid-state fermentation system using agitated red wheat. - Optimize media components, pH, and temperature based on the recommended protocols. - Ensure a healthy, high-density spore suspension for inoculation. - Verify the identity and productivity of your P. islandicum strain. - Validate your extraction and analytical methods with a known standard.
Inconsistent Yields Between Batches - Variability in media composition. - Fluctuations in fermentation parameters (temperature, aeration). - Inconsistent inoculum preparation.- Use high-quality, consistent sources for all media components. - Tightly control and monitor temperature, pH, and agitation/aeration. - Standardize your protocol for spore harvesting and inoculum preparation.
Slow or Poor Fungal Growth - Suboptimal growth medium. - Incorrect pH or temperature. - Presence of contaminants.- Ensure your growth medium contains adequate carbon and nitrogen sources. - Adjust the initial pH of the medium to the optimal range for Penicillium growth (generally acidic to neutral).[6] - Maintain the optimal growth temperature for P. islandicum. - Check for bacterial or other fungal contamination and ensure sterile techniques.
Contamination of the Culture - Inadequate sterile technique. - Contaminated inoculum or media. - Non-sterile fermentation vessel.- Strictly adhere to aseptic techniques during all stages of the process. - Autoclave all media and equipment thoroughly. - Use a pure, uncontaminated culture for inoculation.

Data Presentation: Fermentation Parameters and Expected Yields

The following tables summarize key fermentation parameters for this compound production. Due to the limited availability of direct comparative data in the literature, this table combines specific findings for this compound with general principles for mycotoxin production in Penicillium species.

Table 1: Comparison of Fermentation Methods for this compound Production

Fermentation MethodMediumReported this compound YieldReference(s)
Submerged (Liquid)Czapek-Dox1.5 - 10 mg/L[1]
Solid-StateAgitated Red WheatQualitatively reported as the "best system"[2][3][4]

Table 2: General Influence of Fermentation Parameters on Mycotoxin Production in Penicillium spp.

ParameterTypical Range for PenicilliumNotes on Impact on Mycotoxin Production
Temperature 20-30°COptimal temperature for growth and mycotoxin production is often between 20-25°C.
pH 3.0 - 9.0Penicillium species are generally more tolerant of acidic pH. The optimal pH for secondary metabolite production can be species and product-specific.[6][7]
Carbon Source Varies (e.g., glucose, sucrose, starch)The choice of carbon source can significantly impact biomass and secondary metabolite production.
Nitrogen Source Varies (e.g., peptone, yeast extract, nitrates)The type and concentration of the nitrogen source are critical for optimizing mycotoxin yield.
Aeration Agitation in submerged cultureAdequate aeration is crucial for the growth of the aerobic fungus P. islandicum.

Experimental Protocols

Inoculum Preparation

This protocol describes the preparation of a spore suspension of Penicillium islandicum for inoculating fermentation media.

Materials:

  • Pure culture of Penicillium islandicum on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Sterile 0.85% saline solution with 0.05% Tween 80.

  • Sterile glass beads or a sterile inoculating loop.

  • Hemocytometer or spectrophotometer for spore counting.

Procedure:

  • Grow P. islandicum on PDA plates at 25°C for 7-10 days until sporulation is abundant.

  • Aseptically add 10 mL of sterile saline-Tween 80 solution to the agar plate.

  • Gently scrape the surface of the culture with a sterile inoculating loop or add sterile glass beads and shake to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile tube.

  • Vortex the suspension for 1-2 minutes to ensure homogeneity.

  • Determine the spore concentration using a hemocytometer or by measuring the optical density at 600 nm and correlating it with a standard curve.

  • Adjust the spore concentration to the desired level (typically 1 x 10^6 to 1 x 10^7 spores/mL) with sterile saline-Tween 80 solution.

Solid-State Fermentation on Agitated Red Wheat

This protocol is based on the finding that agitated red wheat is an excellent substrate for this compound production.[2][3][4]

Materials:

  • Red wheat grains.

  • Distilled water.

  • Erlenmeyer flasks or other suitable fermentation vessels.

  • Autoclave.

  • P. islandicum spore suspension (from Protocol 1).

  • Incubator shaker.

Procedure:

  • To a 250 mL Erlenmeyer flask, add 50 g of red wheat and 25 mL of distilled water.

  • Allow the wheat to soak for 1-2 hours.

  • Autoclave the flasks at 121°C for 20-30 minutes to sterilize the medium.

  • Allow the flasks to cool to room temperature.

  • Inoculate each flask with 1 mL of the P. islandicum spore suspension.

  • Incubate the flasks at 25°C in an incubator shaker at 150-200 rpm for 10-14 days.

  • After incubation, the fermented wheat can be harvested for extraction.

This compound Extraction and Quantification

This protocol outlines the extraction of this compound from the fermented substrate and its quantification by HPLC-MS.

Materials:

  • Fermented wheat from solid-state fermentation.

  • Methanol or a suitable organic solvent.

  • Rotary evaporator.

  • Butanol.[1]

  • HPLC-MS system.

  • This compound standard.

Procedure:

  • Dry the fermented wheat at 40-50°C.

  • Grind the dried material to a fine powder.

  • Extract the powder with methanol (e.g., 10 mL of methanol per gram of dried material) by shaking for 1-2 hours at room temperature.

  • Filter the extract to remove the solid material.

  • Concentrate the filtrate using a rotary evaporator.

  • For further purification, perform a liquid-liquid extraction of the aqueous residue with butanol.[1]

  • Evaporate the butanol phase to dryness and redissolve the residue in a known volume of a suitable solvent (e.g., methanol) for HPLC-MS analysis.

  • Quantify the this compound concentration by comparing the peak area with a standard curve generated from a pure this compound standard.

Visualizations

This compound Biosynthetic Pathway

This compound Biosynthesis Precursors Amino Acid Precursors (β-phenylalanine, 2-aminobutyrate, proline, serine) CctN CctN (Nonribosomal Peptide Synthetase) Precursors->CctN Linear_Peptide Linear Pentapeptide CctN->Linear_Peptide Halogenase Halogenase (External to cct cluster) Dichloroproline 3,4-Dichloroproline Halogenase->Dichloroproline Proline Proline Proline->Halogenase Dichloroproline->CctN Cyclization Cyclization Linear_Peptide->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound in Penicillium islandicum.

Experimental Workflow for Optimizing this compound Yield

Optimization Workflow Start Start: Select High-Producing P. islandicum Strain Inoculum Prepare Standardized Spore Inoculum Start->Inoculum Fermentation Perform Fermentation (Solid-State on Red Wheat) Inoculum->Fermentation Parameters Vary Key Parameters (pH, Temp, Moisture) Fermentation->Parameters Extraction Extract this compound Parameters->Extraction For each condition Quantification Quantify Yield (HPLC-MS) Extraction->Quantification Analysis Analyze Data and Identify Optimal Conditions Quantification->Analysis End Optimized Protocol Analysis->End

Caption: A systematic workflow for optimizing this compound production.

Troubleshooting Logic for Low this compound Yield

Troubleshooting Logic Problem Low/No this compound Yield Check_Growth Is Fungal Growth Normal? Problem->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Check media - Optimize pH/temp - Check for contamination Check_Growth->Troubleshoot_Growth No Check_Method Is Analytical Method Validated? Check_Growth->Check_Method Yes Validate_Method Validate Extraction and Quantification Method Check_Method->Validate_Method No Check_Fermentation Are Fermentation Conditions Optimal? Check_Method->Check_Fermentation Yes Optimize_Fermentation Optimize Fermentation: - Switch to solid-state - Vary parameters Check_Fermentation->Optimize_Fermentation No Check_Strain Is the Strain Viable and Productive? Check_Fermentation->Check_Strain Yes Revalidate_Strain Re-validate or Replace P. islandicum Strain Check_Strain->Revalidate_Strain No

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Challenges in the Purification of Cyclochlorotine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of cyclochlorotine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this potent mycotoxin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification include:

  • Complex crude extract: The initial extract from Penicillium islandicum cultures is a complex mixture containing various metabolites.

  • Presence of related impurities: this compound is often found alongside structurally similar compounds, such as simatoxin, hydroxy-cyclochlorotine, and deoxy-cyclochlorotine, which can be difficult to separate.[1][2]

  • Difficult crystallization: Direct crystallization of this compound from crude extracts is often time-consuming, tedious, and results in low yields and purity.[2]

  • Potential for degradation: As a cyclic peptide, this compound's stability can be influenced by pH and temperature, potentially leading to degradation during purification if conditions are not optimized.

  • Low yield: Achieving a high recovery of pure this compound can be challenging due to multiple purification steps and potential losses at each stage.

Q2: What are the recommended initial steps for purifying this compound from a crude extract?

A2: A common initial purification strategy involves a combination of extraction and adsorption chromatography. A typical workflow is as follows:

  • Solvent Extraction: Extract the fermented culture with an organic solvent like methylene chloride.

  • Charcoal Treatment: Use activated charcoal, such as Darco S-51, to adsorb this compound and other hydrophobic compounds from the aqueous phase. This step helps in concentrating the toxin and removing some impurities.

  • Elution from Charcoal: Elute the adsorbed compounds from the charcoal using a mixture of an organic solvent and water (e.g., acetone-water).

  • Further Solvent Partitioning: The resulting crude toxin can be further partitioned using a solvent like n-butanol to separate it from more polar impurities.

Q3: Which chromatography techniques are most effective for this compound purification?

A3: The most commonly cited and effective chromatography techniques for this compound purification are:

  • Sephadex Column Chromatography: Size-exclusion chromatography using Sephadex LH-20 has been successfully used for the purification of this compound. This method separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative reverse-phase HPLC (RP-HPLC) are powerful tools for purifying this compound. While specific preparative protocols for this compound are not extensively published, methods developed for other cyclic peptides can be adapted. This typically involves using a C18 column with a gradient of acetonitrile or methanol in water, often with an acid modifier like trifluoroacetic acid (TFA).

Q4: What are the known impurities that I should be aware of during purification?

A4: The primary known impurities that co-occur with this compound are:

  • Simatoxin: A toxic metabolite also produced by Penicillium islandicum.[2]

  • This compound Variants: These include hydroxy-cyclochlorotine and deoxy-cyclochlorotine, which are structurally very similar to this compound and may co-elute during chromatography.[1]

  • Other Fungal Metabolites: The crude extract will contain a variety of other secondary metabolites produced by the fungus, which will have a range of polarities and molecular weights.

Q5: How can I monitor the purity of my this compound fractions?

A5: Purity of this compound fractions can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for initial screening of fractions. A developing system of n-butanol-acetic acid-water (4:1:2) on silica gel plates can differentiate this compound from many contaminants.[2]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC provides high-resolution separation and allows for quantification of purity. A Reprosil Pur ODS-3 column with a methanol or acetonitrile gradient has been used for analyzing this compound and its variants.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the purified compound by its mass-to-charge ratio and for identifying and characterizing impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Toxin After Initial Extraction Inefficient extraction from the fermentation broth.- Ensure thorough mixing and sufficient extraction time with the chosen organic solvent.- Consider multiple extractions of the aqueous phase.- Optimize the pH of the aqueous phase to ensure this compound is in a less polar state, improving its partitioning into the organic solvent.
Incomplete adsorption to or elution from activated charcoal.- Test different types of activated charcoal to find one with optimal binding and release characteristics.- Optimize the contact time and temperature for adsorption.- Experiment with different solvent mixtures and volumes for elution.
Co-elution of Impurities with this compound in Column Chromatography Similar physicochemical properties (size, polarity) of impurities and this compound.- For Sephadex Chromatography: Optimize the column length and flow rate. A longer column and slower flow rate can improve resolution.- For Preparative HPLC: - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Modify the mobile phase by changing the organic solvent (e.g., from acetonitrile to methanol) or the pH (if the stability of this compound permits).
Low Recovery from Preparative HPLC Poor solubility of the sample in the injection solvent.- Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak shape and prevent precipitation on the column. Dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution with the mobile phase.- Inject smaller volumes of a more concentrated solution if solubility is a limiting factor.
Irreversible binding to the column.- This is less common with reverse-phase columns but can occur. Try flushing the column with a strong solvent like isopropanol.- Ensure the column is properly conditioned and not degraded.
Degradation of this compound during purification.- Investigate the stability of this compound under the pH and temperature conditions of your purification protocol. Consider performing purification at a lower temperature (e.g., in a cold room).- Avoid prolonged exposure to harsh pH conditions.
Broad or Tailing Peaks in HPLC Column overloading.- Reduce the amount of sample injected onto the column. Perform a loading study on an analytical column first to determine the optimal loading capacity.- Use a larger diameter preparative column if a higher loading is required.
Poor sample solubility in the mobile phase.- As mentioned above, ensure the sample is fully dissolved in a suitable injection solvent.
Column degradation or contamination.- Clean the column according to the manufacturer's instructions.- If the problem persists, the column may need to be replaced.
Inconsistent Retention Times in HPLC Changes in mobile phase composition.- Ensure mobile phases are accurately prepared and well-mixed.- Use a mobile phase that is buffered if pH control is critical for retention consistency.
Fluctuations in column temperature.- Use a column oven to maintain a constant and controlled temperature.
Column equilibration issues.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol is based on the method described by Ghosh et al. (1978).

  • Extraction:

    • Extract the fermented solid substrate (e.g., red wheat) with methylene chloride.

    • Separate the organic and aqueous layers.

    • Treat the aqueous layer with activated charcoal (Darco S-51).

  • Elution from Charcoal:

    • Wash the charcoal with water.

    • Elute the adsorbed compounds with an acetone-water mixture (e.g., 1:1 v/v).

  • Solvent Partitioning:

    • Evaporate the acetone from the eluate.

    • Extract the aqueous residue with n-butanol.

    • Wash the butanol fraction with a phosphate buffer (pH 7.0).

  • Crude Toxin Preparation:

    • Evaporate the butanol to dryness to obtain the crude toxin mixture.

Protocol 2: Sephadex LH-20 Column Chromatography
  • Column Preparation:

    • Swell Sephadex LH-20 resin in the desired mobile phase (methanol-water, 1:1 v/v) according to the manufacturer's instructions.

    • Pack a glass column (e.g., 2.5 x 105 cm) with the swollen resin.

    • Equilibrate the column by washing with at least two column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude toxin in a minimal amount of methanol.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the methanol-water (1:1 v/v) mobile phase at a constant flow rate.

    • Collect fractions of a defined volume (e.g., 5 mL).

  • Analysis:

    • Analyze the collected fractions for the presence of this compound using TLC or analytical HPLC.

    • Pool the fractions containing pure this compound.

Protocol 3: General Preparative RP-HPLC

This is a general guideline for developing a preparative HPLC method for this compound.

  • Analytical Method Development:

    • Start with an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Develop a separation method using a mobile phase system such as water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Optimize the gradient to achieve good resolution between this compound and its impurities. A shallow gradient is often necessary for closely related compounds. .

    • Determine the retention time of this compound.

  • Loading Study:

    • On the analytical column, incrementally increase the injection volume or concentration of the crude sample to determine the maximum load that can be applied without significant loss of resolution.

  • Scale-Up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and gradient time based on the dimensions of the preparative column. A simple linear scale-up can be calculated based on the column cross-sectional areas.

    • Dissolve the crude or partially purified sample in a suitable solvent (e.g., DMSO followed by dilution with Solvent A).

    • Inject the sample onto the preparative column.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, targeting the peak corresponding to the retention time of this compound.

  • Purity Analysis and Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the HPLC solvents, for example, by lyophilization.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification fermentation P. islandicum Fermentation extraction Solvent Extraction (Methylene Chloride) fermentation->extraction charcoal_adsorption Activated Charcoal Adsorption extraction->charcoal_adsorption charcoal_elution Elution from Charcoal (Acetone-Water) charcoal_adsorption->charcoal_elution solvent_partition Solvent Partitioning (n-Butanol) charcoal_elution->solvent_partition crude_toxin Crude this compound solvent_partition->crude_toxin sephadex Sephadex LH-20 Chromatography crude_toxin->sephadex Option 1 prep_hplc Preparative RP-HPLC crude_toxin->prep_hplc Option 2 sephadex->prep_hplc Further Purification pure_this compound Pure this compound sephadex->pure_this compound prep_hplc->pure_this compound

Caption: A flowchart of the experimental workflow for this compound purification.

troubleshooting_logic Troubleshooting Low Purification Yield start Low Yield of Pure This compound check_crude Analyze Crude Extract: Is the initial concentration low? start->check_crude yes_crude Yes check_crude->yes_crude no_crude No check_crude->no_crude optimize_fermentation Optimize Fermentation Conditions yes_crude->optimize_fermentation check_purification_steps Analyze Samples from Each Purification Step no_crude->check_purification_steps loss_at_extraction Significant Loss During Extraction/Adsorption? check_purification_steps->loss_at_extraction yes_extraction Yes loss_at_extraction->yes_extraction no_extraction No loss_at_extraction->no_extraction optimize_extraction Optimize Extraction/Adsorption Parameters yes_extraction->optimize_extraction loss_at_chromatography Significant Loss During Chromatography? no_extraction->loss_at_chromatography yes_chromatography Yes loss_at_chromatography->yes_chromatography no_chromatography No loss_at_chromatography->no_chromatography optimize_chromatography Optimize Chromatography (e.g., loading, gradient, flow rate) yes_chromatography->optimize_chromatography check_degradation Check for Degradation (LC-MS analysis of byproducts) no_chromatography->check_degradation

Caption: A decision tree for troubleshooting low yield in this compound purification.

References

Addressing matrix effects in Cyclochlorotine analysis of food samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Cyclochlorotine in food samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which food matrices is it typically found?

This compound, also known as islanditoxin, is a hepatotoxic mycotoxin produced by the fungus Penicillium islandicum. It is a dichlorinated cyclic peptide that can contaminate various food commodities, particularly grains like rice and wheat, as well as peanuts and soybeans, which serve as suitable media for the growth of the mold.

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these effects can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification (underestimation or overestimation).[3] Complex food matrices, like fatty foods or those high in proteins, are particularly prone to causing significant matrix effects.[4][5]

Q3: What is the most effective method for quantifying this compound in complex food samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of mycotoxins like this compound due to its high selectivity, sensitivity, and ability to handle complex matrices.[3][4][6] When combined with a robust sample preparation technique and strategies to mitigate matrix effects, LC-MS/MS provides reliable and accurate quantification at low levels.

Q4: Are there established regulatory limits for this compound in food?

While regulatory limits for many common mycotoxins like aflatoxins and deoxynivalenol are well-established in many countries, specific maximum residue levels (MRLs) for this compound are not as globally harmonized and may vary by region. It is crucial to consult the specific regulations of the target market for the food product .

Troubleshooting Guide

Problem 1: Poor recovery of this compound during sample extraction.

  • Question: My recovery rates for this compound are consistently low. What could be the cause and how can I improve them?

  • Answer: Low recovery can be due to several factors. Firstly, ensure your sample is properly homogenized to get a representative portion. The choice of extraction solvent is critical. A commonly used and effective approach for multi-mycotoxin analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically uses acetonitrile.[7][8][9] For cyclic peptides like this compound, the pH of the extraction solvent might also be a factor. Consider adjusting the pH to improve solubility. Additionally, the efficiency of your extraction technique, such as shaking or sonication time, should be optimized.

Problem 2: Significant signal suppression or enhancement observed in LC-MS/MS analysis.

  • Question: I am observing significant matrix effects (ion suppression/enhancement) for this compound. How can I address this?

  • Answer: Matrix effects are a common challenge in mycotoxin analysis.[1][8] Here are several strategies to mitigate them:

    • Sample Cleanup: Employ a clean-up step after extraction. Solid-Phase Extraction (SPE) or immunoaffinity columns (IAC) can be effective in removing interfering matrix components.[3][9]

    • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.[5]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for correcting for matrix effects. A SIL-IS for this compound would have the same physicochemical properties and chromatographic behavior as the native analyte, and thus would be equally affected by matrix components.[10][11] The ratio of the analyte to the internal standard provides accurate quantification. While specific commercial availability for a this compound SIL-IS is not readily documented, several suppliers offer custom synthesis of labeled compounds.[12][13]

Problem 3: Inconsistent and non-reproducible results.

  • Question: My results for this compound analysis are not reproducible between samples or batches. What should I check?

  • Answer: Lack of reproducibility can stem from various sources in the analytical workflow. Start by ensuring consistent sample collection and storage to prevent degradation of the analyte.[14] In the lab, verify the precision of your pipetting and weighing. The homogenization of the initial sample is critical for mycotoxins, which can be unevenly distributed.[14] Ensure that your sample extraction and cleanup procedures are performed consistently for all samples. Finally, check the stability of your LC-MS/MS system, including column performance and detector response.

Quantitative Data Summary

The following tables summarize typical performance data for multi-mycotoxin analysis in cereal matrices using LC-MS/MS. Note that specific data for this compound is limited in publicly available literature; however, these values provide a general benchmark for method validation.

Table 1: Representative Recovery Rates of Mycotoxins in Cereals using QuEChERS and LC-MS/MS

Mycotoxin ClassCereal MatrixRecovery Range (%)Reference
TrichothecenesWheat, Barley, Oats70.3 - 109.3[15]
Multi-mycotoxinMaize74.0 - 106.0[14]
Multi-pesticideRice71 - 119[2]

Table 2: Representative Limits of Quantification (LOQ) for Mycotoxins in Cereals by LC-MS/MS

MycotoxinCereal MatrixLOQ Range (µg/kg)Reference
Multi-mycotoxinBarley0.1 - 6.34[15]
Multi-mycotoxinWheat0.12 - 5.84[15]
Multi-mycotoxinOats0.12 - 7.15[15]
Multi-mycotoxinMaize1 - 400[14]

Experimental Protocols

Representative Protocol for this compound Analysis in Rice using QuEChERS and UPLC-MS/MS

This protocol is a representative method based on common practices for multi-mycotoxin analysis in grain matrices.[4][7][16] Optimization and validation are required for specific laboratory conditions and instrumentation.

1. Sample Preparation and Extraction

  • Homogenize a representative rice sample to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex briefly. Let it stand for 15 minutes to hydrate.

  • If a stable isotope-labeled internal standard for this compound is available, add the appropriate amount to the sample.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Shake vigorously for 15 minutes.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Vortex immediately for 1 minute and then centrifuge at ≥ 4000 g for 5 minutes.

2. Sample Cleanup (Dispersive SPE)

  • Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a dispersive SPE tube containing an appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 g for 5 minutes.

  • Transfer the supernatant to a clean vial.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of methanol/water (50:50, v/v) for UPLC-MS/MS analysis.

3. UPLC-MS/MS Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Theoretical m/z for the protonated molecule [M+H]⁺ can be calculated from its chemical formula (C₂₄H₃₁Cl₂N₅O₇). At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation.[5][17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenization Sample Homogenization weighing Weighing (5g) homogenization->weighing hydration Hydration (10mL H2O) weighing->hydration add_solvent Add Acetonitrile/Formic Acid hydration->add_solvent shake Shake (15 min) add_solvent->shake add_salts Add QuEChERS Salts shake->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 aliquot Take Aliquot of Supernatant centrifuge1->aliquot dspe Dispersive SPE aliquot->dspe centrifuge2 Centrifuge dspe->centrifuge2 evaporate Evaporate to Dryness centrifuge2->evaporate reconstitute Reconstitute evaporate->reconstitute lcms UPLC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound analysis in food samples.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies cluster_outcomes Expected Outcomes start Problem: Significant Matrix Effects (Signal Suppression/Enhancement) cleanup Improve Sample Cleanup (SPE, IAC) start->cleanup dilution Dilute Sample Extract start->dilution matrix_match Use Matrix-Matched Calibration start->matrix_match sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->sil_is outcome_cleanup Reduced Interference cleanup->outcome_cleanup outcome_dilution Reduced Matrix Concentration dilution->outcome_dilution outcome_match Compensation for Effects matrix_match->outcome_match outcome_is Accurate Correction sil_is->outcome_is

Caption: Troubleshooting logic for addressing matrix effects.

References

Troubleshooting low sensitivity in Cyclochlorotine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low sensitivity issues encountered during the LC-MS/MS analysis of Cyclochlorotine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a very low signal or no signal at all for our this compound standards. Where should we start troubleshooting?

A1: A complete loss or significant lack of signal for a standard is often fundamental. Follow this initial checklist:

  • MS System Check:

    • Tuning and Calibration: When was the last time the mass spectrometer was tuned and calibrated? System performance can drift. Ensure the instrument passes its performance qualification.

    • Direct Infusion: Prepare a fresh, reasonably concentrated solution of your this compound standard and infuse it directly into the mass spectrometer, bypassing the LC system. This will confirm if the issue lies with the MS or the LC and sample introduction. If you see a signal here, the problem is likely with the LC or the mobile phases. If there is still no signal, the issue is with the MS settings or the standard itself.

  • Standard Integrity:

    • Degradation: Is your standard new? Has it been stored correctly (temperature, light exposure)? this compound, like many peptides, can degrade over time.

    • Solubility: Are you certain the standard is fully dissolved in your injection solvent? Sonicate the solution and visually inspect for any particulate matter.

  • LC System Check:

    • Leaks: Check for any leaks in the LC system, from the pumps to the injector and column fittings. A leak can cause a drop in pressure and inconsistent flow, leading to poor signal.

    • Solvent Lines: Ensure the correct mobile phase lines are in the correct solvent bottles and that the lines are properly submerged.

Q2: Our sensitivity is poor, and the peak shape is broad for this compound. What are the likely causes related to our chromatography?

A2: Poor peak shape and low sensitivity are often linked to suboptimal chromatographic conditions.

  • Mobile Phase Composition:

    • pH: The pH of your mobile phase can significantly impact the ionization efficiency of peptides. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.

    • Organic Solvent: While acetonitrile is common, some cyclic peptides show better sensitivity with methanol.[1] Consider preparing a mobile phase with methanol to see if it improves the signal.

    • Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.[2]

  • Column Choice and Condition:

    • Stationary Phase: A C18 column is a common choice for non-polar compounds like this compound.[3]

    • Column Contamination: If the column has been used for complex matrices, it may be contaminated. Try flushing the column with a strong solvent wash or, if the problem persists, replace the column.

    • Column Temperature: Optimizing the column temperature can improve peak shape and sensitivity. A typical starting point is 35-45°C.[1]

  • Injection Solvent:

    • Mismatch with Mobile Phase: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Try to dissolve your sample in a solvent similar to or weaker than your starting mobile phase conditions.[4]

Q3: We are analyzing this compound in a complex matrix (e.g., food samples) and are seeing significant signal suppression. How can we mitigate this?

A3: Matrix effects are a primary cause of low sensitivity in complex samples.[5] Effective sample preparation is crucial.

  • Sample Cleanup: A simple "dilute and shoot" approach may not be sufficient for complex matrices.[6] Consider more rigorous cleanup techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For cyclic peptides, mixed-mode SPE cartridges (e.g., Oasis WCX, which has both reversed-phase and ion-exchange properties) can provide excellent cleanup and lead to improved sensitivity.[7]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is widely used for mycotoxin analysis in food and can be adapted for this compound.[8]

    • Immunoaffinity Columns (IACs): If available, these columns offer very high selectivity for a specific mycotoxin or a class of related mycotoxins.[5][6]

  • Chromatographic Separation: Ensure your LC method separates this compound from the bulk of the matrix components. Adjusting the gradient may help move the analyte away from co-eluting interferences.

  • Internal Standards: Using a stable isotope-labeled internal standard for this compound, if available, is the best way to compensate for matrix effects and improve quantitative accuracy.

Q4: How do we optimize the mass spectrometer settings for better this compound sensitivity?

A4: Proper optimization of MS parameters is key to achieving low detection limits. This should be done by infusing a standard solution.

  • Ionization Source Parameters:

    • Desolvation Temperature and Gas Flow: These parameters affect the efficiency of solvent evaporation. Higher organic content in the mobile phase generally requires less aggressive desolvation conditions. However, insufficient desolvation can lead to signal suppression. Typical desolvation temperatures can range from 400°C to 550°C.[2]

    • Capillary Voltage: This needs to be optimized to ensure stable spray and efficient ionization.

  • MRM Transition Optimization:

    • Precursor Ion (Q1): For this compound ([M+H]+, m/z 572.4), confirm that this is the most stable and abundant ion in the source. Adducts (e.g., sodium adducts) can sometimes be more stable and provide better sensitivity.

    • Product Ions (Q3) and Collision Energy (CE): It is crucial to identify at least two stable and specific product ions. The collision energy for each transition must be optimized individually to maximize the signal for each product ion. It is recommended to test a range of collision energies for each precursor-product pair.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Mycotoxin Cleanup from Cereal Matrix

This protocol is a general guideline and should be optimized for your specific matrix and analyte.

  • Sample Extraction:

    • Homogenize 5 g of the ground cereal sample.

    • Add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis WCX).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading:

    • Dilute 5 mL of the sample extract with 10 mL of water to reduce the acetonitrile content and ensure proper binding.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash with 5 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using 5 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90% water/10% acetonitrile with 0.1% formic acid).

    • Vortex and filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table provides typical starting parameters for LC-MS/MS analysis of mycotoxins. Note: These are general guidelines and must be empirically optimized for this compound and your specific instrumentation.

ParameterTypical Setting/ValueRationale
LC Column C18, < 3 µm particle sizeGood retention for moderately non-polar mycotoxins.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for positive mode electrospray ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidElutes the analyte from the reversed-phase column.
Gradient 10% B to 95% B over 10 minA generic gradient to elute a wide range of compounds. Needs optimization.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS.
Column Temp 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 - 10 µLA balance between loading amount and peak shape.
Ionization Mode ESI PositiveThis compound is a peptide and should ionize well in positive mode.
Precursor Ion (Q1) m/z 572.4 ([M+H]+)Based on the molecular weight of this compound.
Product Ions (Q3) Requires OptimizationSelect at least two stable, high-intensity fragments.
Collision Energy Requires OptimizationOptimize for each MRM transition to maximize fragment intensity.
Desolvation Temp 450 - 550 °CNeeds optimization based on flow rate and mobile phase composition.[9]
Cone Voltage 20 - 40 VOptimize for stable ion generation.[9]

Mandatory Visualizations

Troubleshooting Workflow

G cluster_0 Start: Low Sensitivity Observed cluster_1 Initial Checks cluster_2 MS Troubleshooting cluster_3 LC & Method Troubleshooting start Low Sensitivity check_standard Check Standard (Age, Storage, Solubility) start->check_standard direct_infusion Direct Infusion of Standard start->direct_infusion check_lc Check LC System (Leaks, Solvents) start->check_lc ms_signal Signal with Direct Infusion? direct_infusion->ms_signal ms_settings Optimize MS Settings (Tune, Calibrate, Source Params) ms_signal->ms_settings No lc_problem Issue is with LC or Method ms_signal->lc_problem Yes check_standard2 Problem with Standard or MS Hardware ms_settings->check_standard2 matrix_effects Analyzing Complex Matrix? lc_problem->matrix_effects optimize_chrom Optimize Chromatography (Mobile Phase, Gradient, Column) matrix_effects->optimize_chrom No improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) matrix_effects->improve_cleanup Yes final_review Sensitivity Improved optimize_chrom->final_review improve_cleanup->optimize_chrom

Caption: Troubleshooting workflow for low sensitivity in LC-MS/MS.

References

Technical Support Center: Cyclochlorotine Extraction & Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the degradation of cyclochlorotine during extraction. It includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data summaries to ensure optimal yield and purity of this important mycotoxin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low, and I suspect degradation. What are the most likely causes?

A1: Low yields of this compound are frequently due to its degradation during the extraction and purification process. As a cyclic peptide, its chemical structure is susceptible to several environmental factors. The primary causes of degradation are adverse pH conditions, elevated temperatures, exposure to light, and the use of inappropriate solvents. Each of these factors can lead to the cleavage of the peptide bonds within the this compound molecule, resulting in a loss of the desired compound.

Q2: How does pH affect the stability of this compound during extraction?

A2: this compound, like many peptides, is most stable within a specific pH range. Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of its amide bonds, leading to the opening of the cyclic structure and subsequent degradation.[1][2] It is crucial to maintain a buffered environment within a neutral to slightly acidic pH range (approximately pH 5-7) throughout the extraction process to minimize this risk.

Troubleshooting pH-Related Degradation:

  • Issue: Suspected degradation due to extreme pH.

  • Identification: Check the pH of all your solutions, including the extraction buffer and chromatography mobile phases.

  • Mitigation Strategy:

    • Always use buffered solutions to maintain a stable pH. Phosphate or acetate buffers are common choices.

    • Avoid prolonged exposure of the extract to strong acids or bases.

    • If pH adjustments are necessary, perform them gradually and with dilute solutions.

Q3: What role does temperature play in this compound degradation?

A3: Elevated temperatures can significantly accelerate the rate of chemical degradation of this compound. Thermal energy can increase the kinetics of hydrolytic reactions, leading to a faster breakdown of the molecule.[3][4] Therefore, it is imperative to keep the sample and all extraction solutions cool throughout the procedure.

Troubleshooting Thermal Degradation:

  • Issue: Potential for heat-induced degradation, especially during concentration steps.

  • Identification: Review your protocol for any steps involving heat, such as solvent evaporation.

  • Mitigation Strategy:

    • Perform all extraction steps on ice or in a cold room.

    • Use a rotary evaporator with a chilled water bath for solvent removal, not exceeding 30-40°C.

    • Store extracts at low temperatures (-20°C or -80°C) for both short and long-term storage.

Q4: Is this compound sensitive to light?

A4: Yes, many mycotoxins are known to be sensitive to light, and it is a good laboratory practice to assume that this compound is also susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions that can alter the molecule's structure.

Troubleshooting Photodegradation:

  • Issue: Possible degradation due to light exposure in the laboratory.

  • Identification: Assess your experimental setup for exposure to direct sunlight or strong artificial light.

  • Mitigation Strategy:

    • Work in a dimly lit area or under yellow light.

    • Use amber glass vials or wrap your glassware and containers in aluminum foil.

    • Minimize the exposure time of the sample to light during processing.

Q5: How do I choose the right solvent to minimize degradation?

A5: The choice of solvent is critical. While a good extraction solvent should effectively solubilize this compound, it should not promote its degradation. Highly reactive solvents should be avoided. The polarity of the solvent can also influence the stability of the peptide.

Troubleshooting Solvent-Related Degradation:

  • Issue: The extraction solvent may be contributing to the degradation of this compound.

  • Identification: Review the properties of the solvents used in your extraction and purification steps.

  • Mitigation Strategy:

    • Use high-purity (HPLC grade) solvents to avoid contaminants that could catalyze degradation.

    • Butanol has been reported for the extraction of this compound and is a good starting point.[5]

    • For chromatography, buffered mobile phases (e.g., acetonitrile/water with a buffer) are recommended.

    • Evaporate solvents under reduced pressure and at low temperatures.

Data on this compound Stability

While specific quantitative kinetic data for this compound degradation is not extensively available in the public literature, the following tables provide a qualitative summary of expected stability based on the general properties of cyclic peptides and mycotoxins. "Forced degradation" studies are typically required to generate precise quantitative data for a specific compound.[3][4][6]

Table 1: Qualitative Effect of pH on this compound Stability

pH RangeExpected StabilityPrimary Degradation Pathway
< 4LowAcid-catalyzed hydrolysis of peptide bonds
4 - 7HighMinimal degradation
> 8LowBase-catalyzed hydrolysis of peptide bonds

Table 2: Qualitative Effect of Temperature on this compound Stability

Temperature RangeExpected StabilityRecommendations
-80°C to -20°CVery HighIdeal for long-term storage of extracts
4°CHighSuitable for short-term storage (hours to days)
Room Temperature (~25°C)Moderate to LowMinimize exposure time
> 40°CVery LowAvoid heating

Table 3: Recommended Solvents for Extraction and Storage

SolventApplicationRationale for Recommendation
n-ButanolLiquid-liquid extractionReported in literature for this compound extraction.[5] Good partitioning for cyclic peptides.
Methanol / Water (50:50)Reconstitution of extractsA common solvent system for HPLC analysis of mycotoxins.
Acetonitrile / Buffered WaterHPLC Mobile PhaseStandard for reverse-phase chromatography of peptides, offering good resolution and stability.
Dimethyl Sulfoxide (DMSO)Long-term stock solutionGood solubilizing power for peptides; store at -20°C or -80°C.

Experimental Protocol: Extraction of this compound from Penicillium islandicum

This protocol is a synthesized methodology based on literature descriptions for the extraction of this compound and other fungal cyclic peptides.[5][7]

1. Materials and Reagents:

  • Culture of Penicillium islandicum grown on a suitable medium (e.g., Czapek-Dox agar or rice medium).

  • n-Butanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (50 mM, pH 6.0)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (50 mL)

  • Amber glass vials

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column and UV detector (210-230 nm)

2. Step-by-Step Procedure:

  • Harvesting: After incubation, harvest the fungal mycelium and the culture medium. If grown on a solid substrate like rice, the entire culture can be used.

  • Homogenization: Homogenize the fungal material in a suitable volume of phosphate buffer (pH 6.0) using a blender or homogenizer. Perform this step on ice.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a separatory funnel.

    • Add an equal volume of n-butanol.

    • Shake vigorously for 5-10 minutes.

    • Allow the layers to separate. The upper butanol layer will contain the this compound.

    • Collect the butanol layer. Repeat the extraction of the aqueous layer twice more with fresh butanol.

    • Pool the butanol extracts.

  • Drying and Concentration:

    • Dry the butanol extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator with the water bath temperature not exceeding 35°C.

  • Purification (Optional but Recommended):

    • Reconstitute the crude extract in a small volume of methanol/water (10:90).

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Final Concentration and Storage:

    • Evaporate the solvent from the purified fraction under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the final extract in a known volume of methanol/water (50:50) for analysis.

    • Transfer the purified extract to an amber glass vial and store at -20°C or -80°C.

  • Analysis:

    • Quantify the this compound concentration using a validated HPLC method with a C18 column and a UV detector.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low this compound Yield check_pH Is the pH of all solutions in the 5-7 range? start->check_pH check_temp Were all steps performed at low temperature (<10°C)? check_pH->check_temp Yes adjust_pH Adjust pH using buffered solutions. Re-run extraction. check_pH->adjust_pH No check_light Was the sample protected from light exposure? check_temp->check_light Yes control_temp Use ice baths and a chilled rotary evaporator. Re-run extraction. check_temp->control_temp No check_solvent Are you using high-purity solvents and buffered mobile phases? check_light->check_solvent Yes protect_light Use amber vials or foil. Work in subdued light. Re-run extraction. check_light->protect_light No optimize_solvent Use HPLC-grade solvents. Consider solvent optimization. Re-run extraction. check_solvent->optimize_solvent No end_node Yield Improved check_solvent->end_node Yes adjust_pH->end_node control_temp->end_node protect_light->end_node optimize_solvent->end_node degradation_pathway CCT This compound (Cyclic Pentapeptide) Hydrolysis Hydrolysis of Amide Bond CCT->Hydrolysis  pH (<4 or >8)  High Temperature  Light Exposure LinearPeptide Linearized Peptide (Inactive) Hydrolysis->LinearPeptide Fragments Smaller Peptide Fragments & Amino Acids LinearPeptide->Fragments Further Degradation extraction_workflow Start Fungal Culture (P. islandicum) Homogenize Homogenization in Phosphate Buffer (pH 6.0) on Ice Start->Homogenize Extraction Liquid-Liquid Extraction with n-Butanol Homogenize->Extraction DryConcentrate Drying (Na2SO4) & Concentration (<35°C) Extraction->DryConcentrate Purify SPE Purification (C18 Cartridge) DryConcentrate->Purify Final Final Concentration & Reconstitution Purify->Final Analyze HPLC-UV Analysis Final->Analyze Store Store at -80°C in Amber Vials Final->Store

References

Identifying and minimizing interferences in Cyclochlorotine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Cyclochlorotine. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize interferences during the analytical detection of this mycotoxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

This compound is a hepatotoxic mycotoxin produced by the fungus Talaromyces islandicus (formerly Penicillium islandicum). It is a cyclic pentapeptide containing unusual amino acids. This mycotoxin can contaminate various agricultural commodities, with cereals such as rice and wheat being significant sources.

Q2: What are the primary challenges in detecting this compound?

The main challenges in detecting this compound are similar to those for other mycotoxins and include:

  • Complex Sample Matrices: Food and feed samples contain numerous compounds that can interfere with the analysis.

  • Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2]

  • Co-occurrence of other Mycotoxins: Cereals are often contaminated with multiple mycotoxins, which can potentially interfere with the chromatographic separation and detection of this compound.[2][3][4][5]

Q3: Which analytical techniques are most suitable for this compound detection?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[6] Thin-Layer Chromatography (TLC) can also be used for screening purposes.[7]

Q4: How can I minimize interferences during analysis?

Interference minimization is crucial for accurate results and can be achieved through:

  • Effective Sample Preparation: Proper homogenization, extraction, and cleanup of the sample are critical to remove interfering compounds.

  • Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) and Immunoaffinity Column (IAC) cleanup are effective in purifying the sample extract before analysis.[8][9][10]

  • Chromatographic Optimization: Fine-tuning the HPLC conditions (e.g., mobile phase gradient, column chemistry) can separate this compound from interfering compounds.

  • Use of Internal Standards: A stable isotope-labeled internal standard is the best way to compensate for matrix effects and variations in sample preparation and instrument response.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS/MS analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal for this compound 1. Inefficient Extraction: The extraction solvent or procedure may not be suitable for the matrix. 2. Analyte Degradation: this compound is known to be unstable under alkaline conditions.[4] 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][2] 4. Instrument Issues: Problems with the HPLC system, mass spectrometer, or ion source.1. Optimize the extraction solvent and procedure. Consider using a validated method for mycotoxin extraction from a similar matrix. 2. Ensure that all solvents and solutions used during sample preparation are neutral or slightly acidic. 3. Improve sample cleanup using SPE or IAC. Adjust the HPLC gradient to better separate this compound from the interfering compounds. 4. Perform system suitability tests and instrument calibration. Check for clogs, leaks, and proper functioning of the ion source.
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Column Contamination or Degradation: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal. 3. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase.1. Use a guard column and replace it regularly. Flush the column with a strong solvent. If the problem persists, replace the analytical column. 2. Ensure the mobile phase pH is compatible with the column and analyte. Optimize the mobile phase composition. 3. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
Inconsistent Retention Time 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile component. 2. Fluctuating Column Temperature: Inconsistent oven temperature. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate between injections.1. Prepare fresh mobile phase daily and keep the solvent bottles capped. 2. Ensure the column oven is functioning correctly and the temperature is stable. 3. Increase the column equilibration time in the HPLC method.
High Background Noise in Mass Spectrum 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation solvents. 2. Carryover from Previous Injections: Residual analyte or matrix components from a previous sample. 3. Inadequate Sample Cleanup: High levels of co-extracted matrix components.1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a robust needle wash protocol in the autosampler method. Inject blank samples to check for carryover. 3. Enhance the sample cleanup procedure (e.g., by using a more specific SPE sorbent or an IAC).

Experimental Protocols

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a solid matrix like grain.

G cluster_0 Sample Preparation cluster_1 Sample Cleanup cluster_2 Analysis cluster_3 Data Processing Sample 1. Representative Sample Collection Grinding 2. Grinding and Homogenization Sample->Grinding Extraction 3. Solvent Extraction Grinding->Extraction Filtration 4. Filtration/Centrifugation Extraction->Filtration SPE 5. Solid-Phase Extraction (SPE) or Immunoaffinity Column (IAC) Filtration->SPE Evaporation 6. Evaporation and Reconstitution SPE->Evaporation HPLC_MS 7. HPLC-MS/MS Analysis Evaporation->HPLC_MS Quantification 8. Quantification and Reporting HPLC_MS->Quantification

General workflow for this compound analysis.
Detailed Methodologies

1. Sample Extraction (from Cereal Matrix)

  • Weigh 5 g of a homogenized and finely ground sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v).

  • Vortex for 2 minutes to ensure the entire sample is wetted.

  • Shake vigorously for 60 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup

This is a general protocol and may need optimization depending on the specific SPE cartridge and sample matrix.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.

  • Loading: Load 5 mL of the sample extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water or a weak organic solvent mixture to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

Quantitative Data

The following tables summarize typical performance data for mycotoxin analysis using HPLC-MS/MS. Note that specific data for this compound is limited in the literature; therefore, these values are based on general mycotoxin analysis and should be used as a reference. Method validation for this compound in your specific matrix is essential.

Table 1: Typical Recovery Rates for Mycotoxins in Cereals using Different Cleanup Methods

Mycotoxin ClassCleanup MethodTypical Recovery Range (%)
AflatoxinsImmunoaffinity Column (IAC)85 - 110
Ochratoxin AImmunoaffinity Column (IAC)80 - 115
FumonisinsSolid-Phase Extraction (SPE)75 - 110
TrichothecenesSolid-Phase Extraction (SPE)70 - 120

Data is generalized from multiple sources on mycotoxin analysis.

Table 2: Typical HPLC-MS/MS Parameters for Mycotoxin Analysis

ParameterTypical Value/Condition
HPLC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Scan Type Multiple Reaction Monitoring (MRM)

These are typical starting parameters and should be optimized for your specific instrument and application.

Visualization of Logical Relationships

Troubleshooting Decision Tree for Low Analyte Signal

This diagram provides a logical workflow for troubleshooting a common issue: low or no signal for this compound in an HPLC-MS/MS analysis.

G start Low/No this compound Signal check_std Analyze a known standard. Is the signal adequate? start->check_std instrument_issue Instrument problem. Check MS tuning, source cleaning, and LC system. check_std->instrument_issue No sample_issue Problem is sample-related. check_std->sample_issue Yes check_recovery Spike a blank matrix with a known amount of standard before extraction. Is recovery acceptable? sample_issue->check_recovery extraction_issue Inefficient extraction or analyte degradation. Optimize extraction solvent and pH. check_recovery->extraction_issue No matrix_effect Matrix effect (ion suppression). Improve sample cleanup (SPE/IAC) or use a stable isotope-labeled internal standard. check_recovery->matrix_effect Yes

Troubleshooting low signal in this compound analysis.

References

Technical Support Center: Enhancing Cyclochlorotine Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyclochlorotine via High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound, ensuring accurate and reliable results.

FAQs: Quick Solutions to Common Problems

Q1: What is a common issue encountered during the HPLC analysis of this compound?

A common issue is poor peak resolution, which can manifest as broad, tailing, or co-eluting peaks. This can be caused by a variety of factors including suboptimal mobile phase composition, inappropriate column selection, or incorrect instrument parameters.

Q2: How can I improve the shape of my this compound peak?

To improve peak shape, consider the following:

  • Mobile Phase pH: Since this compound is a cyclic peptide, the pH of the mobile phase can significantly impact its ionization state and, consequently, its interaction with the stationary phase. Using a mobile phase with a low pH, such as one containing 0.05% formic acid, can help to protonate the molecule and reduce peak tailing.

  • Column Choice: A high-quality C18 column is generally suitable for the analysis of this compound. Ensure the column is not degraded and is properly packed.

  • Temperature: Operating at a slightly elevated temperature (e.g., 40°C) can improve peak symmetry by reducing mobile phase viscosity and enhancing mass transfer.[1][2]

Q3: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing for a peptide like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the amide groups in the peptide, causing tailing. Using an end-capped C18 column or a mobile phase with a competitive amine (e.g., triethylamine) can mitigate this.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable groups in this compound, it can lead to mixed ionization states and peak tailing. Maintaining a consistent and appropriate pH with a buffer is crucial.

  • Metal Contamination: Trace metal ions in the sample or from the HPLC system can chelate with the peptide, leading to tailing. Using a passivated column or adding a chelating agent like EDTA to the mobile phase can help.

Troubleshooting Guide: A Step-by-Step Approach to Better Resolution

This guide provides a systematic approach to diagnosing and resolving issues with this compound peak resolution.

Logical Flow for Troubleshooting Poor Resolution

Troubleshooting_Flow Start Poor this compound Peak Resolution Check_Peak_Shape Assess Peak Shape (Tailing, Fronting, Broadening) Start->Check_Peak_Shape Check_Resolution Measure Resolution (Rs) between this compound and adjacent peaks Start->Check_Resolution Mobile_Phase_Opt Mobile Phase Optimization Check_Peak_Shape->Mobile_Phase_Opt Tailing or Fronting Column_Opt Column Optimization Check_Peak_Shape->Column_Opt Broadening Check_Resolution->Mobile_Phase_Opt Rs < 1.5 Check_Resolution->Column_Opt Rs < 1.5 Instrument_Params Instrument Parameter Adjustment Check_Resolution->Instrument_Params Rs < 1.5 Mobile_Phase_Opt->Column_Opt Issue Persists Good_Resolution Achieved Good Resolution (Rs > 1.5) Mobile_Phase_Opt->Good_Resolution Issue Resolved Column_Opt->Instrument_Params Issue Persists Column_Opt->Good_Resolution Issue Resolved Instrument_Params->Good_Resolution Issue Resolved

Caption: A logical workflow for troubleshooting poor this compound peak resolution.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Action
Peak Tailing Secondary interactions with the stationary phase.Use a highly-deactivated, end-capped C18 column. Consider a phenyl-hexyl column for alternative selectivity.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For peptides, a lower pH (e.g., 2-3) using an additive like formic or trifluoroacetic acid is often effective.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Broad Peaks Low column efficiency.Use a column with a smaller particle size (e.g., < 3 µm) or a longer column.
Extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Sub-optimal flow rate.Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time.[3]
Poor Resolution (Co-elution) Inadequate selectivity.Modify the mobile phase composition. Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope.
Insufficient retention.Decrease the percentage of the organic solvent in the mobile phase to increase the retention time and allow for better separation.
Inappropriate column chemistry.Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano) to alter the selectivity.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Extraction & Dilution) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., 0.05% Formic Acid in Water/ACN) Separation Chromatographic Separation (C18 Column, Gradient Elution) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Optimizing culture conditions for consistent Cyclochlorotine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for consistent cyclochlorotine production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Issue 1: Low or No this compound Yield

Potential Cause Recommended Solution
Suboptimal Culture Medium The composition of the culture medium is critical for mycotoxin production. Agitated red wheat has been shown to be an effective solid-state fermentation substrate for this compound production. For liquid cultures, a modified Wickerham medium or Potato Dextrose Broth (PDB) can be used as a starting point. Systematically optimize carbon and nitrogen sources.
Incorrect pH of the Medium The pH of the culture medium significantly influences fungal growth and mycotoxin biosynthesis. For many Penicillium species, optimal mycotoxin production occurs at a near-neutral pH.[1] It is recommended to measure and adjust the initial pH of the medium to a range of 6.0-7.5 and monitor its change throughout the fermentation process.
Inappropriate Incubation Temperature Talaromyces islandicus growth and this compound production are temperature-dependent. The optimal temperature for growth of most toxigenic fungi is between 20-30°C.[2] Maintain a constant incubation temperature within this range, ideally around 25-27°C.
Inadequate Aeration and Agitation In submerged cultures, proper aeration and agitation are crucial for oxygen supply and nutrient distribution.[3][4] For this compound production, non-shaking conditions have been used for metabolite production, while shaking cultures (e.g., 150 rpm) are suitable for strain maintenance. The optimal balance needs to be determined experimentally.
Genetic Drift or Loss of Production Capability in the Fungal Strain Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. To mitigate this, it is advisable to use fresh cultures from cryopreserved stocks for each experiment. Periodically re-screen your strain for this compound production.
Presence of Contaminants Bacterial or cross-contamination with other fungi can inhibit the growth of Talaromyces islandicus or degrade the produced this compound. Ensure strict aseptic techniques during all stages of culture preparation and handling.

Issue 2: Batch-to-Batch Inconsistency in this compound Yield

Potential Cause Recommended Solution
Variability in Inoculum The age, size, and physiological state of the inoculum can lead to inconsistent fermentation outcomes. Standardize your inoculum preparation by using a consistent number of spores or mycelial plugs from a culture of a specific age.
Inconsistent Media Preparation Minor variations in media components, water quality, or sterilization conditions can affect this compound production. Use high-purity reagents, prepare media in batches when possible, and ensure consistent sterilization times and temperatures.
Fluctuations in Environmental Conditions Variations in incubator temperature, humidity, or shaker speed can lead to inconsistent results. Regularly calibrate and monitor your laboratory equipment to ensure stable operating conditions.
Incomplete Extraction Inefficient extraction of this compound from the culture medium or mycelium will result in variable yield measurements. Ensure the extraction solvent is appropriate (e.g., butanol) and that the extraction process is performed consistently.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for this compound production?

A1: While a universally "optimal" medium has not been defined, studies have shown that agitated red wheat is a highly effective solid-state fermentation substrate.[5][6] For liquid cultures, Potato Dextrose Broth (PDB) and modified Wickerham medium have been used successfully.[7] It is recommended to start with these media and then optimize the specific concentrations of carbon and nitrogen sources for your particular strain and experimental setup.

Q2: What are the ideal pH and temperature for Talaromyces islandicus culture?

A2: The optimal growth temperature for most toxigenic fungi, including Penicillium species from which Talaromyces was segregated, is in the range of 20-30°C.[2] A temperature of 25-27°C is a good starting point. Mycotoxin production is often favored at a neutral pH.[1] Therefore, an initial pH of 6.0-7.5 is recommended. These parameters should be optimized for your specific experimental conditions.

Q3: How can I improve the yield of this compound through media optimization?

A3: A systematic approach like Response Surface Methodology (RSM) can be employed to efficiently optimize media components.[8][9][10][11][12] This involves identifying key variables (e.g., concentrations of different carbon and nitrogen sources), designing a set of experiments to test different combinations of these variables, and then statistically analyzing the results to determine the optimal conditions.

Q4: What is a reliable method for extracting and quantifying this compound?

A4: this compound can be extracted from the culture filtrate using an equal volume of butanol.[13] Further purification can be achieved using column chromatography with resins like Amberlite XAD-16 or Sephadex. For quantification, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.[14][15][16][17]

Q5: My Talaromyces islandicus culture is growing well, but not producing this compound. What could be the reason?

A5: This phenomenon, known as uncoupling of growth and secondary metabolite production, is common in fungi. Several factors could be at play:

  • Suboptimal Culture Conditions: While the conditions may support vegetative growth, they might not be conducive to triggering the biosynthetic pathway for this compound. Key factors to investigate are the specific carbon and nitrogen sources, their ratio, and the presence of inducing trace elements.

  • Gene Silencing: The genes responsible for this compound biosynthesis (the cct gene cluster) might be silenced.

  • Feedback Inhibition: High concentrations of other metabolites could potentially inhibit the this compound biosynthetic pathway.

It is advisable to revisit and optimize the culture conditions, particularly the nutrient composition.

Experimental Protocols

Protocol 1: General Procedure for Culturing Talaromyces islandicus for this compound Production

  • Inoculum Preparation:

    • Grow Talaromyces islandicus on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Solid-State Fermentation:

      • Autoclave 50 g of red wheat in a 250 mL Erlenmeyer flask with an appropriate amount of water to achieve a final moisture content of 40-50%.

      • Inoculate the sterilized wheat with 1 mL of the spore suspension.

      • Incubate at 25°C for 14-21 days with periodic shaking (e.g., once a day) to ensure uniform growth.

    • Submerged Fermentation:

      • Prepare the desired liquid medium (e.g., PDB).

      • Inoculate 100 mL of the sterile medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

      • Incubate at 25°C for 14-21 days under non-shaking or specified agitation conditions.

Protocol 2: this compound Extraction and Quantification

  • Extraction:

    • For liquid cultures, centrifuge the broth to separate the mycelium from the supernatant. For solid-state cultures, add a suitable solvent (e.g., methanol-water) and shake for several hours to extract the metabolites.

    • Extract the supernatant/liquid extract with an equal volume of n-butanol three times.

    • Combine the butanol fractions and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a small volume of methanol for analysis.

  • Quantification by HPLC-MS/MS:

    • Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically used.

    • MS/MS Detection: Monitor for the specific precursor and product ion transitions for this compound.

    • Quantification: Create a calibration curve using a certified this compound standard to quantify the concentration in the samples.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production and Analysis cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis Inoculum Inoculum Preparation (T. islandicus Spore Suspension) Fermentation Fermentation (Solid-state or Submerged) Inoculum->Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Solvent Extraction (e.g., Butanol) Harvest->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC_MS HPLC-MS/MS Analysis Concentration->HPLC_MS Quantification Quantification HPLC_MS->Quantification Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low/No this compound Yield Check_Growth Is T. islandicus growth normal? Start->Check_Growth Check_Contamination Check for Contamination Check_Growth->Check_Contamination No Check_Extraction Review Extraction Protocol Check_Growth->Check_Extraction Yes Check_Culture_Conditions Review Culture Conditions (Medium, pH, Temp, Aeration) Check_Contamination->Check_Culture_Conditions Check_Strain_Viability Check Strain Viability (Use fresh stock) Check_Culture_Conditions->Check_Strain_Viability Optimize_Conditions Optimize Production Conditions (Nutrients, pH, Temp) Check_Strain_Viability->Optimize_Conditions Success Consistent Production Optimize_Conditions->Success Check_Analysis Verify Analytical Method Check_Extraction->Check_Analysis Check_Analysis->Optimize_Conditions Issue Found Check_Analysis->Success No Issue

References

Troubleshooting unexpected results in Cyclochlorotine in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in in vitro assays involving cyclochlorotine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Assay Reproducibility and Inconsistent Results

Question: Why am I seeing high variability and poor reproducibility in my cytotoxicity assays with this compound?

Answer: Inconsistent results in this compound assays can stem from several factors related to its physicochemical properties and handling.

  • Solubility and Precipitation: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable organic solvent before preparing your final dilutions in cell culture medium. Precipitation of the compound during the experiment will lead to inconsistent concentrations and unreliable results. An older study noted the use of dimethyl sulfoxide (DMSO) for in vivo toxicity studies, and a mixture of dimethylformamide (DMF) and tetrahydrofuran for chromatography.[1]

    • Troubleshooting Tip: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower final concentration. Be aware that the solubility of a compound in a solvent can decrease over time, so freshly prepared stock solutions are recommended.[2]

  • Solvent Toxicity: The organic solvent used to dissolve this compound can exert its own cytotoxic effects, especially at higher concentrations. This can confound the interpretation of your results.

    • Troubleshooting Tip: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for this compound) in your experiments. This will help you to distinguish between the cytotoxicity of this compound and that of the solvent. It is recommended to keep the final solvent concentration as low as possible, typically below 0.5%.[3]

    Table 1: Recommended Maximum Solvent Concentrations in Cell Culture

SolventMaximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)≤ 0.5%Can induce cellular differentiation and has various other biological effects.[3][4]
Ethanol≤ 0.5%Less toxic than DMSO for some cell lines.[3]
Methanol≤ 0.5%Generally more toxic than ethanol.
Acetone≤ 0.5%Can be used, but volatility may be an issue.[3]
Dimethylformamide (DMF)≤ 0.1%Generally more toxic than DMSO.[3]
  • Stability in Culture Medium: this compound's stability in cell culture medium over the course of your experiment can affect the results. Degradation of the compound will lead to a decrease in its effective concentration. The stability of components within the cell culture media itself, such as vitamins, can also impact cell health and response to toxins.[5][6]

Unexpected Cytotoxicity Readouts

Question: My MTT assay results show low cytotoxicity, but I observe significant cell death under the microscope. What could be the reason?

Answer: This discrepancy can arise from the principle of the assay you are using. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily cell viability.[7]

  • Interference with MTT Assay:

    • Direct Reduction of MTT: this compound, or its intracellular metabolites, might directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. Antioxidant compounds are known to cause such interference.[8]

    • Inhibition of Formazan Exocytosis: The formazan crystals produced in the MTT assay need to be extruded from the cell before solubilization. If this compound interferes with this process, it could lead to an underestimation of formazan and thus an overestimation of cytotoxicity.

    • Photosensitivity: Some compounds, like porphyrins, can cause light-induced degradation of the formazan product, which would lead to an underestimation of cell viability.[9] While this is not a known property of this compound, it is a potential source of artifact in colorimetric assays.

  • Troubleshooting Workflow for Unexpected MTT Results:

    MTT_Troubleshooting start Unexpected MTT Results microscopy Microscopic Observation (Cell Morphology) start->microscopy trypan_blue Trypan Blue Exclusion Assay (Membrane Integrity) microscopy->trypan_blue Observe Cell Death alternative_assay Use Alternative Cytotoxicity Assay trypan_blue->alternative_assay ldh_assay LDH Assay (Necrosis) alternative_assay->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) alternative_assay->apoptosis_assay confirm_cytotoxicity Confirm Cytotoxicity ldh_assay->confirm_cytotoxicity apoptosis_assay->confirm_cytotoxicity

    Caption: Troubleshooting workflow for unexpected MTT assay results.

Question: My LDH assay shows no cytotoxicity, even at high concentrations of this compound where I expect to see an effect. Why?

Answer: The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, which is a hallmark of necrosis.[10] If this compound induces apoptosis without causing immediate membrane rupture, the LDH assay will not detect cytotoxicity.[11]

  • Troubleshooting Tip: To determine if apoptosis is the primary mode of cell death, use an apoptosis-specific assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[12]

Apoptosis and Oxidative Stress Assays

Question: I am getting ambiguous results in my Annexin V/PI apoptosis assay. How can I improve the quality of my data?

Answer: Ambiguous results in apoptosis assays can be due to several factors.

  • Distinguishing Apoptosis from Necrosis: It's crucial to differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).[12]

  • Cell Debris: Debris from dead cells can sometimes be mistaken for apoptotic bodies in flow cytometry.[13]

    • Troubleshooting Tip: Set your forward and side scatter gates carefully to exclude debris. Always include unstained and single-stained controls to set up your compensation and gates correctly.

  • This compound-Induced Oxidative Stress: Many toxins exert their effects by inducing the production of reactive oxygen species (ROS).[14][15][16][17]

    • Experimental Approach: You can measure intracellular ROS levels using fluorescent probes like DCFDA. Be aware that some compounds can interfere with the fluorescent signal.

  • Signaling Pathway Diagram for this compound-Induced Hepatotoxicity:

    CCT_Pathway CCT This compound CYP450 Cytochrome P450 Metabolism CCT->CYP450 Metabolites Reactive Metabolites CYP450->Metabolites ROS Increased ROS Metabolites->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

    Caption: Putative signaling pathway for this compound-induced hepatotoxicity.

Cell Line-Specific Effects

Question: I see a significant cytotoxic effect of this compound in one hepatocyte cell line but not in another. Is this normal?

Answer: Yes, this is a common observation. The cytotoxicity of mycotoxins can be highly dependent on the cell line used.[18]

  • Metabolic Capacity: Different cell lines have varying levels of metabolic enzymes, such as cytochrome P450s.[19] Since the hepatotoxicity of this compound is influenced by CYP450 metabolism, cell lines with different CYP450 expression profiles will likely show different sensitivities.[20]

  • Genetic Background: The genetic and epigenetic makeup of each cell line will influence its response to toxins.

    • Troubleshooting Tip: When starting a new line of investigation, it is advisable to screen a panel of relevant cell lines to select the most appropriate model for your study. If you are investigating hepatotoxicity, consider using primary human hepatocytes or well-characterized hepatoma cell lines like HepG2 or Huh7.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control and an untreated control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: Incubate for the recommended time at room temperature, protected from light. Measure the absorbance at the recommended wavelength (usually around 490 nm).

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

References

Technical Support Center: Improving the Reproducibility of Cyclochlorotine-Induced Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of cyclochlorotine-induced cytotoxicity assays. By addressing common challenges and providing detailed protocols, this resource aims to support researchers in obtaining consistent and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and its use in cytotoxicity assays.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cyclic pentapeptide mycotoxin produced by Penicillium islandicum.[1] Its primary toxic effect is hepatotoxicity, and it is known to interact with and disrupt the cellular cytoskeleton.[2][3] The hepatotoxicity of this compound is influenced by cytochrome P-450 metabolizing systems within hepatocytes.[2]

Q2: Which cell lines are suitable for studying this compound-induced cytotoxicity?

A2: Given its known hepatotoxicity, human hepatoma cell lines such as HepG2 are highly relevant for studying the cytotoxic effects of this compound.[1] Other cell types like fibroblasts and cardiomyocytes have also been used to investigate its effects on the cytoskeleton.[2] The choice of cell line can significantly impact the cytotoxic response, so it is crucial to select a cell line appropriate for the research question.[4]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound's stability in solution is a critical factor for reproducible results. It is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[5] Working solutions should be freshly prepared from the stock solution for each experiment.

Q4: What are the expected cytotoxic effects of this compound on cells?

A4: this compound has been shown to induce disruption of myofibrils and large accumulations of cytoskeletal proteins like actin and myosin.[2] This disruption of the cytoskeleton can lead to changes in cell morphology, detachment, and ultimately, cell death. The specific mode of cell death, whether apoptosis or necrosis, may be dose- and cell-type dependent and requires further investigation using specific assays.[3]

Section 2: Troubleshooting Guide for Inconsistent Results

This guide provides a structured approach to troubleshooting common issues encountered during this compound cytotoxicity assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells per well.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using the reverse pipetting technique. Avoid seeding cells in the outer wells of the plate, which are prone to the "edge effect".
Inaccurate pipetting of this compound or assay reagents: Errors in dilution or addition of solutions.Calibrate pipettes regularly. Use fresh, properly diluted reagents for each experiment.
This compound precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations.Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring solvent controls are included).
Low or no cytotoxic effect observed Sub-optimal this compound concentration: The concentrations used may be too low to induce a measurable effect.Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your cell line.
Cell line resistance: The chosen cell line may be resistant to the effects of this compound.If possible, test the cytotoxicity in a different, more sensitive cell line. Review literature for known sensitivities of your cell line to other mycotoxins.
Degradation of this compound: The compound may have degraded due to improper storage or handling.Use freshly prepared working solutions from a properly stored stock. Protect the compound from light and repeated freeze-thaw cycles.
High background signal in control wells Contamination: Bacterial, fungal, or mycoplasma contamination in cell cultures.Regularly test cell cultures for contamination. Maintain aseptic techniques during all experimental procedures.
Assay reagent interference: Components of the cell culture medium (e.g., phenol red) or the assay reagents themselves can contribute to background signal.[6]Use a phenol red-free medium if using a colorimetric assay. Include appropriate blank controls (medium only, medium with assay reagent) to subtract background absorbance/fluorescence.
Solvent cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death at the concentration used.Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your cell line.
Inconsistent results between experiments Variations in cell culture conditions: Differences in cell passage number, confluency, or growth phase.Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
Inconsistent incubation times: Variations in the duration of this compound exposure or assay incubation.Strictly adhere to the optimized incubation times for both the treatment and the final assay steps.

Section 3: Detailed Experimental Protocols

This section provides a detailed methodology for a standard MTT cytotoxicity assay, which can be adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored at 4°C in the dark[6]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • 96-well flat-bottom sterile cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to minimize evaporation (the "edge effect").

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 4: Visualizing Experimental Workflows and Signaling Pathways

Diagrams

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_cct Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_cct->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a this compound-Induced Cytotoxicity Assay using MTT.

TroubleshootingFlowchart cluster_variability Troubleshoot Variability cluster_effect Troubleshoot Efficacy cluster_background Troubleshoot Background start Inconsistent Results in Cytotoxicity Assay check_variability High Variability Between Replicates? start->check_variability check_effect Low or No Cytotoxic Effect? check_variability->check_effect No uneven_seeding Review Cell Seeding Protocol check_variability->uneven_seeding Yes check_background High Background Signal? check_effect->check_background No concentration Optimize this compound Concentration check_effect->concentration Yes end Consult Further Resources check_background->end No contamination Check for Microbial Contamination check_background->contamination Yes pipetting_error Calibrate Pipettes uneven_seeding->pipetting_error compound_precip Check for this compound Precipitation pipetting_error->compound_precip compound_precip->end cell_resistance Consider Cell Line Sensitivity concentration->cell_resistance compound_stability Verify this compound Stability cell_resistance->compound_stability compound_stability->end reagent_interference Use Appropriate Blanks contamination->reagent_interference solvent_toxicity Run Solvent Toxicity Control reagent_interference->solvent_toxicity solvent_toxicity->end

Caption: Troubleshooting flowchart for inconsistent cytotoxicity assay results.

SignalingPathways cluster_stimulus Stimulus cluster_cellular_targets Cellular Targets cluster_downstream Downstream Effects cluster_outcome Outcome This compound This compound cytoskeleton Cytoskeleton (Actin Filaments) This compound->cytoskeleton cyp450 Cytochrome P450 This compound->cyp450 morphology_change Cell Morphology Changes cytoskeleton->morphology_change apoptosis Apoptosis cyp450->apoptosis Metabolites may trigger apoptosis necrosis Necrosis cyp450->necrosis Metabolites may trigger necrosis cell_death Cell Death morphology_change->cell_death apoptosis->cell_death necrosis->cell_death

Caption: Putative signaling pathways of this compound-induced cytotoxicity.

References

Methods to remove co-eluting compounds in Cyclochlorotine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for cyclochlorotine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

Issue: Poor peak shape or co-elution with unknown peaks in chromatograms.

Question: My this compound peak is showing significant tailing and is not well-resolved from a neighboring peak. What are the likely causes and how can I fix this?

Answer:

Poor peak shape and co-elution are common issues in the analysis of cyclic peptides like this compound, often stemming from the sample matrix or suboptimal chromatographic conditions. A primary suspect for co-elution in samples derived from Penicillium islandicum is simatoxin , another toxic metabolite produced by this fungus. Other secondary metabolites from the fungus or complex sample matrices (e.g., rice, grains) can also interfere.

Recommended Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering compounds as possible before chromatographic analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup method. For cyclic peptides, reversed-phase SPE cartridges (e.g., C18) are commonly used.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is excellent for removing a wide range of matrix components from food samples.[1][2][3][4]

  • Adjust Chromatographic Conditions: Fine-tuning your HPLC or LC-MS/MS method can significantly improve separation.

    • Mobile Phase Modification: Altering the solvent composition (e.g., acetonitrile/water or methanol/water ratios) or the pH can change the selectivity of your separation. The use of ion-pairing agents like trifluoroacetic acid (TFA) can also improve peak shape for peptides.

    • Stationary Phase Selection: If you are using a standard C18 column, consider trying a different stationary phase chemistry. Phenyl-hexyl columns, for instance, offer different selectivity for aromatic and cyclic compounds. For hydrophobic peptides, a C4 column might provide better retention and separation.[5]

    • Gradient Optimization: A shallower gradient around the elution time of this compound can increase the separation between closely eluting peaks.

    • Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution, but it should be used cautiously as it can also affect analyte stability.

  • Employ Advanced Detection Techniques:

    • High-Resolution Mass Spectrometry (HRMS): This can help distinguish between this compound and co-eluting compounds based on their exact mass, even if they are not chromatographically separated.

    • Tandem Mass Spectrometry (MS/MS): By selecting specific precursor and product ion transitions for this compound, you can achieve highly selective detection and quantification, effectively filtering out signals from co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds I should be aware of when analyzing this compound from Penicillium islandicum cultures?

A1: The most frequently reported co-eluting toxin produced by Penicillium islandicum is simatoxin .[6][7][8][9] Depending on the culture conditions and the substrate, other secondary metabolites may also be present and could potentially co-elute. A comprehensive metabolite profiling of your fungal extract using LC-HRMS is recommended to identify other potential interferences.

Q2: Can you provide a starting point for a sample preparation protocol for this compound analysis in a grain matrix like rice?

A2: Yes, a common approach involves a solvent extraction followed by a cleanup step. Here is a general protocol that can be optimized for your specific needs:

Experimental Protocol: Extraction and Cleanup of this compound from Rice

  • Homogenization: Grind the rice sample to a fine powder to ensure efficient extraction.

  • Extraction:

    • To 5 grams of homogenized rice powder, add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v).

    • Vortex vigorously for 1 minute.

    • Sonication for 30 minutes in a water bath can improve extraction efficiency.[10]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10 v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Q3: What are typical LC-MS/MS parameters for this compound analysis?

A3: While the optimal parameters will depend on your specific instrument, the following table provides a good starting point for method development.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by infusing a this compound standard. Look for the protonated molecule [M+H]+ as the precursor ion.

Q4: How can I confirm the identity of a peak I suspect is a co-eluting compound?

A4: High-Resolution Mass Spectrometry (HRMS) is the most definitive method. By obtaining an accurate mass measurement of the unknown peak, you can predict its elemental composition. This information, combined with fragmentation data from MS/MS, can be used to search databases like PubChem or specialized natural product databases to identify the compound. If a standard for the suspected compound is available, comparing its retention time and mass spectrum to your unknown peak provides definitive confirmation.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagram illustrates a typical workflow for this compound analysis, from sample preparation to data acquisition.

Cyclochlorotine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Grinding) Extraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Cleanup (e.g., SPE or QuEChERS) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Confirmation Identity Confirmation (HRMS, MS/MS) Quantification->Confirmation

Caption: A typical workflow for the analysis of this compound.

References

Enhancing the efficiency of Cyclochlorotine extraction from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Cyclochlorotine extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from solid matrices like grain?

A1: The initial steps typically involve sample preparation, including grinding to a fine, uniform powder to increase the surface area for solvent penetration. This is followed by extraction with an appropriate organic solvent or solvent mixture. The choice of solvent is critical and depends on the specific matrix.

Q2: Which solvents are commonly used for this compound extraction?

A2: Based on literature for similar mycotoxins, common solvents include acetonitrile/water mixtures, butanol, and methanol. The optimal solvent system will depend on the matrix and may require empirical testing to determine the best extraction efficiency.

Q3: What analytical techniques are suitable for the detection and quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a highly sensitive and specific method for the analysis of this compound. Thin-layer chromatography (TLC) can also be used for detection.

Q4: How can I purify the extracted this compound?

A4: Purification can be achieved using techniques such as solid-phase extraction (SPE) to remove interfering matrix components, followed by preparative HPLC for high-purity isolation of this compound.

Troubleshooting Guide

Low Recovery of this compound
IssuePotential CauseRecommended Solution
Incomplete Extraction Inefficient solvent penetration into the matrix.- Ensure the sample is finely and uniformly ground. - Increase the extraction time and/or temperature. - Consider using ultrasound-assisted or microwave-assisted extraction to enhance solvent penetration.
Improper solvent selection.- Test a range of solvents with varying polarities (e.g., acetonitrile, methanol, butanol, and their aqueous mixtures). - Consult literature for solvents used for other cyclic peptides or mycotoxins in similar matrices.
Analyte Loss During Sample Preparation Degradation of this compound.- Avoid high temperatures and exposure to strong acids or bases during extraction and workup. - Store extracts at low temperatures and protect from light.
Inefficient phase transfer during liquid-liquid extraction.- Optimize the pH of the aqueous phase to ensure this compound is in a neutral form for better partitioning into the organic solvent. - Perform multiple extractions with fresh solvent.
Matrix Effects in LC-MS/MS Analysis Ion suppression or enhancement due to co-eluting matrix components.[1][2][3][4][5]- Implement a more effective sample clean-up step (e.g., SPE). - Use a matrix-matched calibration curve for quantification. - Dilute the sample to reduce the concentration of interfering compounds.
High Variability in Results
IssuePotential CauseRecommended Solution
Inconsistent Extraction Non-uniform sample matrix.- Ensure thorough homogenization of the bulk sample before taking analytical portions. Mycotoxins can be unevenly distributed in "hot spots".[6][7][8]
Inconsistent sample preparation.- Standardize all steps of the extraction protocol, including grinding time, solvent volumes, and extraction duration.
Instrumental Variability Fluctuations in LC-MS/MS performance.- Regularly perform system suitability tests to ensure consistent instrument performance. - Use an internal standard to correct for variations in injection volume and instrument response.

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Grain

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation:

    • Grind a representative sample of the grain (e.g., rice, wheat) to a fine powder (e.g., passing through a 1 mm sieve).

    • Accurately weigh 5 g of the homogenized powder into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an acetonitrile/water (80:20, v/v) solution to the centrifuge tube.

    • Vortex vigorously for 1 minute to ensure the entire sample is wetted.

    • Shake on a mechanical shaker at room temperature for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Sample Clean-up (using Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HPLC Purification of this compound

This protocol provides a general method for the purification of peptides and should be adapted for this compound.

  • Sample Preparation:

    • Dissolve the crude, dried extract containing this compound in a small volume of the initial HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A starting condition of 80% A and 20% B, with a linear gradient to 100% B over 30 minutes. The gradient should be optimized based on the retention time of this compound.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound (typically around 214 nm for peptide bonds).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest.

    • Analyze the collected fractions by LC-MS/MS to confirm the presence and purity of this compound.

    • Pool the pure fractions and evaporate the solvent.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis A 1. Sample Grinding B 2. Solvent Extraction (e.g., Acetonitrile/Water) A->B C 3. Centrifugation B->C D 4. Solid-Phase Extraction (SPE) C->D Supernatant E 5. Elution D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis F->G

Caption: Workflow for this compound extraction, clean-up, and analysis.

Conceptual Pathway of this compound Detoxification in the Liver

Detoxification_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound (Lipophilic) B Cytochrome P450 Enzymes A->B C Metabolite (More polar) B->C Oxidation/ Hydroxylation D Conjugation Enzymes (e.g., GST) C->D E Conjugated Metabolite (Water-soluble) D->E Conjugation (e.g., with Glutathione) F Excretion (Urine/Bile) E->F

Caption: Role of Cytochrome P450 in this compound detoxification.[9][10][11][12][13]

References

Overcoming challenges in the genetic manipulation of Talaromyces islandicus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the genetic manipulation of Talaromyces islandicus. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges in their experiments. While direct protocols for T. islandicus are limited in published literature, the methodologies presented here are based on established techniques for closely related Talaromyces species and other filamentous fungi, and should serve as a strong starting point for developing an optimized workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for genetic transformation of Talaromyces islandicus?

A1: The most widely used method for filamentous fungi, including Talaromyces species, is the Polyethylene Glycol (PEG)-mediated protoplast transformation.[1][2][3] This technique is favored due to its high efficiency (when optimized), low equipment requirements, and straightforward protocols.[1] It involves the enzymatic removal of the fungal cell wall to generate protoplasts, followed by the introduction of foreign DNA facilitated by PEG and calcium ions.

Q2: My transformation efficiency is very low. What are the critical factors I should focus on optimizing?

A2: Low transformation efficiency is a common issue. The most critical step is the preparation of high-quality protoplasts in sufficient quantity.[4] Key factors that significantly influence the outcome include:

  • Mycelial Age: Young, actively growing hyphae are more susceptible to enzymatic digestion.[5][6]

  • Enzyme Cocktail: The choice and concentration of cell wall-lysing enzymes are crucial and species-specific.[1][7]

  • Osmotic Stabilizer: Maintaining osmotic pressure is essential to prevent protoplast lysis.[5][7]

  • PEG Concentration and Molecular Weight: The concentration and size of PEG molecules affect the fusion of DNA with the protoplast membrane.[8]

Q3: Which selectable markers are effective for T. islandicus transformation?

A3: Dominant selectable markers are preferred as they do not require the creation of auxotrophic mutant strains. The most commonly used markers for filamentous fungi are those conferring resistance to antibiotics. Hygromycin B phosphotransferase (hph) is widely effective, with typical selection concentrations ranging from 50 to 400 µg/mL.[1] The phleomycin resistance gene (ble) has also been successfully used in other Talaromyces species.[9]

Q4: I am trying to perform a gene knockout, but I mostly get random integrations. How can I increase the frequency of homologous recombination?

A4: The predominance of the Non-Homologous End-Joining (NHEJ) DNA repair pathway is a major barrier to efficient gene targeting in many filamentous fungi. The most effective modern solution is the use of the CRISPR-Cas9 system.[10][11] By creating a specific double-strand break at the target locus, the CRISPR-Cas9 system forces the cell to use the Homologous Recombination (HR) pathway for repair when a donor DNA template with homologous arms is provided.[10][12] Co-transforming a CRISPR-Cas9 vector with a gene-targeting substrate has been shown to dramatically increase the efficiency of precise gene deletions in Talaromyces species.[10][12]

Q5: Can CRISPR-Cas9 be applied to T. islandicus?

A5: Yes, CRISPR-Cas9 systems have been successfully adapted for use in several filamentous fungi, including Talaromyces atroroseus and Talaromyces pinophilus.[10][12][13][14] The system typically involves co-transforming the protoplasts with two plasmids: one containing the Cas9 nuclease and the gene for a single guide RNA (sgRNA) targeting the gene of interest, and a second circular plasmid serving as the repair template for gene deletion or modification.[10][12] This approach has been shown to be highly effective.[10]

Troubleshooting Guide

This guide addresses specific problems that may arise during the transformation process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Protoplast Yield 1. Mycelia are too old; cell walls are resistant to digestion.[5][6]Use young, actively growing mycelia (e.g., cultured for 24-48 hours).[5][6]
2. Ineffective enzyme mixture or concentration.[1][7]Test different enzyme combinations (e.g., Lysing Enzymes from Trichoderma harzianum, Driselase, Cellulase) and concentrations.[5]
3. Suboptimal enzymatic digestion time or temperature.[4]Create a time-course experiment (e.g., 2, 3, 4 hours) to find the optimal incubation time. Check protoplast release microscopically.
Protoplasts Lyse After Digestion 1. Osmotic stabilizer concentration is incorrect.Optimize the molarity of the osmotic stabilizer (e.g., Sorbitol, Mannitol, NaCl, KCl) in all solutions. A common starting point is 0.6 M to 1.2 M.[2]
2. Excessive mechanical stress during handling.Handle protoplasts gently. Use wide-bore pipette tips and centrifuge at low speeds (e.g., 2,000-3,000 x g).[2]
No Colonies on Selection Plates 1. Protoplasts are not viable or unable to regenerate.Always plate a small aliquot of protoplasts on non-selective regeneration medium to calculate the regeneration rate. A low rate (<1%) indicates a problem with protoplast health.[5]
2. Transformation failed (DNA did not enter cells).Verify the quality and quantity of your plasmid DNA. Optimize the PEG concentration (25-40%) and incubation time (15-20 min).[1][10]
3. Selection agent concentration is too high.Perform a kill curve experiment with wild-type protoplasts to determine the minimum inhibitory concentration (MIC) of the selective agent (e.g., hygromycin B).[1]
4. No DNA control also has no colonies.This points to a problem with protoplast viability or the regeneration medium itself.[15]
High Number of Abortive Colonies or Background Growth 1. Selection agent concentration is too low.Re-evaluate the MIC and slightly increase the concentration of the selective agent in the overlay or plates.
2. Insufficient recovery time before applying selection.Allow protoplasts to regenerate for a sufficient period (e.g., overnight) on non-selective medium before applying the selection agent via an agar overlay.[10][15]
Low Gene Targeting Efficiency (for Knockouts) 1. NHEJ pathway is dominant over homologous recombination.Utilize the CRISPR-Cas9 system to create a targeted double-strand break, which significantly boosts homologous recombination efficiency.[10][16]
2. Homology arms on the donor DNA are too short.Ensure homology arms are of sufficient length, typically around 1 kb on each side for filamentous fungi.[13]
3. Linearized vs. Circular Donor DNA.For CRISPR-Cas9 mediated editing, a circular plasmid containing the deletion cassette can be used effectively as the repair template.[10][12]

Quantitative Data Summary

Table 1: Common Dominant Selectable Markers
Marker GeneResistance ToOrganismTypical ConcentrationReference
hphHygromycin BCordyceps cicadae100 µg/mL[1]
hphHygromycin BTalaromyces atroroseus300 µg/mL[10]
blePhleomycinTalaromyces sp. CL240Not specified[9]
nptIIGeneticin (G418)Pleurotus eryngii800 µg/mL[17]
Table 2: Factors Influencing Protoplast Yield and Transformation Efficiency
ParameterOrganismOptimized ConditionOutcomeReference
Mycelial Age Eutypella sp.24 hours1.17 x 10⁶ protoplasts/mL[5][6]
Enzyme Conc. Gaeumannomyces tritici1.4% Lysing Enzyme9.83 x 10⁷ protoplasts/mL[4]
Osmotic Stabilizer Eutypella sp.0.75 M NaCl6.15 x 10⁶ protoplasts/mL[5][6]
Protoplast Conc. Filamentous Fungi (General)1 x 10⁷ protoplasts/mLOptimal for transformation[4][8]
PEG Molecular Weight Pseudogymnoascus verrucosusPEG 3350Highest transformation efficiency[8]
DNA Amount Pseudogymnoascus verrucosus5 µg15.87 transformants/µg DNA[8]
Transformation Efficiency Gaeumannomyces triticiOptimized Protocol46–54 transformants/µg DNA[4]

Visualizations and Workflows

Diagram 1: Protoplast-Mediated Transformation Workflow

G cluster_prep Protoplast Preparation cluster_trans Transformation cluster_regen Regeneration & Selection Spore Spore Inoculation Mycelia Mycelial Growth (24-48h) Spore->Mycelia Harvest Harvest & Wash Mycelia Mycelia->Harvest Enzyme Enzymatic Digestion (Lyticase, Driselase, etc.) + Osmotic Stabilizer Harvest->Enzyme Filter Filter & Purify Protoplasts Enzyme->Filter Quantify Quantify & Check Viability Filter->Quantify Mix Mix Protoplasts with DNA Quantify->Mix AddPEG Add PEG/CaCl2 Incubate on Ice Mix->AddPEG Incubate Incubate at RT AddPEG->Incubate Wash Wash & Resuspend in STC Buffer Incubate->Wash Plate Plate on Regeneration Medium (RM) in Top Agar Wash->Plate Regenerate Incubate (24h) Allow Cell Wall Regeneration Plate->Regenerate Overlay Overlay with RM + Selective Agent Regenerate->Overlay IncubateFinal Incubate (5-10 days) Until Colonies Appear Overlay->IncubateFinal Verify Isolate & Verify Transformants (PCR) IncubateFinal->Verify

Caption: Workflow for PEG-mediated transformation of Talaromyces islandicus.

Diagram 2: Troubleshooting Low Transformation Efficiency

G Start Start: Low/No Transformants CheckControl Check Control Plate: (Protoplasts on non-selective media) Start->CheckControl NoRegen Problem: Protoplast Viability / Regeneration CheckControl->NoRegen No/Few Colonies GoodRegen Protoplasts are viable. Problem is with DNA uptake or selection. CheckControl->GoodRegen Good Regeneration TroubleshootProtoplast Optimize Protoplast Prep: 1. Use younger mycelia 2. Adjust enzyme concentration/time 3. Check osmotic stabilizer NoRegen->TroubleshootProtoplast TroubleshootTransform Optimize Transformation: 1. Verify DNA quality/quantity 2. Optimize PEG concentration 3. Check CaCl2 concentration GoodRegen->TroubleshootTransform TroubleshootSelection Optimize Selection: 1. Perform kill curve for antibiotic 2. Adjust selection concentration 3. Increase recovery time before selection GoodRegen->TroubleshootSelection G cluster_input Components Introduced into Protoplast cluster_process Intracellular Process cluster_output Result Cas9 Cas9-sgRNA Expression Plasmid Complex Cas9-sgRNA Complex Forms Cas9->Complex Donor Donor DNA Plasmid (Marker + Homology Arms) HR Homologous Recombination (HR) repairs DSB using Donor DNA Donor->HR Target Complex binds to Target Gene Locus Complex->Target Cleavage Cas9 creates Double- Strand Break (DSB) Target->Cleavage Cleavage->HR Result Target Gene is Replaced by Selectable Marker HR->Result

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Cyclochlorotine and Astin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of two classes of cyclic peptides: the mycotoxin cyclochlorotine and the plant-derived astin compounds. While structurally similar, these compounds exhibit distinct biological activities, offering a compelling case study in how subtle molecular modifications can dramatically alter biological outcomes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and SAR principles.

Introduction: A Tale of Two Cyclic Peptides

This compound and astins are cyclic pentapeptides that share a common structural scaffold but diverge significantly in their biological effects. This compound, a mycotoxin produced by Penicillium islandicum, is primarily known for its hepatotoxicity and carcinogenic properties[1][2]. In contrast, astins, isolated from the roots of Aster tataricus, have garnered interest for their antineoplastic activities[3]. Understanding the SAR of these compounds is crucial for mitigating the toxic effects of this compound and for the potential development of astin-based anticancer therapeutics.

Comparative Biological Activity and Quantitative Data

While comprehensive, directly comparative quantitative data for a wide range of this compound and astin analogs is limited in the public domain, this section compiles available data to illustrate their differing biological effects.

Table 1: Comparative Cytotoxicity of Astin Analogs

CompoundCell LineAssayIC50 (µM)Reference
Synthetic Cyclic Astin AnalogNPA (human papillary thyroid carcinoma)MTT AssayNot specified, but showed significant inhibition[4]
Acyclic Astin AnalogNPA (human papillary thyroid carcinoma)MTT AssayNo significant inhibition[4]
Erianin Analog 35 Hepatocellular Carcinoma CellsNot Specified0.01515[5]
Erianin Analog 36 Hepatocellular Carcinoma CellsNot Specified0.01005[5]

Note: The provided data for Erianin analogues, while not direct astin compounds, offer insights into the potency of related natural product derivatives against cancer cells.

Structure-Activity Relationship (SAR) Analysis

The biological activities of both this compound and astin are intrinsically linked to their chemical structures. Key structural features dictate their targets and mechanisms of action.

The Crucial Role of the Cyclic Structure in Astins

A recurring theme in the study of astins is the necessity of the cyclic peptide backbone for their antitumor activity. Linearized astin analogs have been shown to be devoid of significant cytotoxic effects, suggesting that the rigid, cyclic conformation is essential for binding to its biological target and initiating the apoptotic cascade[4].

The Dichlorinated Proline Residue in Astins

The presence of a β,γ-dichlorinated proline residue is a unique feature of many naturally occurring astins and is considered to be a significant contributor to their antineoplastic activity[3]. While the precise role of the chlorine atoms is not fully elucidated, they likely influence the compound's conformation and electronic properties, potentially enhancing its interaction with target proteins.

This compound's Hepatotoxicity and Structural Determinants

The hepatotoxicity of this compound is a key area of study. While specific SAR studies on a wide range of this compound analogs are not abundant, it is understood that its interaction with the actin cytoskeleton is a primary mechanism of its toxicity[2]. Modifications to the cyclic peptide structure that alter its ability to bind to and stabilize actin filaments would likely impact its toxic profile. Dehalogenation of this compound has been shown to inactivate its hepatotoxic effects, indicating the importance of the chlorine atoms for its toxicity[6].

Mechanisms of Action

Astin Compounds: Induction of Caspase-Mediated Apoptosis

Synthetic cyclic astin analogs have been demonstrated to induce apoptosis in cancer cells through the activation of a caspase cascade. This signaling pathway involves the sequential activation of caspase-8, an initiator caspase, followed by the activation of caspase-9 and the executioner caspase-3. This ultimately leads to the dismantling of the cell and programmed cell death.

Astin_Apoptosis_Pathway Astin Cyclic Astin Analog Caspase8 Caspase-8 (Initiator) Astin->Caspase8 activates Caspase9 Caspase-9 Caspase8->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to Cyclochlorotine_Actin_Pathway cluster_0 Normal Actin Dynamics G_Actin G-Actin (monomers) F_Actin F-Actin (filaments) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization This compound This compound Accelerated_Polymerization Accelerated Polymerization This compound->Accelerated_Polymerization Filament_Stabilization Filament Stabilization This compound->Filament_Stabilization Cytoskeletal_Disruption Cytoskeletal Disruption (Blebbing, Cell Shape Change) Accelerated_Polymerization->Cytoskeletal_Disruption Filament_Stabilization->Cytoskeletal_Disruption Hepatotoxicity Hepatotoxicity Cytoskeletal_Disruption->Hepatotoxicity SAR_Logic cluster_Astin Astin SAR cluster_this compound This compound SAR Astin_Core Cyclic Pentapeptide Core Cyclic Cyclic Structure Astin_Core->Cyclic Dichloroproline Dichlorinated Proline Astin_Core->Dichloroproline Antitumor_Activity Antitumor Activity Cyclic->Antitumor_Activity Acyclic Acyclic Structure No_Antitumor_Activity Loss of Antitumor Activity Acyclic->No_Antitumor_Activity Dichloroproline->Antitumor_Activity enhances Unsubstituted_Proline Unsubstituted Proline Unsubstituted_Proline->Antitumor_Activity reduced activity Cyclo_Core Cyclic Pentapeptide Core Chlorination Chlorination Cyclo_Core->Chlorination Hepatotoxicity_SAR Hepatotoxicity Chlorination->Hepatotoxicity_SAR Dehalogenation Dehalogenation Inactivation Inactivation Dehalogenation->Inactivation

References

Comparative Toxicology of Cyclochlorotine and Other Penicillium Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive toxicological comparison of cyclochlorotine with other prominent mycotoxins produced by Penicillium species, namely patulin, citrinin, and penicillic acid. The information is intended for researchers, scientists, and drug development professionals engaged in mycotoxin research and safety assessment. This document summarizes key toxicological data, details experimental methodologies for cytotoxicity assessment, and visualizes the molecular signaling pathways affected by these toxins.

Executive Summary

This compound, a hepatotoxic cyclic peptide produced by Penicillium islandicum, is a notable mycotoxin due to its potent effects on the liver. This guide places the toxicology of this compound in the context of other significant Penicillium mycotoxins. Patulin is commonly found in rotting apples and is known for its gastrointestinal and immunotoxic effects. Citrinin is a nephrotoxin that targets the kidneys, while penicillic acid exhibits a broader range of toxic effects, including hepatotoxicity and cytotoxicity. Understanding the comparative toxicology of these compounds is crucial for risk assessment and the development of mitigation strategies.

Quantitative Toxicological Data

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Primary Target Organ(s)
This compound Mouse, Rat-Data not availableLiver
Patulin MouseOral20 - 100[1][2][3]Gastrointestinal tract, Immune system[2]
RatOral20 - 100[1][2][3]Gastrointestinal tract, Immune system[2]
Citrinin RabbitOral134[4]Kidney[4]
RatOral50Kidney
Penicillic Acid MouseOral600[4][5]Liver, Immune system
RatIntraperitoneal90[4]Liver, Immune system

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of these mycotoxins are mediated by their interference with various cellular processes and signaling pathways.

This compound: The primary mechanism of this compound-induced hepatotoxicity involves the disruption of the actin cytoskeleton. This mycotoxin accelerates actin polymerization, leading to a disorganized microfilament network and subsequent bleb formation on the hepatocyte surface. This disruption of the cellular architecture is a key event in its toxic action. The signaling pathway leading to this cytoskeletal disruption likely involves the modulation of Rho family GTPases, which are master regulators of actin dynamics.

G cluster_0 This compound-Induced Actin Cytoskeleton Disruption This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell RhoGTPases Rho GTPases (Rho, Rac, Cdc42) CellMembrane->RhoGTPases Activates/Modulates ActinPolymerization Actin Polymerization (Accelerated) RhoGTPases->ActinPolymerization MicrofilamentReorganization Microfilament Reorganization ActinPolymerization->MicrofilamentReorganization BlebFormation Bleb Formation MicrofilamentReorganization->BlebFormation Hepatotoxicity Hepatotoxicity BlebFormation->Hepatotoxicity

This compound's impact on the actin cytoskeleton.

Patulin: Patulin exerts its toxicity through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically the p38 and c-Jun N-terminal kinase (JNK) pathways. This activation leads to downstream cellular responses, including apoptosis and inflammation, contributing to its gastrointestinal toxicity.

G cluster_1 Patulin-Induced MAPK Signaling Activation Patulin Patulin CellularStress Cellular Stress Patulin->CellularStress p38_MAPK p38 MAPK CellularStress->p38_MAPK JNK JNK CellularStress->JNK Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation JNK->Inflammation GastrointestinalToxicity Gastrointestinal Toxicity Apoptosis->GastrointestinalToxicity Inflammation->GastrointestinalToxicity

Patulin's activation of MAPK signaling pathways.

Citrinin: Citrinin's nephrotoxicity is linked to the induction of oxidative stress and apoptosis in renal cells. It activates the MAPK pathways, including ERK1/2 and JNK, which in turn trigger downstream events leading to programmed cell death.

G cluster_2 Citrinin-Induced Apoptosis in Renal Cells Citrinin Citrinin OxidativeStress Oxidative Stress Citrinin->OxidativeStress MAPK_Activation MAPK Activation (ERK1/2, JNK) OxidativeStress->MAPK_Activation CaspaseActivation Caspase Activation MAPK_Activation->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity

Citrinin's induction of apoptosis in renal cells.

Penicillic Acid: Penicillic acid induces apoptosis through the Fas-mediated extrinsic pathway. It inhibits the self-processing of pro-caspase-8 in the death-inducing signaling complex (DISC), a critical step in the initiation of this apoptotic cascade.

G cluster_3 Penicillic Acid-Induced Inhibition of Apoptosis PenicillicAcid PenicillicAcid ProCaspase8 Pro-caspase-8 Self-processing PenicillicAcid->ProCaspase8 inhibits FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC DISC->ProCaspase8 Caspase8 Active Caspase-8 ProCaspase8->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Penicillic acid's inhibition of Fas-mediated apoptosis.

Experimental Protocols: Cytotoxicity Assessment

A common method to assess the cytotoxicity of mycotoxins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow

The following diagram outlines the key steps in a typical MTT cytotoxicity assay.

G cluster_4 MTT Cytotoxicity Assay Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_cells Incubate for 24h (allow attachment) plate_cells->incubate_cells treat_cells Treat cells with mycotoxin dilutions incubate_cells->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (allow formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (calculate % viability) read_absorbance->analyze_data end End analyze_data->end

A generalized workflow for the MTT cytotoxicity assay.
Detailed Methodology for MTT Assay

  • Cell Seeding:

    • Culture appropriate cells (e.g., HepG2 for hepatotoxicity studies, HEK293 for nephrotoxicity studies) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Mycotoxin Treatment:

    • Prepare serial dilutions of the mycotoxins (this compound, patulin, citrinin, penicillic acid) in culture medium. Suggested starting concentration ranges based on known toxicities are 1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the mycotoxin dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins, e.g., DMSO, at a final concentration not exceeding 0.1%).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the mycotoxin concentration to generate a dose-response curve and determine the IC50 value (the concentration of mycotoxin that inhibits 50% of cell viability).

Conclusion

This guide provides a comparative overview of the toxicology of this compound and other significant Penicillium mycotoxins. While sharing a common fungal origin, these toxins exhibit distinct toxicological profiles, target organs, and mechanisms of action. The provided data and experimental protocols offer a valuable resource for researchers in the field. Further investigation into the quantitative oral toxicity of this compound and the intricate details of its interaction with the actin cytoskeleton signaling pathway is warranted to fully understand its toxicological potential.

References

Validating Cyclochlorotine-Induced Cytotoxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of cyclochlorotine, a mycotoxin produced by Penicillium islandicum, with well-established hepatotoxins.[1][2] It is intended for researchers, scientists, and drug development professionals investigating hepatotoxicity. The document outlines experimental protocols for key cytotoxicity assays and presents available data to benchmark the activity of this compound against known liver toxicants.

Introduction to this compound and Comparative Hepatotoxins

This compound is a cyclic peptide mycotoxin recognized for its hepatotoxic properties.[1][2] Its mechanism of action is linked to the disruption of the cellular cytoskeleton, specifically by accelerating the polymerization and stabilization of actin filaments.[1] This interference with actin dynamics leads to morphological changes in hepatocytes, such as bleb formation, and ultimately contributes to cell death.[1] The hepatotoxicity of this compound is also influenced by the cytochrome P-450 metabolic system.[2]

For comparative validation, this guide focuses on two well-characterized hepatotoxins:

  • Acetaminophen (APAP): A widely used analgesic that, at high doses, causes severe liver damage. Its toxicity is mediated by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione and induces oxidative stress and mitochondrial dysfunction.

  • Tamoxifen: A selective estrogen receptor modulator used in breast cancer therapy, which has been associated with hepatotoxicity, including steatosis, hepatitis, and in rare cases, hepatocellular carcinoma. Its cytotoxic effects in liver cells are linked to the induction of apoptosis.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineEndpointConcentration / IC50Citation(s)
This compound Primary Rat HepatocytesBleb formation and microfilament changes1.0 µg/mL[1]
Acceleration of actin polymerization2.5 ng/mL - 2.5 µg/mL[1]
Acetaminophen HepG2Cell Viability (MTT Assay)~5-10 mM (24h)
Tamoxifen HepG2Cell Viability (MTT Assay)~15-25 µM (48-72h)

Experimental Protocols

Detailed methodologies for assessing the cytotoxicity of this compound and other hepatotoxins are provided below.

Cell Culture
  • Cell Line: HepG2 (human hepatocellular carcinoma) cells are a suitable in vitro model for hepatotoxicity studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Treatment with Hepatotoxins
  • Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound, acetaminophen, and tamoxifen in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each compound in the culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the hepatotoxins.

  • Include a vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only).

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • After the treatment period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC Apoptosis Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced cytotoxicity and a typical experimental workflow.

G cluster_0 Experimental Workflow A HepG2 Cell Culture B Treatment with Hepatotoxins A->B C Cytotoxicity Assays (MTT, LDH, Apoptosis) B->C D Data Analysis C->D

Caption: A simplified workflow for assessing hepatotoxicity in vitro.

G cluster_1 Proposed this compound Cytotoxicity Pathway CC This compound Actin Actin Polymerization & Stabilization CC->Actin Cytoskeleton Cytoskeletal Disruption & Bleb Formation Actin->Cytoskeleton Stress Cellular Stress (ER Stress, Oxidative Stress) Cytoskeleton->Stress Mito Mitochondrial Dysfunction Stress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A putative signaling pathway for this compound-induced cytotoxicity.

References

Cross-Validation of Analytical Methods for Cyclochlorotine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Cyclochlorotine, a hepatotoxic mycotoxin produced by Penicillium islandicum. The cross-validation of these methods is crucial for accurate risk assessment and to ensure the safety of food and feed products. This document outlines the performance of key analytical techniques, details experimental protocols, and illustrates the toxicological pathway of this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, sample matrix, throughput, and cost. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method suitable for complex matrices. Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective screening tool. Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput method, though its availability for this compound is limited.

Due to a lack of direct cross-validation studies in the published literature, the following table summarizes typical performance characteristics for these methods based on their application to other mycotoxins. It is important to note that these values are indicative and would require validation specifically for this compound.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Precision (RSD)Accuracy (Recovery %)
HPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detectionLow ng/g to µg/kgLow ng/g to µg/kg>0.99<15%80-120%
TLC Separation on a solid phase with visualizationng to µg per spotng to µg per spotVariable10-30%Semi-quantitative
ELISA Antigen-antibody reaction with enzymatic signal amplificationpg/mL to ng/mLpg/mL to ng/mL>0.98<15%70-130%

Experimental Protocols

Detailed methodologies are essential for the reproducibility of results. The following are generalized protocols for the analysis of mycotoxins, which can be adapted for this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

1. Sample Preparation (Extraction):

  • Homogenize 5 g of the sample (e.g., grain, feed) with 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) for 3 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound would need to be determined by infusion of a standard.

  • Ion Source Parameters: Optimized for this compound signal (e.g., capillary voltage, source temperature, gas flows).

Thin-Layer Chromatography (TLC)

1. Sample Preparation (Extraction and Clean-up):

  • Extract the sample as described for HPLC-MS/MS.

  • For cleaner extracts, a solid-phase extraction (SPE) clean-up step may be necessary.

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A solvent system capable of separating this compound from matrix components (e.g., a mixture of chloroform, acetone, and isopropanol). The optimal ratio needs to be determined experimentally.

3. Spotting, Development, and Visualization:

  • Apply 5-10 µL of the extracted sample and a this compound standard to the TLC plate.

  • Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top.

  • Dry the plate and visualize the spots under UV light (254 nm and/or 366 nm).

  • Specific staining reagents can also be used for visualization if this compound reacts with them. The retardation factor (Rf) of the sample spot is compared to that of the standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

As no commercial ELISA kits are currently available for this compound, this section outlines a general procedure for a competitive ELISA, which is a common format for mycotoxin analysis.

1. Procedure:

  • Coat a microtiter plate with antibodies specific to this compound.

  • Prepare sample extracts and a series of this compound standards.

  • Add the standards and samples to the wells, followed by the addition of an enzyme-conjugated this compound.

  • During incubation, the free this compound in the sample/standard and the enzyme-conjugated this compound compete for binding to the antibodies on the plate.

  • Wash the plate to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a plate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Toxicological Pathway of this compound

This compound is a known hepatotoxin that exerts its toxic effects primarily through the disruption of the actin cytoskeleton.[1][2] This disruption leads to morphological changes in liver cells, including bleb formation and alterations to microfilaments.[2]

Cyclochlorotine_Signaling_Pathway cluster_cell Hepatocyte CCT This compound Membrane Cell Membrane CCT->Membrane Enters Cell Actin G-Actin CCT->Actin Accelerates Polymerization RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Membrane->RhoGTPases F_Actin F-Actin (Filaments) Actin->F_Actin Polymerization Disruption Cytoskeletal Disruption F_Actin->Disruption RhoGTPases->Actin Regulates Blebbing Membrane Blebbing Disruption->Blebbing Hepatotoxicity Hepatotoxicity Blebbing->Hepatotoxicity

Caption: this compound's proposed signaling pathway in hepatocytes.

The signaling cascade likely involves the modulation of Rho GTPases, which are key regulators of actin dynamics. This compound appears to accelerate the polymerization of G-actin into F-actin filaments, leading to a disorganized cytoskeleton.[2] This cytoskeletal disruption results in the loss of cell integrity, membrane blebbing, and ultimately, hepatotoxicity.

Conclusion

The cross-validation of analytical methods is paramount for the reliable detection and quantification of this compound. While HPLC-MS/MS offers the highest sensitivity and specificity, TLC provides a valuable screening tool. The development of a specific ELISA would greatly enhance high-throughput screening capabilities. Understanding the toxicological pathway of this compound, particularly its effects on the actin cytoskeleton, is crucial for assessing its health risks and developing potential mitigation strategies. Further research is needed to establish validated, method-specific performance data for this compound to ensure robust and comparable analytical results across different laboratories.

References

Aflatoxin B1 vs. Cyclochlorotine: A Comparative Analysis of Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A stark contrast in carcinogenic classification and mechanism defines the risk profiles of Aflatoxin B1 and Cyclochlorotine. While Aflatoxin B1 is a potent, well-established human carcinogen, the carcinogenicity of this compound in humans remains unproven. This guide provides a detailed comparison of their carcinogenic potential, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Aflatoxin B1, a mycotoxin produced by Aspergillus species, is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. In stark contrast, this compound, a mycotoxin from Penicillium islandicum, is categorized as a Group 3 carcinogen, indicating that it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence.[1][2] This fundamental difference in classification underscores the significantly greater and more established carcinogenic risk associated with Aflatoxin B1.

Quantitative Comparison of Carcinogenic and Toxic Potency

The carcinogenic potency of Aflatoxin B1 is well-documented, with a Tumorigenic Dose 50 (TD50) of 3.2 µg/kg body weight per day in rats.[3][4] The TD50 is the daily dose rate that, if administered chronically for a standard lifespan, would cause tumors in half of the test animals. In contrast, a specific TD50 value for this compound has not been established, reflecting the limited quantitative data on its carcinogenic potential. However, studies have demonstrated its ability to induce liver tumors in mice at chronic exposure levels.[5][6]

The acute toxicity of these compounds also differs. The oral median lethal dose (LD50) for Aflatoxin B1 in male rats is reported as 7.2 mg/kg, while for this compound in mice, it is approximately 6.55 mg/kg via intraperitoneal administration, with oral toxicity expected to be lower.[4]

ParameterAflatoxin B1This compoundReference(s)
IARC Classification Group 1 (Carcinogenic to humans)Group 3 (Not classifiable)[1][2]
TD50 (rat) 3.2 µg/kg bw/dayNot established[3][4]
Primary Target Organ LiverLiver[3][5]
Tumor Type Hepatocellular carcinomaLiver neoplasms (adenomas and carcinomas)[3][5][6]
LD50 (oral, male rat) 7.2 mg/kgNot established[4]
LD50 (i.p., mouse) Not available~6.55 mg/kg

Mechanisms of Carcinogenic Action

The carcinogenic mechanisms of Aflatoxin B1 and this compound are distinctly different, which is a key factor in their disparate IARC classifications.

Aflatoxin B1: A Genotoxic Carcinogen

Aflatoxin B1 is a classic example of a genotoxic carcinogen. Its carcinogenicity is initiated by metabolic activation, primarily in the liver, by cytochrome P450 (CYP450) enzymes. This process converts Aflatoxin B1 into a highly reactive intermediate, Aflatoxin B1-8,9-exo-epoxide. This epoxide readily binds to DNA, forming adducts, with the most prominent being Aflatoxin B1-N7-guanine (AFB1-N7-Gua).[7][8] This DNA adduct is unstable and can lead to G to T transversion mutations, particularly in the p53 tumor suppressor gene, a critical event in the development of hepatocellular carcinoma.[3][9]

AflatoxinB1_Carcinogenesis AFB1 Aflatoxin B1 CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP3A4) AFB1->CYP450 Metabolic Activation Epoxide Aflatoxin B1-8,9-exo-epoxide (Reactive Intermediate) CYP450->Epoxide DNA DNA Epoxide->DNA Covalent Binding Adduct AFB1-N7-Gua DNA Adduct DNA->Adduct Mutation G to T Transversion (p53 gene) Adduct->Mutation Replication Error HCC Hepatocellular Carcinoma Mutation->HCC Initiation of Carcinogenesis

Fig. 1: Carcinogenic mechanism of Aflatoxin B1.
This compound: A Potentially Non-Genotoxic Mechanism

The carcinogenic mechanism of this compound is not as well understood and is thought to be primarily non-genotoxic. While its hepatotoxicity is also dependent on metabolism by cytochrome P-450 enzymes, it does not appear to directly interact with DNA in the same manner as Aflatoxin B1.[7][10] Instead, the toxicity of this compound is linked to its ability to disrupt the actin cytoskeleton of liver cells.[11] This disruption of the cellular framework can lead to cell injury, chronic inflammation, and regenerative proliferation, which are known promoters of carcinogenesis. The hepatotoxicity of this compound is characterized by periportal necrosis and the development of fibrosis and cirrhosis with chronic exposure.[3][6]

Cyclochlorotine_Hepatotoxicity CC This compound CYP450 Cytochrome P-450 CC->CYP450 Metabolism Metabolite Toxic Metabolite CYP450->Metabolite Actin Actin Cytoskeleton Metabolite->Actin Interaction Disruption Cytoskeletal Disruption Actin->Disruption Injury Hepatocyte Injury (Periportal Necrosis) Disruption->Injury Inflammation Chronic Inflammation & Fibrosis Injury->Inflammation Proliferation Regenerative Proliferation Inflammation->Proliferation Tumor Liver Tumor Promotion Proliferation->Tumor

Fig. 2: Proposed hepatotoxic mechanism of this compound.

Experimental Protocols

Carcinogenicity Bioassay in Rodents

Standard carcinogenicity bioassays in rodents are crucial for evaluating the carcinogenic potential of chemical compounds. The general protocol, as outlined by the National Toxicology Program (NTP), involves long-term administration of the test substance to animals, typically rats and mice, followed by comprehensive histopathological examination.[12][13]

Carcinogenicity_Bioassay cluster_0 Pre-chronic Studies cluster_1 Chronic Bioassay (2-year) cluster_2 Data Analysis DoseRange Dose Range-Finding (e.g., 14-day study) Subchronic Subchronic Toxicity (e.g., 90-day study) DoseRange->Subchronic AnimalSelection Animal Selection (e.g., Rats, Mice) Subchronic->AnimalSelection Dosing Chronic Dosing (Multiple dose groups & control) AnimalSelection->Dosing Observation Clinical Observation & Body Weight Monitoring Dosing->Observation Necropsy Terminal Necropsy Observation->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology TumorIncidence Tumor Incidence Analysis Histopathology->TumorIncidence Statistical Statistical Analysis TumorIncidence->Statistical Conclusion Conclusion on Carcinogenicity Statistical->Conclusion

Fig. 3: General workflow for a rodent carcinogenicity bioassay.

For the Uraguchi et al. (1972) study on this compound , the key methodological aspects included:

  • Animals: ddN strain mice.

  • Administration: Oral, mixed in feed.

  • Dose levels: 40 µ g/day and 60 µ g/day .

  • Duration: Long-term feeding.

  • Endpoint: Histopathological examination for liver tumors.[6]

For a typical Aflatoxin B1 carcinogenicity study , the protocol would involve:

  • Animals: Fischer 344 rats.

  • Administration: Oral, in the diet.

  • Dose levels: Multiple doses, often in the parts-per-billion range.

  • Duration: 2 years.

  • Endpoint: Histopathological analysis of the liver and other organs for tumors.[9][14]

DNA Adduct Analysis

The analysis of DNA adducts is a key method for assessing the genotoxic potential of compounds like Aflatoxin B1. A common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

DNA_Adduct_Analysis Tissue Tissue Sample (e.g., Liver) DNA_Extraction DNA Extraction & Purification Tissue->DNA_Extraction DNA_Hydrolysis DNA Hydrolysis (e.g., Acid or Enzymatic) DNA_Extraction->DNA_Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup DNA_Hydrolysis->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection & Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis (Adduct Levels) MS_Detection->Data_Analysis

Fig. 4: Workflow for Aflatoxin B1-DNA adduct analysis by LC-MS/MS.

The key steps in this protocol include:

  • DNA Extraction: Isolation of DNA from the target tissue (e.g., liver) of exposed animals.

  • DNA Hydrolysis: The DNA is hydrolyzed, typically using acid or enzymatic methods, to release the adducted nucleobases.

  • Sample Cleanup: Solid-phase extraction is often used to purify the sample and remove interfering substances.

  • LC-MS/MS Analysis: The sample is injected into an LC-MS/MS system for separation and highly sensitive and specific detection of the DNA adducts.[1][15]

Conclusion

The carcinogenic potential of Aflatoxin B1 and this compound differs substantially. Aflatoxin B1 is a potent, genotoxic human carcinogen with a well-defined mechanism of action involving metabolic activation and DNA adduct formation. In contrast, this compound is not classified as a human carcinogen, and its carcinogenic effects in animals appear to be linked to its hepatotoxicity and disruption of the cytoskeleton, suggesting a non-genotoxic mechanism. This comparative analysis highlights the importance of understanding the specific mechanisms of action when assessing the carcinogenic risk of mycotoxins and other chemical compounds.

References

Unraveling the Cytoskeletal Chaos: A Comparative Guide to Cyclochlorotine and Classical Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cytoskeleton, a complex and dynamic network of protein filaments, is a critical regulator of cell shape, division, and motility. Its intricate nature also makes it a prime target for therapeutic intervention, particularly in oncology. While microtubule inhibitors like colchicine, vinca alkaloids, and taxanes are well-established in this domain, other cytoskeletal agents such as the mycotoxin cyclochlorotine present distinct mechanisms of action. This guide provides an objective comparison of this compound's effects on the cytoskeleton versus those of well-characterized microtubule inhibitors, supported by experimental data and detailed protocols to facilitate further research.

A Fundamental Distinction: Actin vs. Microtubules

The most critical difference lies in their primary targets within the cytoskeleton. While colchicine, vinca alkaloids, and taxanes modulate the dynamics of microtubules, this compound primarily affects the actin cytoskeleton . This divergence in targets leads to fundamentally different cellular consequences.

This compound , a hepatotoxic cyclic peptide produced by Penicillium islandicum, functions as an actin stabilizer . Experimental evidence indicates that it accelerates the polymerization of actin and makes the resulting actin filaments resistant to depolymerization by actin-binding proteins[1]. This leads to a disruption of actin-dependent structures and processes. In contrast, classical microtubule inhibitors bind to tubulin, the building block of microtubules, to either prevent their assembly or disassembly.

Comparative Analysis of Cytoskeletal Agents

The following table summarizes the key characteristics and effects of this compound alongside representative microtubule inhibitors.

FeatureThis compoundColchicineVinca Alkaloids (e.g., Vinblastine)Taxanes (e.g., Paclitaxel)
Primary Target Actin Filamentsαβ-Tubulin Dimersαβ-Tubulin Dimersβ-Tubulin in Microtubules
Mechanism of Action Accelerates actin polymerization and stabilizes actin filamentsInhibits microtubule polymerization by binding to tubulin dimers (Destabilizer)Inhibit microtubule polymerization by binding to tubulin dimers (Destabilizer)Promotes microtubule polymerization and stabilizes microtubules against depolymerization (Stabilizer)[2]
Effect on Cytoskeleton Disruption of myofibrils and actin filament bundles, reorganization of microfilaments[1]Disruption of the microtubule network, leading to mitotic arrestDisassembly of microtubules and formation of tubulin paracrystals at high concentrationsFormation of abnormal, stable microtubule bundles, leading to mitotic arrest[2]
Effective Concentration Range Accelerates actin polymerization in a dose-dependent manner from 2.5 ng/mL to 2.5 µg/mL. Induces bleb formation in cultured hepatocytes at 1.0 µg/mL[1].Varies by cell line and assay; typically in the nanomolar to low micromolar range for mitotic arrest.Varies by specific alkaloid and cell line; typically in the nanomolar range for cytotoxicity.Varies by cell line; typically potent in the low nanomolar range for mitotic arrest.
Primary Cellular Outcome Hepatotoxicity, disruption of cell shape and actin-dependent processes[1][3][4].Mitotic arrest in G2/M phase, anti-inflammatory effects.Mitotic arrest in M-phase, apoptosis.Mitotic arrest, apoptosis[2].

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct pathways by which these compounds affect the cytoskeleton and the general workflows for their analysis.

cluster_actin Actin Cytoskeleton Dynamics cluster_microtubule Microtubule Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->G-actin Accelerates Polymerization This compound->F-actin Stabilizes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Destabilizers Colchicine, Vinca Alkaloids Destabilizers->Tubulin Dimers Inhibits Polymerization Stabilizers Taxanes Stabilizers->Microtubules Inhibits Depolymerization cluster_workflow Workflow for In Vitro Tubulin Polymerization Assay start Prepare reagents: - Purified tubulin - GTP - Polymerization buffer - Test compounds (e.g., Colchicine) incubate_ice Incubate tubulin and test compound on ice start->incubate_ice warm Warm mixture to 37°C to initiate polymerization incubate_ice->warm measure Measure absorbance at 340 nm over time (light scattering increases with polymerization) warm->measure analyze Analyze polymerization kinetics: - Lag time - Vmax - Steady-state polymer mass measure->analyze cluster_workflow_actin Workflow for In Vitro Actin Polymerization Assay start_actin Prepare reagents: - G-actin (with pyrene-labeled actin) - ATP - Polymerization buffer - Test compounds (e.g., this compound) mix Mix G-actin and test compound in buffer start_actin->mix initiate Add polymerization buffer (e.g., KCl, MgCl2) to initiate polymerization mix->initiate measure_fluor Measure fluorescence intensity over time (Pyrene fluorescence increases upon incorporation into F-actin) initiate->measure_fluor analyze_actin Analyze polymerization kinetics: - Rate of polymerization - Final fluorescence intensity measure_fluor->analyze_actin

References

Navigating Cyclochlorotine Analysis: A Comparative Guide to Analytical Methods in the Absence of Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like Cyclochlorotine is paramount for safety and efficacy assessments. While Certified Reference Materials (CRMs) represent the gold standard for method validation, their availability for many mycotoxins, including this compound, is limited. This guide provides a comprehensive comparison of alternative analytical methods for this compound, offering insights into their performance, detailed experimental protocols, and guidance on ensuring data reliability when a CRM is not accessible.

The Gold Standard: The Role of Certified Reference Materials

Certified Reference Materials are highly characterized materials with a known concentration and uncertainty of a specific analyte. They are crucial for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Quality Control: Regularly monitoring the performance of an analytical method to ensure consistent and reliable results.

  • Inter-laboratory Comparisons: Ensuring consistency and comparability of results across different laboratories.

The use of CRMs is the most robust approach to achieving metrological traceability in chemical measurements. However, the practical challenge for emerging or less common mycotoxins like this compound is the lack of commercially available CRMs.

Alternative Approaches for Reliable this compound Analysis

In the absence of a specific CRM for this compound, researchers can rely on a combination of well-established analytical techniques and rigorous in-house validation procedures using a well-characterized analytical standard. The two most prominent methods for this compound analysis are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Thin-Layer Chromatography (TLC).

Comparison of Analytical Methods for this compound

The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)Thin-Layer Chromatography (TLC)
Principle Separation based on polarity, followed by detection based on mass-to-charge ratio.Separation based on differential partitioning between a stationary and a mobile phase.
Sensitivity High (ng/mL to pg/mL levels)Moderate (µg/mL to ng/mL levels)
Specificity Very high, provides structural information.Moderate, risk of interference from co-eluting compounds.
Quantification Highly accurate and precise.Semi-quantitative to quantitative with densitometry.
Sample Throughput Moderate to high, amenable to automation.High, multiple samples can be run simultaneously.
Cost High initial investment and maintenance costs.Low initial investment and running costs.
Confirmation Tandem MS (MS/MS) provides definitive confirmation.Confirmation often requires scraping the spot and further analysis.

Experimental Protocols

Preparation of a Characterized this compound Standard

In the absence of a commercial CRM, an in-house reference material must be prepared and thoroughly characterized.

  • Isolation and Purification: this compound can be produced by fermentation of Penicillium islandicum and isolated using chromatographic techniques.[1][2]

  • Structural Confirmation: The identity of the isolated this compound should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: The purity of the standard should be determined using multiple analytical techniques, such as HPLC with different detection methods (e.g., UV, MS) and quantitative NMR (qNMR).

  • Concentration Assignment: The concentration of the standard solution is then assigned based on the purity value and the accurately weighed amount of the material.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Method

This method is suitable for the sensitive and specific quantification of this compound in various matrices.

  • Sample Preparation:

    • Extraction: Extract the sample with a suitable solvent mixture (e.g., acetonitrile/water with formic acid).

    • Clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Thin-Layer Chromatography (TLC) Method

TLC is a simpler and more cost-effective method suitable for screening and semi-quantitative analysis of this compound.[1][2]

  • Sample Preparation:

    • Extraction: Extract the sample with a suitable solvent (e.g., chloroform/methanol).

    • Concentration: Evaporate the solvent and redissolve the residue in a small volume of solvent.

  • TLC Plate: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1, v/v).

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches a desired height.

  • Visualization:

    • View the plate under UV light (254 nm).

    • Stain with a suitable reagent (e.g., chlorine-tolidine) for enhanced visualization.

  • Quantification: Compare the spot intensity of the sample to that of known concentrations of the characterized this compound standard. Densitometry can be used for more accurate quantification.

Method Validation Without a CRM

When a CRM is unavailable, a rigorous in-house validation is crucial to ensure the reliability of the analytical method.

Caption: Logical workflow for in-house analytical method validation in the absence of a CRM.

Experimental Workflow for this compound Analysis using HPLC-MS/MS

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using HPLC-MS/MS with a characterized in-house standard.

Cyclochlorotine_Analysis_Workflow Sample Sample Collection (e.g., food, cell culture) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Clean-up (Solid-Phase Extraction) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Report Final Report DataProcessing->Report InHouseStandard Preparation of Characterized In-House Standard Calibration Preparation of Calibration Curve InHouseStandard->Calibration Calibration->Analysis

References

A Comparative Guide to Animal Models of Liver Fibrosis: Validating Standard Models and Exploring Cyclochlorotine-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used animal models for inducing liver fibrosis, a critical process in preclinical drug development and mechanistic studies. We will delve into the established protocols for Carbon Tetrachloride (CCl4), Thioacetamide (TAA), Bile Duct Ligation (BDL), and diet-induced Nonalcoholic Steatohepatitis (NASH) models. Furthermore, we will explore the hepatotoxic effects of Cyclochlorotine, a mycotoxin produced by Penicillium islandicum, and discuss its potential, though not yet established, as a model for liver fibrosis.

Comparative Analysis of Liver Fibrosis Models

The selection of an appropriate animal model is paramount for the successful investigation of anti-fibrotic therapies. Each model presents a unique set of characteristics, mimicking different etiologies of human liver disease. The following tables provide a detailed comparison of these models.

Table 1: Comparison of Induction Protocols for Liver Fibrosis Models

ModelAnimal SpeciesInducing Agent/ProcedureRoute of AdministrationDosage/FrequencyDuration to Fibrosis
This compound Mouse, RatThis compoundIntraperitoneal (IP)Not established for fibrosisAcute injury within minutes to hours[1]
Carbon Tetrachloride (CCl4) Mouse, RatCarbon TetrachlorideIntraperitoneal (IP), Oral Gavage0.5-2 mL/kg, twice weekly4-16 weeks[2][3][4]
Thioacetamide (TAA) Mouse, RatThioacetamideIntraperitoneal (IP), Drinking Water150-300 mg/kg, 2-3 times weekly or in water8-24 weeks[5][6][7][8][9]
Bile Duct Ligation (BDL) Mouse, RatSurgical LigationSurgicalSingle procedure2-4 weeks[10][11][12][13][14]
NASH Diet Mouse, RatHigh-Fat, High-Cholesterol, High-Fructose DietOral (in chow)Ad libitum12-52 weeks[15][16][17][18][19]

Table 2: Pathophysiological Comparison of Liver Fibrosis Models

ModelMechanism of InjuryKey Pathological FeaturesAdvantagesDisadvantages
This compound Direct hepatocyte injury, interaction with cytoskeleton, potential role of cytochrome P-450.[1][20]Rapid dilatation of the Space of Disse, hepatocyte vacuolization, periportal injury.[1]Rapid onset of acute liver injury.Chronic fibrosis model not established; mechanism of fibrosis induction is unknown.
Carbon Tetrachloride (CCl4) Free radical-mediated lipid peroxidation leading to hepatocyte necrosis.[3]Centrilobular necrosis, inflammation, bridging fibrosis, cirrhosis.[4]Highly reproducible, rapid fibrosis induction.[4]Lacks the metabolic features of human NASH.
Thioacetamide (TAA) Metabolic activation to a toxicant causing centrilobular necrosis and bile duct proliferation.[5][6]Centrilobular necrosis, prominent bile duct proliferation, bridging fibrosis.Induces both fibrosis and hepatocellular carcinoma.Can have variable results depending on administration route and dose.[5]
Bile Duct Ligation (BDL) Obstructive cholestasis leading to bile acid toxicity, inflammation, and biliary fibrosis.[11]Cholestasis, extensive bile duct proliferation, portal and bridging fibrosis.Rapid and robust fibrosis development, mimics cholestatic liver disease.[11][12]High mortality rate, invasive surgical procedure.[11]
NASH Diet Mimics metabolic syndrome with insulin resistance, lipotoxicity, and inflammation.Steatosis, lobular inflammation, hepatocyte ballooning, "chicken-wire" fibrosis.[17]Closely mimics the etiology and pathology of human NASH.Slower progression to significant fibrosis, can be variable between animals.[17][19]

Experimental Protocols for Validation

Accurate validation of any liver fibrosis model is crucial. Below are detailed methodologies for key experimental assessments.

Histological Assessment of Fibrosis

1. Hematoxylin and Eosin (H&E) Staining:

  • Purpose: To assess overall liver architecture, inflammation, and hepatocyte injury.

  • Protocol:

    • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear the tissue with xylene and embed in paraffin wax.

    • Section the paraffin blocks at 4-5 µm thickness.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with Harris's hematoxylin for 5-10 minutes.

    • "Blue" the sections in running tap water or a bluing agent.

    • Counterstain with eosin Y solution for 1-3 minutes.

    • Dehydrate, clear, and mount with a permanent mounting medium.

2. Masson's Trichrome and Sirius Red Staining:

  • Purpose: To specifically visualize and quantify collagen deposition. Collagen stains blue with Masson's Trichrome and red with Sirius Red.[21][22][23][24]

  • Protocol (Masson's Trichrome):

    • Follow steps 1-5 of the H&E protocol.

    • Mordant sections in Bouin's solution at 56°C for 1 hour.

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Stain in Biebrich scarlet-acid fuchsin for 15 minutes.

    • Treat with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain in aniline blue solution for 5-10 minutes.

    • Differentiate briefly in 1% acetic acid solution.

    • Dehydrate, clear, and mount.

Immunohistochemistry for Fibrosis Markers

1. α-Smooth Muscle Actin (α-SMA) and Collagen Type I Staining:

  • Purpose: To detect activated hepatic stellate cells (HSCs) and the primary fibrillar collagen, respectively.[25][26][27][28][29]

  • Protocol:

    • Deparaffinize and rehydrate tissue sections as described above.

    • Perform antigen retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) in a heat source (e.g., microwave, pressure cooker).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

    • Incubate with primary antibodies against α-SMA (e.g., 1:100-1:500 dilution) or Collagen Type I (e.g., 1:200-1:1000 dilution) overnight at 4°C.[29]

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

Biochemical Quantification of Collagen

1. Hydroxyproline Assay:

  • Purpose: To quantify the total collagen content in liver tissue by measuring the amount of the amino acid hydroxyproline, a major component of collagen.[30][31][32][33]

  • Protocol:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Hydrolyze the tissue in 6N HCl at 110-120°C for 12-18 hours.[32]

    • Neutralize the hydrolysate with NaOH.

    • Add Chloramine-T reagent and incubate at room temperature for 20-25 minutes.[33]

    • Add Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 15-20 minutes.[33]

    • Measure the absorbance of the resulting colorimetric product at 550-560 nm.

    • Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms driving liver fibrosis and the logical flow of animal model validation is crucial for effective research. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_0 Induction of Liver Injury cluster_1 Animal Model cluster_2 Validation & Analysis Hepatotoxin (e.g., CCl4, TAA) Hepatotoxin (e.g., CCl4, TAA) Mouse/Rat Mouse/Rat Hepatotoxin (e.g., CCl4, TAA)->Mouse/Rat Cholestasis (BDL) Cholestasis (BDL) Cholestasis (BDL)->Mouse/Rat Metabolic Stress (NASH Diet) Metabolic Stress (NASH Diet) Metabolic Stress (NASH Diet)->Mouse/Rat This compound (Acute Injury) This compound (Acute Injury) This compound (Acute Injury)->Mouse/Rat Histopathology Histopathology Mouse/Rat->Histopathology Tissue Collection Biochemical Analysis Biochemical Analysis Mouse/Rat->Biochemical Analysis Blood/Tissue Collection Gene Expression Gene Expression Mouse/Rat->Gene Expression Tissue Collection Protein Analysis Protein Analysis Mouse/Rat->Protein Analysis Tissue Collection Fibrosis Scoring\n(H&E, Trichrome, Sirius Red) Fibrosis Scoring (H&E, Trichrome, Sirius Red) Histopathology->Fibrosis Scoring\n(H&E, Trichrome, Sirius Red) ALT/AST Levels\nHydroxyproline Assay ALT/AST Levels Hydroxyproline Assay Biochemical Analysis->ALT/AST Levels\nHydroxyproline Assay RT-qPCR for Col1a1, Acta2, Timp1 RT-qPCR for Col1a1, Acta2, Timp1 Gene Expression->RT-qPCR for Col1a1, Acta2, Timp1 Western Blot/IHC for α-SMA, Collagen I Western Blot/IHC for α-SMA, Collagen I Protein Analysis->Western Blot/IHC for α-SMA, Collagen I

Caption: Experimental workflow for validating animal models of liver fibrosis.

G Liver Injury Liver Injury Kupffer Cell Activation Kupffer Cell Activation Liver Injury->Kupffer Cell Activation Hepatocyte Apoptosis Hepatocyte Apoptosis Liver Injury->Hepatocyte Apoptosis TGF-β TGF-β Kupffer Cell Activation->TGF-β Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) Kupffer Cell Activation->Inflammatory Cytokines (TNF-α, IL-1β) Hepatocyte Apoptosis->TGF-β Quiescent HSC Quiescent HSC Activated HSC (Myofibroblast) Activated HSC (Myofibroblast) Quiescent HSC->Activated HSC (Myofibroblast) Transdifferentiation ECM Deposition ECM Deposition Activated HSC (Myofibroblast)->ECM Deposition Synthesis of Collagen I, III PDGF, CTGF PDGF, CTGF Activated HSC (Myofibroblast)->PDGF, CTGF Autocrine/Paracrine Loop Fibrosis Fibrosis ECM Deposition->Fibrosis TGF-β->Quiescent HSC Activation PDGF, CTGF->Quiescent HSC Activation Inflammatory Cytokines (TNF-α, IL-1β)->Quiescent HSC Activation

Caption: Key signaling pathways in hepatic stellate cell activation and liver fibrogenesis.[1][20][34][35][36][37][38][39][40][41]

Conclusion: The Uncharted Territory of this compound-Induced Fibrosis

While well-established models like CCl4, TAA, BDL, and NASH diets provide invaluable tools for liver fibrosis research, the development of new models reflecting different toxicological insults remains a priority. This compound is known to cause potent, acute hepatotoxicity. However, the transition from this acute injury to a chronic, fibrotic state has not been documented in the scientific literature.

To validate a this compound-induced liver fibrosis model, researchers would need to establish a chronic administration protocol that leads to sustained liver injury without causing excessive mortality. Key validation steps would include:

  • Time-course studies: To determine the optimal duration of this compound administration for the development of fibrosis.

  • Dose-response studies: To identify a dose that induces fibrosis without being acutely lethal.

  • Comprehensive histological analysis: To confirm the presence of key fibrotic features, such as bridging fibrosis and collagen deposition.

  • Biochemical and molecular characterization: To quantify changes in liver enzymes, collagen content, and the expression of pro-fibrotic genes and proteins.

The unique mechanism of this compound's acute hepatotoxicity, particularly its effects on the Space of Disse and the cytoskeleton, suggests that a potential chronic model could offer novel insights into the initiation of fibrosis. However, until such a model is developed and rigorously validated, researchers must rely on the established models detailed in this guide for their investigations into the pathogenesis and treatment of liver fibrosis.

References

A Comparative Guide to the Validation of Biomarkers for Cyclochlorotine Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential biomarkers for assessing exposure to Cyclochlorotine, a hepatotoxic mycotoxin produced by Penicillium islandicum. Due to the limited availability of specific validated biomarkers for this compound, this document outlines a validation framework based on established principles for other mycotoxins and the known toxicological properties of this compound. The experimental data and protocols presented are illustrative and serve as a guide for future validation studies.

Introduction to this compound and Its Toxicological Profile

This compound is a cyclic peptide mycotoxin that has been shown to cause liver damage.[1] Its primary mechanism of toxicity is believed to involve the disruption of the cytoskeleton. The cytochrome P-450 enzyme system is involved in the metabolism and detoxification of this compound.[1] Given its hepatotoxic nature, the identification and validation of sensitive and specific biomarkers of exposure are crucial for risk assessment and the development of potential therapeutic interventions.

Potential Biomarkers for this compound Exposure

Based on the general principles of mycotoxin biomarker discovery, the following are potential candidates for validating this compound exposure:

  • Parent Compound: Detection of this compound itself in biological matrices such as urine, blood, or tissue.

  • Metabolites: Identification and quantification of this compound metabolites produced by the host's metabolic processes. A potential, yet uncharacterized, metabolite named simatoxin has been mentioned in the literature.

  • Protein Adducts: Measurement of this compound or its reactive metabolites bound to proteins, such as albumin in the blood.

  • DNA Adducts: Detection of this compound or its metabolites covalently bound to DNA, which can serve as a marker of genotoxic effects.

  • Biomarkers of Effect: Monitoring changes in endogenous molecules or cellular processes in response to this compound exposure, such as alterations in liver enzymes (e.g., ALT, AST) or specific signaling pathways.

Comparative Data on Biomarker Performance (Hypothetical)

Biomarker TypeMatrixPotential Analytical MethodHypothetical Sensitivity (LOD)Hypothetical SpecificityAdvantagesDisadvantages
Parent this compound Urine, SerumLC-MS/MS0.1 - 1 ng/mLHighDirect measure of exposure.Short half-life may limit detection window.
This compound Metabolite (e.g., simatoxin) UrineLC-MS/MS0.5 - 5 ng/mLHighMay have a longer half-life than the parent compound.Metabolite identification and characterization required.
This compound-Albumin Adducts SerumImmunoassay (ELISA), LC-MS/MS1 - 10 ng/g proteinModerate to HighProvides a longer-term measure of exposure.Adduct formation rates may vary between individuals.
This compound-DNA Adducts White Blood Cells, Tissue Biopsy32P-postlabeling, LC-MS/MS1 adduct per 108 nucleotidesHighIndicates genotoxic damage.Technically challenging to measure; invasive sampling may be required.
Liver Enzymes (ALT, AST) SerumClinical Chemistry AnalyzerVariesLowReadily available clinical test.Not specific to this compound exposure; can be elevated by many factors.

LOD: Limit of Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; ELISA: Enzyme-Linked Immunosorbent Assay; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Experimental Protocols

Detailed methodologies are critical for the validation of any biomarker. Below are generalized protocols for key experiments in the validation of this compound biomarkers.

Protocol 1: Quantification of this compound and its Metabolites in Urine by LC-MS/MS
  • Sample Preparation:

    • Collect a 24-hour urine sample.

    • Centrifuge the urine at 3000 x g for 15 minutes to remove sediment.

    • To 1 mL of supernatant, add an internal standard (e.g., 13C-labeled this compound).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.

    • Elute the analytes with methanol and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its potential metabolites.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the amount of this compound and its metabolites in the urine samples by comparing their peak areas to the calibration curve and correcting for the recovery of the internal standard.

Protocol 2: Detection of this compound-Albumin Adducts by ELISA
  • Antigen Preparation:

    • Synthesize a this compound-keyhole limpet hemocyanin (KLH) conjugate to be used as the immunogen for antibody production.

    • Synthesize a this compound-bovine serum albumin (BSA) conjugate to be used as the coating antigen in the ELISA plate.

  • Antibody Production:

    • Immunize rabbits or mice with the this compound-KLH conjugate to generate polyclonal or monoclonal antibodies against this compound.

    • Purify the antibodies from the serum.

  • ELISA Procedure:

    • Coat a 96-well microtiter plate with the this compound-BSA conjugate.

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add serum samples and standards to the wells and incubate.

    • Add the anti-Cyclochlorotine antibody and incubate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound-albumin adducts in the samples from the standard curve.

Visualizations

Experimental Workflow for Biomarker Validation

G cluster_0 Hypothesis Generation cluster_1 Analytical Method Development cluster_2 In Vitro & In Vivo Studies cluster_3 Biomarker Validation cluster_4 Clinical Relevance A Identify Potential Biomarkers (Parent, Metabolites, Adducts) B Develop & Optimize Assays (e.g., LC-MS/MS, ELISA) A->B C Assess Assay Performance (Sensitivity, Specificity, Precision) B->C D Cell Culture Exposure Studies C->D E Animal Exposure Studies C->E F Dose-Response Relationship D->F E->F G Time-Course Analysis E->G H Comparison with Non-Exposed Controls E->H I Human Biomonitoring Studies F->I G->I H->I

Caption: Experimental workflow for the validation of this compound exposure biomarkers.

Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity

G This compound This compound Exposure Hepatocyte Hepatocyte This compound->Hepatocyte Cytoskeleton Cytoskeletal Disruption (Actin Filaments) Hepatocyte->Cytoskeleton Direct Interaction P450 Cytochrome P-450 Hepatocyte->P450 Mitochondria Mitochondrial Dysfunction Cytoskeleton->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Hepatocyte Death Apoptosis->CellDeath LiverInjury Liver Injury CellDeath->LiverInjury Metabolites Metabolites (Detoxification/Bioactivation) P450->Metabolites

Caption: A proposed signaling pathway for this compound-induced hepatotoxicity.

References

A Comparative Guide to Cross-Species Gene Expression Changes Induced by Cyclochlorotine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypothetical Comparative Gene Expression Analysis: Mouse vs. Human Hepatocytes

To illustrate a potential cross-species comparison, this section presents hypothetical data on gene expression changes in mouse liver tissue and a human hepatocyte cell line (e.g., HepG2) following Cyclochlorotine exposure. The selected genes are representative of pathways potentially affected by this compound's known toxicities, including cytoskeletal integrity, cellular stress, apoptosis, and xenobiotic metabolism.

Table 1: Hypothetical Differential Gene Expression in Mouse Liver and Human HepG2 Cells Exposed to this compound

Gene CategoryGene Symbol (Mouse)Fold Change (Mouse)Gene Symbol (Human)Fold Change (Human)Putative Function
Cytoskeleton Actb-2.5ACTB-2.2Actin cytoskeleton component
Tubb5-2.1TUBB-1.9Tubulin beta chain
Cell Cycle & Apoptosis Cdkn1a (p21)3.0CDKN1A (p21)2.8Cell cycle arrest
Bax2.2BAX2.5Pro-apoptotic
Bcl2-1.8BCL2-2.0Anti-apoptotic
Oxidative Stress Sod11.9SOD11.7Superoxide dismutase 1
Gpx12.1GPX12.3Glutathione peroxidase 1
Xenobiotic Metabolism Cyp1a14.5CYP1A11.5Cytochrome P450 family 1
Cyp3a113.8CYP3A45.2Cytochrome P450 family 3

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide future research.

Experimental Protocols

Below are detailed methodologies for a proposed study to compare this compound-induced gene expression changes.

In Vivo Mouse Study Protocol
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment:

    • A treatment group receives this compound (e.g., 0.5 mg/kg body weight) dissolved in a suitable vehicle (e.g., saline with 0.5% DMSO) via intraperitoneal injection.

    • A control group receives an equivalent volume of the vehicle.

  • Exposure Duration: Tissues are collected at a predetermined time point (e.g., 24 hours) post-injection.

  • Tissue Collection: Mice are euthanized, and liver tissues are immediately excised, rinsed in cold phosphate-buffered saline (PBS), and flash-frozen in liquid nitrogen for RNA extraction.

  • RNA Extraction and Sequencing:

    • Total RNA is extracted from liver tissue using a TRIzol-based method followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen).

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

    • RNA sequencing libraries are prepared from high-quality RNA (RIN > 8) and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Raw sequencing reads are quality-checked and trimmed.

    • Reads are aligned to the mouse reference genome (e.g., GRCm39).

    • Differential gene expression analysis is performed between the treatment and control groups to identify significantly up- and down-regulated genes.

In Vitro Human Cell Line Study Protocol
  • Cell Line: Human hepatocellular carcinoma cell line, HepG2.

  • Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

    • The culture medium is replaced with a fresh medium containing this compound at a non-cytotoxic concentration (determined by a prior dose-response study, e.g., 10 µM).

    • Control wells are treated with a vehicle (e.g., 0.1% DMSO).

  • Exposure Duration: Cells are incubated for a specified time (e.g., 24 hours).

  • RNA Extraction and Analysis:

    • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA quality and quantity assessment, library preparation, sequencing, and data analysis are performed as described for the in vivo study, using the human reference genome (e.g., GRCh38) for alignment.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway affected by this compound and the general experimental workflow for the comparative study.

cluster_0 This compound-Induced Cellular Response CCT This compound Cytoskeleton Cytoskeletal Filaments (Actin, Tubulin) CCT->Cytoskeleton targets Disruption Disruption of Cytoskeleton Cytoskeleton->Disruption Stress Cellular Stress (Oxidative, Mechanical) Disruption->Stress p53 p53 Activation Stress->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis (Bax/Bcl2 ratio) p53->Apoptosis Arrest Cell Cycle Arrest p21->Arrest

Caption: Proposed signaling pathway of this compound toxicity.

cluster_mouse In Vivo (Mouse) cluster_human In Vitro (Human Cells) cluster_analysis Downstream Analysis M_Treat This compound Treatment M_Tissue Liver Tissue Collection M_Treat->M_Tissue M_RNA RNA Extraction M_Tissue->M_RNA Seq RNA Sequencing M_RNA->Seq H_Treat This compound Treatment H_Harvest Cell Harvesting H_Treat->H_Harvest H_RNA RNA Extraction H_Harvest->H_RNA H_RNA->Seq DGE Differential Gene Expression Analysis Seq->DGE Compare Cross-Species Comparison DGE->Compare

Caption: Experimental workflow for cross-species comparison.

References

Evaluating Detoxification Strategies for the Mycotoxin Cyclochlorotine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclochlorotine (CCT) is a potent hepatotoxic and carcinogenic mycotoxin produced by several species of Penicillium fungi, notorious for contaminating "yellowed rice." As a dichlorinated cyclic peptide, its robust structure presents a significant challenge for detoxification. This guide provides a comparative analysis of the primary detoxification method for this compound, focusing on enzymatic degradation by cytochrome P450, and explores other potential strategies, supported by available experimental data.

Executive Summary

Data Presentation: Efficacy of Detoxification Methods

Due to the limited number of direct comparative studies, this table summarizes the efficacy of the most relevant detoxification approach based on available research.

Detoxification MethodKey Biocatalyst/AgentMechanism of ActionEfficacy (Toxicity Reduction)Supporting Evidence
Enzymatic Dehalogenation Cytochrome P450 (CYP450) SystemRemoval of chlorine atoms from the this compound molecule.Inactivation of hepatotoxicity.[1]In vivo studies with murine models demonstrate the role of CYP450 in mitigating liver damage.[1]
Physical Adsorption Adsorbent materials (e.g., activated carbon, clays)Binding of the mycotoxin to the surface of the adsorbent.Not specifically evaluated for this compound. Efficacy is variable for other mycotoxins.General mycotoxin detoxification literature.
Chemical Degradation Ozonation, ammoniation, etc.Chemical alteration of the mycotoxin structure.Not specifically evaluated for this compound. Potential for formation of other toxic byproducts.General mycotoxin detoxification literature.

Note: The quantitative efficacy of this compound detoxification by CYP450, in terms of percentage reduction in toxicity or a change in LD50, is not explicitly detailed in the currently available public literature. The "inactivation of hepatotoxicity" is inferred from observed reductions in liver injury in pre-clinical models.[1]

Experimental Protocols

In Vitro Detoxification of this compound using Liver Microsomes

Objective: To evaluate the efficacy of cytochrome P450 enzymes in liver microsomes to metabolize and detoxify this compound in vitro.

Materials:

  • This compound standard

  • Pooled liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Methanol or other suitable organic solvent

  • Hepatocyte cell line (e.g., HepG2) for toxicity assessment

  • MTT or other viability assay reagents

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add this compound (dissolved in a minimal amount of a suitable solvent) to initiate the reaction. A range of concentrations should be tested.

    • Incubate at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold methanol.

    • Include control reactions without the NADPH regenerating system to account for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify potential dechlorinated metabolites.

  • Toxicity Assessment:

    • Culture HepG2 cells to 80-90% confluency in 96-well plates.

    • Expose the cells to the reaction mixtures (from different time points of the incubation) and to a standard curve of untreated this compound.

    • Incubate for 24-48 hours.

    • Assess cell viability using an MTT assay or a similar method.

    • Compare the cytotoxicity of the treated this compound samples to the untreated controls to determine the reduction in toxicity.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The detoxification of this compound primarily involves its metabolic inactivation in the liver. The following diagram illustrates the proposed signaling pathway and a conceptual experimental workflow to evaluate its detoxification.

Cyclochlorotine_Detoxification cluster_Toxicity This compound Toxicity Pathway cluster_Detoxification Detoxification Pathway (Proposed) cluster_Workflow Experimental Workflow CCT This compound Liver Liver Cells CCT->Liver Targets Damage Hepatotoxicity (Cellular Damage) Liver->Damage Induces CCT_detox This compound CYP450 Cytochrome P450 (in Liver) CCT_detox->CYP450 Substrate for Dehalogenation Dehalogenation CYP450->Dehalogenation Catalyzes Inactive_Metabolite Inactive Metabolite Dehalogenation->Inactive_Metabolite Produces Microsomes Incubation with Liver Microsomes + NADPH Analysis LC-MS/MS Analysis (Metabolite ID) Microsomes->Analysis Toxicity_Assay In Vitro Toxicity Assay (e.g., MTT) Microsomes->Toxicity_Assay CCT_input This compound CCT_input->Microsomes

Caption: Proposed detoxification pathway of this compound and a conceptual in vitro experimental workflow.

Conclusion

The available scientific evidence strongly suggests that enzymatic detoxification via the cytochrome P450 system is the most effective mechanism for neutralizing the hepatotoxicity of this compound. This process, centered on dehalogenation, renders the mycotoxin inactive. For researchers and professionals in drug development, targeting the enhancement of CYP450 activity or developing biomimetic catalysts that perform dehalogenation could be promising avenues for therapeutic interventions against this compound poisoning. Further research is critically needed to quantify the efficacy of this and other potential detoxification methods and to establish standardized, detailed experimental protocols. The development of robust and validated detoxification strategies is paramount for mitigating the health risks associated with this potent mycotoxin.

References

Safety Operating Guide

Prudent Disposal of Cyclochlorotine: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclochlorotine, a hepatotoxic and carcinogenic mycotoxin. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous compound. Adherence to these guidelines is critical to mitigate risks to personnel and the environment.

This compound, a cyclic pentapeptide produced by Talaromyces islandicus (formerly Penicillium islandicum), requires careful management as a hazardous chemical waste.[1][2][3][4] Due to the lack of specific regulatory disposal protocols for this compound, a conservative approach based on the chemical properties of peptides and general mycotoxin decontamination procedures is recommended. Chemical inactivation is a key step in mitigating its toxicity.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from skin exposure.

  • Respiratory Protection: A properly fitted respirator may be necessary for handling the solid form to prevent inhalation.

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

This protocol outlines the chemical inactivation of this compound waste, including contaminated labware and bulk material.

A. Decontamination of Labware and Surfaces:

  • Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite (6-15% available chlorine). Commercial bleach can be used, but its concentration should be verified.

  • Application: Thoroughly rinse all contaminated glassware, plasticware, and surfaces with the sodium hypochlorite solution. Ensure complete contact with all potentially contaminated areas.

  • Contact Time: Allow a minimum contact time of 30 minutes. For highly contaminated items, a longer contact time is recommended. Studies on other peptide toxins have shown that sodium hypochlorite can effectively disrupt their structure and inactivate them.[5][6][7]

  • Rinsing: After decontamination, rinse the items thoroughly with water.

  • Disposal of Labware: Dispose of decontaminated disposable labware as regular laboratory waste. Non-disposable items can be washed and reused.

B. Inactivation of Bulk this compound and Solutions:

  • Dilution: If dealing with a concentrated solution or solid this compound, carefully dilute it with water in a suitable container within a chemical fume hood. This helps to control the reaction with the inactivation solution.

  • Chemical Inactivation: Slowly add the sodium hypochlorite solution (6-15% available chlorine) to the diluted this compound waste. The recommended ratio is at least 10 parts of the hypochlorite solution to 1 part of the this compound waste solution by volume.

  • Neutralization (Optional but Recommended): After a minimum of 2 hours of contact time, neutralize any remaining hypochlorite by adding a reducing agent such as sodium thiosulfate or sodium bisulfite. This step is crucial to prevent the release of chlorinated compounds into the environment.

  • pH Adjustment: Check the pH of the final solution and adjust it to a neutral range (pH 6-8) using appropriate acids or bases (e.g., hydrochloric acid or sodium hydroxide).

  • Final Disposal: The neutralized and pH-adjusted solution should be disposed of as hazardous chemical waste through your institution's environmental health and safety office. Do not pour down the drain.

III. Quantitative Data for Inactivation

ParameterRecommendationRationale
Inactivating Agent Sodium Hypochlorite (NaOCl)Broad-spectrum efficacy against peptide toxins.[5][6][7]
Concentration 6-15% available chlorineEnsures sufficient oxidizing potential for peptide bond cleavage and side-chain modification.
Contact Time Minimum 30 minutes for surfaces, 2 hours for bulk wasteAllows for complete reaction and inactivation of the toxin.
Ratio (Inactivant:Waste) ≥ 10:1 by volumeEnsures a sufficient excess of the inactivating agent.
Final pH 6-8Neutral pH is generally required for hazardous waste disposal.

IV. Experimental Workflow for this compound Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_decon Decontamination cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Waste This compound Waste (Solid, Liquid, Contaminated Items) FumeHood->Waste Inactivation Chemical Inactivation with Sodium Hypochlorite (6-15%) Waste->Inactivation Contact Time: Surfaces: >=30 min Bulk: >=2 hrs Neutralization Neutralize Excess Hypochlorite (e.g., with Sodium Thiosulfate) Inactivation->Neutralization pH_Adjust Adjust pH to 6-8 Neutralization->pH_Adjust HazardousWaste Dispose as Hazardous Waste via EHS Office pH_Adjust->HazardousWaste

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on available scientific literature for the disposal of similar hazardous compounds. It is the responsibility of the user to comply with all local, state, and federal regulations regarding hazardous waste disposal. Always consult your institution's environmental health and safety (EHS) office for specific disposal requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclochlorotine
Reactant of Route 2
Cyclochlorotine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.